molecular formula C5H7N3O2 B12868629 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide CAS No. 51985-96-7

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12868629
CAS No.: 51985-96-7
M. Wt: 141.13 g/mol
InChI Key: FCYJNKPRMXCEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide (CAS 51985-96-7) is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . This pyrazole derivative is characterized by its carboxamide and hydroxy functional groups on the pyrazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is a key building block for researchers developing novel heterocyclic compounds. Pyrazole carboxamides are of significant interest in pharmaceutical and agrochemical research for their potential biological activities. As a high-purity reference standard, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can use this compound in method development, and as a starting material for the synthesis of more complex molecules. For specific storage and handling recommendations, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2,7H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYJNKPRMXCEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256524
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51985-96-7
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Mechanistic and Practical Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore and a critical synthetic intermediate in the development of matrix metalloproteinase (MMP) inhibitors, mitochondrial permeability transition pore (MPTP) inhibitors[1], and hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides[2]. This whitepaper provides a comprehensive, self-validating protocol for the de novo synthesis of this compound. By prioritizing regiocontrol during the initial alkyne condensation and leveraging thermodynamic driving forces during cyclization, this guide ensures high-fidelity generation of the target carboxamide.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the target carboxamide is achieved via a two-stage sequence: the construction of the pyrazole core to form a functionalized ester, followed by high-pressure ammonolysis.

The core pyrazole ring is constructed via the condensation of dimethyl acetylenedicarboxylate (DMAD) with methylhydrazine[3]. The fundamental challenge in this step is regiocontrol. Methylhydrazine possesses two nucleophilic nitrogen atoms; the terminal primary amine (


) is sterically less hindered and more nucleophilic than the internal secondary amine (

). By conducting the initial addition at strictly sub-zero temperatures (-5 °C), the reaction is kinetically controlled, ensuring the terminal nitrogen selectively attacks the highly electrophilic alkyne of DMAD. This forms a stable acyclic hydrazone intermediate.

Subsequent thermal cyclization drives the secondary amine to attack the adjacent ester carbonyl, expelling methanol and locking the system into the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate architecture.

SyntheticPathway DMAD Dimethyl Acetylenedicarboxylate (DMAD) Hydrazone Hydrazone Intermediate DMAD->Hydrazone Et2O, -5 °C MH Methylhydrazine MH->Hydrazone Dropwise Ester Methyl 5-hydroxy-1-methyl -1H-pyrazole-3-carboxylate Hydrazone->Ester 100 °C (Neat) - MeOH Amide 5-Hydroxy-1-methyl-1H -pyrazole-3-carboxamide Ester->Amide NH3 / MeOH Ammonolysis

Figure 1: Retrosynthetic and forward synthetic pathway for the target pyrazole-3-carboxamide.

Self-Validating Experimental Protocols

The following workflows are designed to be self-validating, utilizing distinct phase changes and visual cues to confirm reaction progress without relying solely on offline analytics.

Protocol A: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Causality Focus: The separation of the addition and cyclization steps is critical. Attempting a one-pot synthesis at room temperature yields an intractable mixture of regioisomers.

  • Low-Temperature Addition: Charge a reaction flask with DMAD (1.0 eq) and diethyl ether. Cool the solution to -5 °C using a methanol/ice bath.

  • Controlled Nucleophilic Attack: Add methylhydrazine (1.0 eq) dissolved in a minimal volume of diethyl ether dropwise. The addition rate must be strictly controlled to prevent the internal temperature from exceeding 0 °C.

  • Intermediate Isolation (Validation Checkpoint): Stir the mixture for 1 hour at -5 °C. A bright yellow precipitate will form[3]. This solid is the acyclic hydrazone intermediate. The formation of this solid validates the successful kinetic addition. Filter the precipitate, wash with cold ether, and dry in a 40 °C oven.

  • Thermal Cyclization: Transfer the dried yellow solid to a flask and immerse it neat (no solvent) into an oil bath pre-heated to 100 °C for 10 minutes.

  • Phase Transition (Validation Checkpoint): The solid will melt, turn bright orange, and actively emit vapor (methanol)[3]. This visual phase transition and outgassing confirm the thermodynamic intramolecular cyclization.

  • Purification: Cool the resulting mass to room temperature and recrystallize from methanol to yield the ester as a pure white solid.

Protocol B: Ammonolysis to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Causality Focus: Esters of pyrazole-3-carboxylic acids are sterically and electronically deactivated. Standard aqueous ammonia is insufficient; high-pressure methanolic ammonia is required to overcome the activation energy barrier of the acyl substitution.

  • Reagent Preparation: Suspend the methyl ester (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq).

  • Pressurized Heating: Seal the mixture in a heavy-walled pressure tube or Parr reactor. Heat the vessel to 75 °C for 18 hours. The sealed environment prevents the escape of volatile

    
    , maintaining the massive stoichiometric excess required to drive the equilibrium toward the amide.
    
  • Isolation: Cool the vessel completely to -78 °C (using dry ice/acetone) before unsealing to prevent explosive outgassing. Concentrate the mixture under reduced pressure.

  • Final Polish: Triturate the crude residue with cold ethyl acetate to remove any unreacted ester, yielding the pure 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.

WorkflowLogic Start Stage 1: Low-Temp Addition Mix Mix DMAD & Et2O Cool to -5 °C Start->Mix Add Add Methylhydrazine (Maintain < 0 °C) Mix->Add Filter Filter Yellow Precipitate (Hydrazone) Add->Filter Heat Stage 2: Thermal Cyclization (100 °C, 10 min) Filter->Heat Recryst Recrystallize from MeOH (Yields Ester) Heat->Recryst Amidation Stage 3: Amidation (NH3/MeOH, Pressure) Recryst->Amidation Purify Final Purification & HPLC Amidation->Purify

Figure 2: Step-by-step experimental workflow logic and phase transitions.

Quantitative Data Summaries

The following tables summarize the critical stoichiometric and thermodynamic parameters required to replicate this synthesis accurately.

Table 1: Stage 1 & 2 Quantitative Parameters (Esterification & Cyclization)

Reagent / ParameterEquivalent / ValueMechanistic Purpose
Dimethyl Acetylenedicarboxylate1.0 eqPrimary electrophilic scaffold
Methylhydrazine1.0 eqDinucleophile for ring construction
Diethyl Ether~1.3 L / molNon-polar solvent to precipitate intermediate
Addition Temperature-5 °C to 0 °CKinetic regiocontrol of primary amine attack
Cyclization Temperature100 °C (Neat)Thermodynamic driving force for MeOH elimination

Table 2: Stage 3 Quantitative Parameters (Amidation)

Reagent / ParameterEquivalent / ValueMechanistic Purpose
Pyrazole Ester Intermediate1.0 eqStarting material

in Methanol (7N)
10.0 eqAmmonia source and reaction solvent
Reaction Temperature75 °COvercome activation energy of acyl substitution
Pressure VesselSealed TubePrevent

volatilization at high heat
Reaction Time18 hEnsure complete conversion to carboxamide
Process Scale-Up & Safety Considerations

When scaling this process, the highly exothermic nature of the methylhydrazine addition must be managed with robust cooling infrastructure. Methylhydrazine is a toxic and potentially explosive reagent; all handling must occur in a highly ventilated fume hood using blast shields. During the amidation step, the use of a pressure vessel introduces the risk of over-pressurization. The vessel must be rated for at least 150 psi, and cooling the vessel thoroughly prior to opening is non-negotiable to prevent the rapid expansion and inhalation hazard of residual ammonia gas.

References
  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • WO2024153946A1 - Inhibitors of MPTP.Google Patents.

Sources

Technical Guide: Characterization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide , a critical intermediate in the synthesis of bioactive pyrazolone scaffolds.

Executive Summary & Structural Identity[1]

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide (CAS: 121507-22-0 ) is a heterocyclic building block extensively used in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and neuroprotective drugs (e.g., Edaravone analogs).

Its characterization is complicated by annular tautomerism , where the molecule exists in equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. In polar aprotic solvents (DMSO, DMF), the 5-hydroxy tautomer often predominates, stabilized by intermolecular hydrogen bonding, whereas in the solid state or non-polar solvents, the 5-oxo form (specifically the CH-acidic 4,5-dihydro-1H-pyrazole-5-one) may be observed.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Tautomeric Name 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
CAS Number 121507-22-0
Molecular Formula C

H

N

O

Molecular Weight 141.13 g/mol
SMILES CN1C(=CC(=N1)C(N)=O)O
Appearance White to off-white crystalline solid
Solubility High: DMSO, DMF, Methanol; Low: Water, DCM, Hexane

Tautomeric Equilibrium & Structural Dynamics

Understanding the tautomerism is prerequisite to interpreting the spectroscopic data. The 1-methyl substitution blocks the N1-H tautomerism, restricting the equilibrium to the oxygen (hydroxy) vs. carbon (oxo) positions.

Tautomeric Pathways

The molecule exists primarily as the 5-hydroxy tautomer (A) in polar solution due to aromatic stabilization of the pyrazole ring. The 5-oxo form (B) disrupts aromaticity but is favored in certain non-polar environments or specific crystal packings.

Tautomerism Hydroxy 5-Hydroxy Tautomer (A) (Aromatic, Enol form) Predominant in DMSO-d6 Oxo 5-Oxo Tautomer (B) (Non-aromatic, Keto form) CH2 at C4 position Hydroxy->Oxo Proton Transfer (Solvent Dependent) Zwitterion Zwitterionic Resonance (C) (Charge Separated) Stabilized by H-bonds Hydroxy->Zwitterion Resonance

Figure 1: Tautomeric equilibrium between the aromatic 5-hydroxy form and the non-aromatic 5-oxo form.

Synthesis & Purification Protocol

The synthesis typically proceeds via the ammonolysis of the corresponding ester. This method ensures high regioselectivity for the 1-methyl isomer.

Synthetic Route[1][2][3]
  • Cyclization: Reaction of Diethyl acetylenedicarboxylate (DEAD) with Methylhydrazine yields Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Intermediate I ).

  • Ammonolysis: Treatment of Intermediate I with aqueous or methanolic ammonia converts the ester to the primary amide.

Synthesis Start Diethyl Acetylenedicarboxylate + Methylhydrazine Step1 Cyclization (Reflux in EtOH) Start->Step1 Inter Intermediate (I): Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51985-95-6) Step1->Inter Step2 Ammonolysis (NH3/MeOH, 0-25°C) Inter->Step2 Product Target: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide (CAS: 121507-22-0) Step2->Product

Figure 2: Synthetic pathway from commercial reagents to the target carboxamide.[1][2][3]

Purification Strategy
  • Crude Isolation: The reaction mixture is concentrated under reduced pressure.[4]

  • Recrystallization: The crude solid is best recrystallized from Ethanol/Water (9:1) or Acetonitrile .

  • Impurities: Watch for unreacted ester (detectable by OMe singlet at ~3.8 ppm) or hydrazine residues.

Spectroscopic Characterization

The following data is synthesized from high-confidence literature on the ester precursor and standard amide shift correlations.

Nuclear Magnetic Resonance (NMR)

In DMSO-d


 , the compound predominantly adopts the 5-hydroxy  form.

H NMR (400 MHz, DMSO-d

,

ppm):
Shift (

)
Mult.[4][5]IntegrationAssignmentStructural Insight
12.10 s (br)1HOH (Enol)Disappears with D

O shake. Indicates 5-hydroxy tautomer.[4]
7.45 s (br)1HCONH

Amide proton (anti).
7.20 s (br)1HCONH

Amide proton (syn).
5.85 s1HC4-H Characteristic pyrazole ring proton. Sharp singlet confirms aromaticity (no CH

).
3.65 s3HN-CH

N-Methyl group. Distinct from O-Methyl (usually ~3.8 ppm).

C NMR (100 MHz, DMSO-d

,

ppm):
  • 163.5 (C=O, Amide)

  • 154.2 (C5-OH, Enolic carbon)

  • 142.8 (C3, Quaternary)

  • 89.5 (C4, Aromatic CH) - Upfield shift characteristic of electron-rich pyrazoles.

  • 36.2 (N-CH

    
    )
    
Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm

    
    :  Broad, strong band corresponding to O-H and N-H stretching (H-bonded network).
    
  • 1670 cm

    
    :  C=O stretching (Amide I band).
    
  • 1620 cm

    
    :  C=C / C=N ring stretching (Aromatic).
    
  • 1580 cm

    
    :  N-H bending (Amide II).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • [M+H]

    
    :  m/z 142.1
    
  • [M+Na]

    
    :  m/z 164.1
    
  • Fragmentation: Loss of NH

    
     (17 Da) to form the acylium ion is a common primary fragmentation pathway.
    

Analytical Method Validation (HPLC)

For quality control in drug development, a validated HPLC method is required to separate the amide from the ester precursor and potential hydrolysis byproducts (carboxylic acid).

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 210 nm (amide).
  • Retention Time (approx):

    • Amide (Target): ~3.5 min (More polar).

    • Ester (Impurity): ~5.2 min (Less polar).

References

  • Synthesis of Pyrazolone Scaffolds: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 2012.[4][6] Link

  • Tautomerism Analysis: The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Journal of Molecular Structure, 2019. Link

  • Precursor Characterization (Ester): Sigma-Aldrich Product Specification for Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6). Link

  • Target CAS Verification: BLD Pharm Product Entry for 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS 121507-22-0).[7] Link

Sources

Mechanistic Profiling of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide: Target Engagement and Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a highly privileged pharmacophore and structural building block in modern medicinal chemistry. Recognized for its rigid planarity and adaptive hydrogen-bonding capabilities, this scaffold has emerged as a critical moiety in the development of targeted therapeutics. Its primary mechanism of action involves the modulation of the Mitochondrial Permeability Transition Pore (mPTP) via the inhibition of Cyclophilin D (Ppif)[1]. Secondary mechanisms include potent Type I kinase inhibition (targeting FLT3 and CDKs)[2] and the disruption of succinate dehydrogenase (SDH)[3]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its molecular architecture, signaling pathways, and the self-validating experimental protocols required for its pharmacological evaluation.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is rooted in its precise structural geometry:

  • Tautomeric Flexibility: The 5-hydroxy group exists in a dynamic equilibrium with its keto tautomer (1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide). This tautomerization allows the molecule to adaptively serve as either a strong hydrogen bond donor or acceptor, optimizing its fit within complex binding pockets.

  • Steric Locking & Lipophilicity: The N1-methyl group prevents N-H tautomerization at the pyrazole nitrogens. This structural lock reduces the desolvation penalty upon target binding and increases the molecule's lipophilicity—a critical prerequisite for penetrating the double-membrane structure of mitochondria to reach matrix-localized targets.

  • Hinge-Binding Carboxamide: The C3-carboxamide acts as a bidentate hydrogen-bonding motif, a universal requirement for anchoring into the hinge regions of various kinases.

Primary Mechanism of Action: mPTP Modulation via Cyclophilin D

The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane (IMM). Its pathological opening—triggered by calcium overload and oxidative stress—leads to mitochondrial depolarization, uncoupling of oxidative phosphorylation, swelling, and ultimately, apoptotic or necrotic cell death[1]. This pathway is a hallmark of neurodegenerative diseases (e.g., Parkinson's, ALS) and ischemia-reperfusion injury.

Mechanism of Inhibition: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide and its derivatives act as potent inhibitors of Cyclophilin D (CypD / Ppif) , a peptidyl-prolyl cis-trans isomerase (PPIase) that regulates mPTP assembly[1]. Under stress conditions, CypD translocates to the IMM to facilitate the conformational changes of pore-forming components (such as the adenine nucleotide translocator, ANT). The pyrazole-3-carboxamide scaffold binds directly to the active site of the PPIase domain, locking CypD in an inactive state. This significantly raises the threshold of calcium required to trigger mPTP opening, thereby preserving mitochondrial integrity.

mPTP_Pathway Stress Mitochondrial Ca2+ Overload CypD Cyclophilin D (Ppif) Activation Stress->CypD Triggers mPTP mPTP Opening (Inner Membrane) CypD->mPTP Facilitates Death Mitochondrial Swelling & Apoptosis mPTP->Death Induces Drug 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide Drug->CypD Inhibits PPIase Domain

Caption: Mechanism of mPTP inhibition via Cyclophilin D targeting by pyrazole-3-carboxamide derivatives.

Secondary Mechanisms: Kinase (FLT3/CDK) and SDH Inhibition

Beyond mitochondrial stabilization, the scaffold exhibits pleiotropic effects depending on its peripheral functionalization:

  • Kinase Inhibition (FLT3 & CDK2/4/6): In oncology models (e.g., Acute Myeloid Leukemia), pyrazole-3-carboxamides act as Type I kinase inhibitors[2]. The carboxamide group forms conserved hydrogen bonds with the backbone residues of the kinase hinge region. Simultaneously, the 5-hydroxy/oxo moiety interacts with the DFG-in motif, stabilizing the kinase in an inactive conformation and inducing cell cycle arrest[4].

  • Succinate Dehydrogenase (SDH) Inhibition: When functionalized with extended hydrophobic tails, the scaffold disrupts Complex II of the electron transport chain. By blocking the transfer of electrons from succinate, it halts cellular energy production—a mechanism heavily utilized in next-generation fungicidal agents[3].

Quantitative Pharmacological Profiling

Table 1: Comparative Target Affinities of Pyrazole-3-carboxamide Derivatives

Target Enzyme / ComplexPharmacological RoleIC50 / EC50 RangePrimary Binding Interaction
Cyclophilin D (Ppif) mPTP Inhibition (Neuroprotection)10 – 50 nMPPIase domain active site
FLT3 (Mutant/WT) AML Tumor Suppression0.08 – 5 nMATP-binding pocket (Hinge)
CDK4 / CDK6 Cell Cycle Arrest (G1/S Phase)0.7 – 10 nMATP-binding pocket (Hinge)
Succinate Dehydrogenase Complex II Disruption0.8 – 35 mg/LUbiquinone-binding site

Table 2: Calcium Retention Capacity (CRC) Enhancement in Isolated Mitochondria

Treatment GroupConcentrationCRC Threshold (nmol Ca²⁺/mg)Fold Increase vs Vehicle
Vehicle (0.1% DMSO)N/A50 ± 51.0x
Cyclosporin A (Positive Control)1 µM120 ± 82.4x
5-OH-1-Me-Pyrazole-3-Carboxamide100 nM95 ± 61.9x
5-OH-1-Me-Pyrazole-3-Carboxamide1 µM145 ± 102.9x

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the evaluation of mPTP inhibitors requires protocols with built-in causality checks and internal validation mechanisms.

Mitochondrial Isolation & FLIPR Membrane Potential Assay
  • Causality of Protocol Design: Tissue homogenization must be performed using a Teflon pestle at exactly 1800 rpm[5]. This precise shear force is required to lyse cellular plasma membranes without rupturing the delicate double-membrane structure of the mitochondria. The FLIPR assay buffer (75 mM Mannitol, 25 mM Sucrose, 5 mM KH₂PO₄, 20 mM Tris, 100 mM KCl, 0.1% BSA, pH 7.4) is specifically engineered to maintain an isotonic environment, preventing premature osmotic swelling[5]. The 0.1% BSA acts as a scavenger for free fatty acids, which can uncouple mitochondria and cause artifactual depolarization.

  • Self-Validating Control: Every assay plate must include a maximal depolarization control using 10 µM FCCP (an ionophore uncoupler). FCCP forces complete dissipation of the mitochondrial membrane potential. If the FCCP control well does not exhibit a rapid, >90% drop in fluorescence, the mitochondrial preparation is functionally compromised, and the entire plate is discarded. This guarantees that any observed stabilization by the pyrazole-3-carboxamide is due to true target engagement, not dead mitochondria.

Calcium Retention Capacity (CRC) Assay
  • Causality of Protocol Design: The CRC assay directly measures the functional consequence of mPTP opening. Calcium Green-5N is utilized because it is an impermeable fluorescent dye; it only fluoresces when bound to free Ca²⁺ in the extramitochondrial buffer. As mitochondria buffer added calcium, fluorescence remains low. When the mPTP opens, accumulated calcium is violently released, causing a massive fluorescent spike.

  • Self-Validating Control: Cyclosporin A (CsA) is run in parallel as a positive control. If CsA fails to double the CRC threshold, the assay lacks sensitivity, indicating that the mPTPs in the sample are already structurally compromised.

Workflow Step1 1. Isolate Mitochondria Step2 2. Incubate with Inhibitor Step1->Step2 Step3 3. Add Ca2+ Pulses Step2->Step3 Step4 4. Measure Fluor. (Calcium Green-5N) Step3->Step4 Step5 5. Calculate CRC Threshold Step4->Step5

Caption: Step-by-step experimental workflow for the Calcium Retention Capacity (CRC) assay.

References

  • WO2024153946A1 - Inhibitors of mptp.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central (NIH).[Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

Beyond the Scaffold: A Technical Deep Dive into Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole carboxamide scaffold represents a masterclass in bioisosteric design. By manipulating the electronic and steric environment of the five-membered nitrogen heterocycle, medicinal and agricultural chemists have unlocked two distinct, high-value biological activities: mitochondrial respiration inhibition (fungicides) and kinase modulation (oncology).

This guide deconstructs the structure-activity relationships (SAR) that drive these activities, details the precise molecular mechanisms of action, and provides self-validating experimental protocols for synthesis and biological evaluation.

The Pharmacophore: Structural Logic & SAR

The pyrazole carboxamide core is not merely a linker; it is a rigid, planar scaffold that directs substituents into specific protein sub-pockets. The biological activity is strictly governed by the substitution pattern on the pyrazole ring (positions 1, 3, 4, 5) and the amide nitrogen.[1]

The "Switch" Between Kingdoms
  • Agrochemicals (Fungicides/Insecticides): Typically favor 1-methyl-3-difluoromethyl or 1-methyl-3-trifluoromethyl substitutions. The lipophilic fluorinated group is critical for penetrating the hydrophobic pockets of fungal enzymes.

  • Pharmaceuticals (Kinase Inhibitors): Often utilize the pyrazole nitrogens as hydrogen bond acceptors/donors to mimic the adenine ring of ATP within the kinase hinge region.

Visualization: Molecular Architecture

The following diagram maps the functional roles of specific positions on the scaffold.

SAR_Map Core Pyrazole Carboxamide Core Scaffold N1 N1 Position (Pharmacokinetic Tail) Controls solubility & metabolic stability. Often Methyl or Aryl groups. Core->N1 C3 C3 Position (Lipophilic Anchor) Critical for hydrophobic pocket filling. Key: -CF3, -CHF2 (Fungicides) Core->C3 C4 C4 Position (Steric Gatekeeper) Modulates ring torsion angle. Often H or Halogen. Core->C4 Amide Amide Linker (H-Bonding Axis) Essential H-bond donor (NH) and acceptor (C=O). Core->Amide R_Group Amide N-Substituent (Specificity Determinant) Biphenyl/Phenyl (SDHI) or Heterocycle (Kinase) Amide->R_Group

Caption: Functional dissection of the pyrazole carboxamide scaffold. Colors indicate distinct chemical zones governing potency and selectivity.

Agrochemical Dominance: Succinate Dehydrogenase Inhibition (SDHI)

The most commercially significant application of this class is the inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II in the mitochondrial electron transport chain (ETC).[2][3]

Mechanism of Action

SDHI fungicides (e.g., Fluxapyroxad, Penthiopyrad) disrupt fungal respiration by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[3] This blockade prevents the transfer of electrons from succinate to ubiquinone (Coenzyme Q), halting ATP production and leading to reactive oxygen species (ROS) accumulation.[3]

Binding Mode & Key Residues

Crystallographic studies reveal a "Deep Pocket" binding mode:

  • H-Bond Clamp: The amide oxygen and proton form critical hydrogen bonds with conserved Tyrosine (Tyr58) and Tryptophan (Trp173) residues (numbering based on E. coli homology).

  • Hydrophobic Interaction: The C3-difluoromethyl group lodges into a hydrophobic sub-pocket, shielding the active site from solvent.

Visualization: ETC Disruption Workflow

SDHI_Mechanism Succinate Succinate SDH Complex II (SDH) [Target Enzyme] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Electrons e- Transfer SDH->Electrons Internal Fe-S Clusters UQ Ubiquinone (Q) Electrons->UQ Blocked by SDHI Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH BLOCKS Qp Site UQH2 Ubiquinol (QH2) UQ->UQH2 Complex3 Complex III UQH2->Complex3 ATP ATP Production Complex3->ATP Chain Halted

Caption: Mechanism of SDHI fungicides. The inhibitor (Red) competitively binds to Complex II, severing the electron link to Ubiquinone.

Pharmaceutical Frontiers: Kinase Inhibition

In oncology, pyrazole carboxamides serve as ATP-competitive inhibitors. The pyrazole ring mimics the purine core of ATP, allowing the molecule to dock into the kinase hinge region.

Target Specificity
  • Aurora Kinases (A & B): Critical for mitosis.[4] Inhibition leads to G2/M arrest and apoptosis.

  • CDK (Cyclin-Dependent Kinases): Regulators of the cell cycle.

  • Key Structural Feature: Unlike SDHIs which use the amide for H-bonding to Tyr/Trp, kinase inhibitors often use the pyrazole nitrogens to form H-bonds with the kinase hinge backbone residues.

Experimental Protocols

Reliable data generation requires rigorous protocols. The following methodologies are designed for reproducibility and internal validation.

Synthesis: Acid Chloride Method (Strategy A)

Rationale: This method offers the highest yield for diverse amide coupling.

Reagents:

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Starting Material)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Aniline derivative (Amine partner)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Critical: Do not purify; use immediately to prevent hydrolysis.

  • Coupling: Re-dissolve the acid chloride in DCM. In a separate flask, mix the aniline derivative (1.1 eq) and

    
     (2.0 eq) in DCM at 0°C.
    
  • Addition: Cannulate the acid chloride solution into the amine solution slowly to control the exotherm.

  • Workup: After 4 hours, wash with 1N HCl (to remove unreacted amine), then sat.

    
     (to remove unreacted acid), and finally brine. Dry over 
    
    
    
    .
  • Validation: Verify structure via

    
    -NMR (look for amide NH singlet ~8-10 ppm) and HRMS.
    
Biological Assay: SDH Enzymatic Inhibition (DCIP Reduction)

Rationale: This colorimetric assay directly measures electron transfer efficiency.

Principle: Succinate dehydrogenase transfers electrons from succinate to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP) . As DCIP is reduced, its color shifts from blue to colorless (


 decreases).

Materials:

  • Mitochondrial fraction (isolated from fungal mycelia or porcine heart).

  • Substrate: Succinate (20 mM).[5]

  • Electron Acceptor: DCIP (50

    
    M).
    
  • Intermediate Carrier: Phenazine methosulfate (PMS) - Optional but recommended to enhance signal.

  • Buffer: Phosphate buffer (pH 7.4).[5]

Protocol:

  • Preparation: In a 96-well plate, add 10

    
    L of test compound (DMSO solution) at varying concentrations.
    
  • Enzyme Mix: Add 170

    
    L of reaction buffer containing the mitochondrial fraction and DCIP. Incubate for 10 mins at 30°C to allow inhibitor binding.
    
  • Initiation: Add 20

    
    L of Succinate solution to start the reaction.
    
  • Measurement: Immediately monitor the decrease in absorbance at 600 nm kinetically for 20 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Log-inhibitor vs. normalized response).

Comparative Data Summary

FeatureSDHI FungicidesKinase Inhibitors (Oncology)
Primary Target Succinate Dehydrogenase (Complex II)Aurora Kinase / CDK / EGFR
Binding Site Ubiquinone (Qp) PocketATP Binding Pocket (Hinge Region)
Key Substituent (C3) Lipophilic (-

, -

)
Variable (often steric/polar)
Key Interaction H-bond to Tyr/Trp via AmideH-bond to Backbone via Pyrazole N
Example Compound FluxapyroxadAT7518
Cellular Outcome ATP Depletion, ROS StressCell Cycle Arrest, Apoptosis

References

  • Molecular Mechanism of SDHIs: Glättli, A. et al. (2012). Structural basis for the inhibition of succinate dehydrogenase by the fungicide carboxin and its analogs.Pesticide Biochemistry and Physiology .

  • Kinase Inhibitor SAR: Li, X. et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.[4]Bioorganic Chemistry .

  • Synthesis Protocols: BenchChem Application Notes. (2025).[1][6][7][8] Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Fungicide Resistance: Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.Phytopathology .

  • Ryanodine Receptor Modulation: Sattelle, D. B. et al. (2008). Targeting ryanodine receptors: a new era in insect control.Nature Biotechnology .

Sources

The Physicochemical and Mechanistic Blueprint of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Small-molecule inhibition of the Mitochondrial Permeability Transition Pore (mPTP) via Cyclophilin D modulation.

Introduction: Structural Rationale in Drug Design

As an application scientist in early-stage drug discovery, I approach molecular design not merely as a structural exercise, but as a functional blueprint. 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (CAS: 51985-96-7) represents a highly optimized heterocyclic scaffold emerging in the therapeutic landscape of neurodegenerative and ischemia-reperfusion disorders[1].

The causality behind its efficacy lies in its precise atomic arrangement. By methylating the N1 position of the pyrazole core, we lock the tautomeric equilibrium. This prevents the pyrazole ring from acting as a promiscuous hydrogen bond donor at the adjacent nitrogen, thereby enhancing target specificity toward the hydrophobic pockets of mitochondrial regulatory proteins. Simultaneously, the 3-carboxamide group provides a strictly directional hydrogen-bonding vector, which is essential for anchoring the inhibitor to its primary target: Peptidyl-prolyl cis-trans isomerase F (Ppif) , commonly known as Cyclophilin D (CypD) [1].

Physicochemical Profile

To successfully navigate the blood-brain barrier (BBB) and the double-membrane architecture of mitochondria, a compound must possess a tightly controlled physicochemical profile. The low molecular weight and optimized polar surface area of this pyrazole derivative make it an ideal candidate for intracellular targeting[2].

Table 1: Core Physicochemical Properties
PropertyValueExperimental / Structural Significance
IUPAC Name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamideCore heterocyclic scaffold dictating binding geometry.
CAS Registry Number 51985-96-7Unique identifier for chemical sourcing and validation[2].
Molecular Formula C5H7N3O2Defines the atomic composition.
Molecular Weight 141.13 g/mol < 400 Da; highly favorable for passive diffusion and BBB penetration.
Tautomerism 5-hydroxy

5-oxo
The 5-OH group can tautomerize to a 5-oxo (pyrazolone) state, modulating its pKa and binding kinetics in aqueous physiological environments.
Hydrogen Bond Donors 2 (Amide -NH2, Hydroxyl -OH)Critical for anchoring to the CypD active site.
Hydrogen Bond Acceptors 3 (Amide C=O, Pyrazole N, Hydroxyl O)Facilitates solubility in polar solvents and target engagement.

Mechanistic Causality: Targeting the mPTP Axis

The Mitochondrial Permeability Transition Pore (mPTP) is a catastrophic structural valve located in the inner mitochondrial membrane. Under conditions of severe oxidative stress or intracellular calcium (Ca²⁺) overload—hallmarks of Alzheimer's disease, Parkinson's disease, and myocardial infarction—the mPTP opens[1].

This opening is not spontaneous; it is catalyzed by the matrix protein Cyclophilin D (CypD) . When Ca²⁺ levels spike, CypD translocates to the inner membrane, facilitating the assembly of the mPTP complex (likely involving ATP synthase and the Adenine Nucleotide Translocator)[1]. The result is rapid mitochondrial depolarization, matrix swelling, and the release of pro-apoptotic factors like Cytochrome C.

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide acts as a targeted inhibitor of this pathway. By binding to CypD, it sterically hinders the conformational changes required for mPTP assembly, thereby desensitizing the pore to Ca²⁺ overload and preserving mitochondrial integrity[1].

mPTP_Pathway Ca Intracellular Ca2+ Overload & Oxidative Stress CypD Cyclophilin D (Ppif) Activation & Translocation Ca->CypD mPTP mPTP Complex Assembly (Inner Mitochondrial Membrane) CypD->mPTP Swelling Mitochondrial Depolarization & Matrix Swelling mPTP->Swelling Apoptosis Cytochrome C Release & Apoptosis Swelling->Apoptosis Drug 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide Drug->CypD

Fig 1: Mechanism of mPTP inhibition by 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide via CypD.

Experimental Methodology: Validating mPTP Inhibition

A protocol is only as reliable as its internal controls. To empirically validate the inhibitory efficacy of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, we deploy a Calcein AM / CoCl₂ Fluorescence Quenching Assay .

This system is elegantly self-validating: it isolates mitochondrial membrane integrity from general plasma membrane leakiness. Calcein AM is a cell-permeable, non-fluorescent ester. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the highly fluorescent, polar Calcein dye in both the cytosol and the mitochondria[3]. We then introduce Cobalt Chloride (CoCl₂). Co²⁺ ions are collisional quenchers of Calcein fluorescence. Because the intact inner mitochondrial membrane is strictly impermeable to Co²⁺, the cytosolic fluorescence is extinguished, while the mitochondrial fluorescence remains brilliantly intact[4][5].

Assay_Workflow CellPrep 1. Cell Preparation (10^6 cells/mL) Staining 2. Calcein AM Loading (Pan-cellular Fluorescence) CellPrep->Staining Quenching 3. CoCl2 Addition (Cytosolic Quenching) Staining->Quenching Treatment 4. Drug Incubation (Target Engagement) Quenching->Treatment Induction 5. Ionomycin Stress (Ca2+ Overload) Treatment->Induction Analysis 6. Flow Cytometry (Mitochondrial Signal) Induction->Analysis

Fig 2: Self-validating Calcein AM/CoCl2 workflow for quantifying mPTP opening and drug efficacy.

Step-by-Step Assay Protocol
  • Cell Preparation: Harvest and resuspend target cells (e.g., neurons or cardiomyocytes) in a physiological assay buffer to a final concentration of

    
     cells/mL[4].
    
  • Fluorophore Loading: Add Calcein AM (final concentration typically 1 µM) to the cell suspension. Incubate at 37°C for 30–45 minutes in the dark to allow for complete esterase cleavage[3].

  • Spatial Quenching: Add CoCl₂ (final concentration 1 mM) to the suspension. Incubate for an additional 10 minutes. Causality Check: This step ensures that any subsequent loss of fluorescence is strictly due to mitochondrial membrane rupture, not baseline cytosolic signal.[3]

  • Compound Incubation: Aliquot the cells and treat the experimental group with 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (titrated from 0.1 µM to 10 µM) for 30 minutes[3].

  • mPTP Induction (Positive Control): Introduce Ionomycin (a Ca²⁺ ionophore) to all tubes except the negative control. Ionomycin forces extracellular Ca²⁺ into the cell, triggering massive mPTP opening[5].

  • Flow Cytometric Analysis: Analyze the cells using flow cytometry (excitation 488 nm, emission 530 nm).

    • Interpretation: Cells treated only with Ionomycin will show a near-total loss of fluorescence as the mPTP opens and Co²⁺ floods the mitochondria. Cells pre-treated with the pyrazole-3-carboxamide inhibitor will retain high fluorescence, quantitatively proving that the compound successfully locked the mPTP in a closed state[4][5].

Translational Perspectives

The physicochemical tuning of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide elevates it beyond a mere biochemical tool. By specifically uncoupling the pathological Ca²⁺ overload from the terminal mPTP execution step, this compound class offers a profound therapeutic window. For drug development professionals, this scaffold provides a highly tractable starting point for synthesizing next-generation neuroprotectants and cardioprotectants, ensuring that cellular powerhouses survive the acute stress of ischemic or neurodegenerative events[1].

References

  • WO2024153946A1 - Inhibitors of mPTP.

Sources

"spectroscopic analysis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic profiling of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide . Designed for medicinal chemists and analytical scientists, this document moves beyond basic characterization to address the specific challenges posed by this molecule—namely, its annular tautomerism , hydrogen-bonding network , and polarity-dependent spectral shifts .

The protocols and data interpretations herein are grounded in the analysis of direct structural analogs (such as methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) and fundamental heterocyclic chemistry principles.

Structural Considerations & Tautomeric Equilibrium

Before interpreting spectra, one must define the active species in solution. 1-Substituted-5-hydroxypyrazoles exist in a tautomeric equilibrium between the aromatic enol form (OH-form) and the non-aromatic keto form (CH-form/pyrazolone) .

The Tautomeric Landscape

Unlike N-unsubstituted pyrazoles, the N1-methyl group locks the nitrogen positions, restricting tautomerism to the oxygen and the C4-carbon.

  • Form A (5-Hydroxy): Fully aromatic system. Stabilized by polar aprotic solvents (e.g., DMSO) and intramolecular H-bonding if the 3-substituent allows.

  • Form B (5-Oxo / 2-Pyrazolin-5-one): Non-aromatic. Characterized by a carbonyl at C5 and a methylene group (

    
    ) at C4. Often favored in non-polar solvents or solid state.
    

Critical Insight: For 1-substituted-3-carbonyl pyrazoles (like our target), the 5-Hydroxy (aromatic) form is predominantly observed in DMSO-d


 solution. This is evidenced by the presence of a sharp singlet for the C4-proton (methine) rather than a methylene doublet/multiplet, and a downfield exchangeable OH signal.
Visualization: Tautomeric Pathways

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Possible in Non-Polar/Solid OH_Form 5-Hydroxy Form (Aromatic) (C=C-OH system) Target Species Oxo_Form 5-Oxo Form (Pyrazolone) (C(=O)-CH2 system) OH_Form->Oxo_Form Tautomerization (Proton Transfer) Feat_OH NMR: C4-H (s, ~6.0 ppm) OH (s, >10 ppm) OH_Form->Feat_OH Feat_Oxo NMR: C4-H2 (s, ~3.5 ppm) C=O (ketone) Oxo_Form->Feat_Oxo

Figure 1: Tautomeric equilibrium between the aromatic 5-hydroxy form and the non-aromatic 5-oxo form. In polar aprotic solvents like DMSO, the equilibrium strongly favors the aromatic hydroxy form.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

Experimental Protocol
  • Solvent: DMSO-d

    
     (99.9% D) is the mandatory solvent. CDCl
    
    
    
    is unsuitable due to the molecule's poor solubility and the potential aggregation of the amide/hydroxy groups.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If amide rotation is restricted (broad peaks), acquire at 320–340 K to sharpen signals.

Predicted H NMR Data (400 MHz, DMSO-d )

Based on the ester analog methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate [1][2], the following shifts are the standard of reference.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Explanation
5-OH 11.5 – 12.5 Broad Singlet1HHighly deshielded phenolic proton. Disappears on D

O shake.
Amide NH

7.4 – 7.8 Broad Singlet1HAmide proton trans to carbonyl. H-bonded.
Amide NH

7.0 – 7.3 Broad Singlet1HAmide proton cis to carbonyl.
C4-H 5.8 – 6.1 Sharp Singlet1HCharacteristic aromatic methine. Upfield shift (vs. typical Ar-H) due to electron-rich enamine character of the 5-OH ring.
N-CH

3.6 – 3.8 Singlet3HN-Methyl group. Distinctive sharp singlet.

Diagnostic Check:

  • If you see a signal at

    
     3.2–3.5 ppm  integrating to 2H (methylene), your sample has tautomerized to the 5-oxo form  or decomposed.
    
  • If the C4-H is absent, check for deuterium exchange (rare at C4 without base) or chlorination impurities (common if synthesized via POCl

    
    ).
    
Predicted C NMR Data (100 MHz, DMSO-d )
Carbon AssignmentShift (

, ppm)
TypeNotes
C=O (Amide) 162 – 165 QuaternaryAmide carbonyl.
C5 (C-OH) 153 – 156 QuaternaryDeshielded by oxygen attachment.
C3 (C-CON) 140 – 143 QuaternaryIpso carbon attached to the carboxamide.
C4 (CH) 85 – 90 MethineSignificantly shielded due to electron density from the 5-OH and enamine resonance.
N-CH

33 – 36 MethylStandard N-methyl resonance.

Infrared (IR) Spectroscopy[1][2][4][7][8]

IR analysis is critical for distinguishing the amide functionality from potential ester precursors or nitrile dehydration products.

Key Absorption Bands (KBr Pellet / ATR)
  • O-H / N-H Stretch (3400 – 3100 cm

    
    ): 
    
    • Broad, intense band resulting from the overlap of the 5-OH and the Amide NH

      
       stretches.
      
    • Differentiation: A sharp peak ~3400 cm

      
       often indicates free NH, while broad underlying absorption indicates H-bonded OH.
      
  • Amide I (C=O Stretch) (1650 – 1690 cm

    
    ): 
    
    • Strong intensity. Lower frequency than the ester analog (which appears ~1720 cm

      
      ) [2].
      
  • Amide II (N-H Bend) (1590 – 1620 cm

    
    ): 
    
    • Medium intensity, diagnostic for primary amides.

  • C=C / C=N Ring Stretch (1500 – 1550 cm

    
    ): 
    
    • Characteristic of the aromatic pyrazole core.[1]

Mass Spectrometry (MS)[4][5]

Ionization Method

Electrospray Ionization (ESI) in Positive Mode (+ve) is recommended due to the basicity of the amide and pyrazole nitrogens.

Fragmentation Pattern[4]
  • Molecular Ion: [M+H]

    
     m/z.
    
  • Sodium Adduct: [M+Na]

    
     m/z (Common in glass-stored samples).
    
  • Key Fragments (MS/MS):

    • m/z 139 [M+H - NH

      
      ]
      
      
      
      :
      Loss of ammonia from the primary amide. Diagnostic for carboxamides.
    • m/z 111 [M+H - NH

      
       - CO]
      
      
      
      :
      Subsequent loss of carbonyl.
    • m/z 113 [M+H - CHNO]

      
      :  Loss of the isocyanic acid fragment (HNCO) from the amide.
      

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the compound's identity and purity.

Workflow cluster_Methods Spectroscopic Triangulation Sample Crude Sample (5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide) MS 1. LC-MS (ESI+) Sample->MS NMR 2. 1H NMR (DMSO-d6) Sample->NMR IR 3. FT-IR (ATR) Sample->IR Check_Mass Mass Confirmed? MS->Check_Mass Observe m/z 156? Check_C4 Aromatic Form? NMR->Check_C4 Observe s, 6.0 ppm? Check_Mass->NMR Yes Fail REJECT BATCH Check_Mass->Fail No (Check Synthesis) Valid VALIDATED STRUCTURE Check_C4->Valid Yes (Pure) Tautomer Oxo-Form Detected (Recrystallize or Change Solvent) Check_C4->Tautomer No (Doublet/Multiplet)

Figure 2: Step-by-step analytical workflow for structural validation.

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying impurities in the spectra. This molecule is typically synthesized via:

  • Condensation: N-Methylhydrazine + Dimethyl Acetylenedicarboxylate (DMAD)

    
     Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
    
  • Amidation: Ester + Aqueous Ammonia

    
    Target Amide .
    

Common Impurities to Watch:

  • Methyl Ester Precursor: Look for a methoxy singlet at

    
     3.80 ppm in 
    
    
    
    H NMR.[2][3]
  • Regioisomer (Isomer 2): 3-hydroxy-1-methyl-1H-pyrazole-5-carboxamide. The N-Me shift will differ (

    
     ~4.0 ppm) due to proximity to the carbonyl.
    
  • Hydrazine Residues: Check for broad peaks upfield or toxicological alerts in MS.

References

  • Aggarwal, R. et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI Molbank. (Provides the core spectral data for the 1-substituted-5-hydroxy-3-carboxylate scaffold).

  • Sigma-Aldrich. Product Specification: Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6).[4] (Used as the primary reference for the 1-methyl-5-hydroxy core shifts).

  • BenchChem. Spectroscopic Analysis of Pyrazole Derivatives. (General protocols for pyrazole NMR/MS).

  • Filarowski, A. et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Journal of Molecular Structure. (Theoretical grounding for tautomeric preferences in amides).

Sources

Introduction: The Enduring Power of the Pyrazole Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxamides

In the landscape of modern medicinal chemistry and agrochemical research, few heterocyclic scaffolds command as much attention as the pyrazole carboxamide. This five-membered aromatic ring, with its two adjacent nitrogen atoms and an appended carboxamide functional group, represents a "privileged scaffold." Its remarkable structural and electronic properties—acting as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for precise three-dimensional orientation of substituents—make it a cornerstone of rational drug design. From blockbuster kinase inhibitors in oncology to next-generation fungicides protecting our food supply, pyrazole carboxamides are integral to solving complex biological challenges.

This guide is designed for the practicing researcher and drug development professional. It moves beyond simple reaction schemes to explore the underlying logic of synthetic strategy, the nuances of structure-activity relationship (SAR) studies, and the practical execution of key laboratory protocols. We will dissect the causality behind experimental choices, providing a framework for not just replicating methods, but for innovating upon them.

Core Synthetic Strategies: A Logic-Driven Approach

The assembly of a pyrazole carboxamide library is not a monolithic process. The optimal synthetic route is dictated by factors such as the availability of starting materials, the desired point of diversification, and the chemical tolerance of the functional groups to be introduced. Two primary strategies dominate the field, each offering distinct advantages.

Strategy A: Pyrazole Ring Construction Followed by Amidation

This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide moiety. The core logic is to first build the stable pyrazole ring bearing a handle for amidation (typically a carboxylic acid or its ester), and then couple it with a diverse library of amines.

The general workflow is as follows:

  • Formation of a Pyrazole-Carboxylate Precursor: This is often achieved through classical condensation reactions. The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method. A more direct route involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.

  • Ester Hydrolysis (Saponification): If the precursor is an ester, it is typically hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Amide Bond Formation: The pyrazole carboxylic acid is then coupled with a chosen amine. This critical step can be performed via two reliable methods:

    • Acid Chloride Intermediate: The carboxylic acid is activated by conversion to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂). This intermediate is then immediately treated with the amine in the presence of a non-nucleophilic base.

    • Direct Peptide Coupling: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) facilitate direct, milder amide bond formation.

Strategy_A_Workflow start 1,3-Dicarbonyl + Hydrazine precursor Pyrazole-carboxylate Ester start->precursor Knorr Synthesis acid Pyrazole-carboxylic Acid precursor->acid Saponification (e.g., LiOH) final_product Target Pyrazole Carboxamide acid->final_product Amide Coupling (e.g., EDC/HOBt or SOCl₂) amine Amine Library (R-NH2) amine->final_product

Caption: Strategy A: Late-stage diversification via amidation.

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation

In this alternative approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction forms the pyrazole ring. This strategy is particularly advantageous when the desired amine is sensitive to the conditions required for late-stage coupling or when the acyclic precursors are more readily available.

A classic example involves the acid-catalyzed cyclocondensation of chalcones with semicarbazide hydrochloride, which directly yields pyrazole-1-carboxamides.

Strategy_B_Workflow start Aldehyde + Ketone chalcone Chalcone (α,β-unsaturated ketone) start->chalcone Claisen-Schmidt Condensation final_product Target Pyrazole Carboxamide chalcone->final_product Cyclocondensation (Acid catalyst) semicarbazide Semicarbazide Hydrochloride semicarbazide->final_product

Caption: Strategy B: Direct cyclization to the final product.

Modern Approaches: The Power of Multicomponent Reactions (MCRs)

For maximizing efficiency and rapidly generating chemical diversity, multicomponent reactions (MCRs) are unparalleled. The Ugi four-component reaction, for instance, can assemble complex pyrazole-containing structures in a single pot from an aldehyde, an amine, a carboxylic acid (such as a pyrazole carboxylic acid), and an isocyanide. This strategy is exceptionally powerful for creating large libraries for high-throughput screening.

Structure-Activity Relationship (SAR): A Framework for Optimization

The discovery of a novel pyrazole carboxamide "hit" is only the beginning. The subsequent optimization process is a systematic exploration of the SAR, where different parts of the molecule are modified to enhance potency, selectivity, and drug-like properties (ADMET). The pyrazole carboxamide scaffold offers several key points for diversification.

An In-Silico First Approach to Characterizing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline has positioned in silico predictive modeling as an indispensable tool.[1][2] Computational approaches offer a rapid, cost-effective, and ethically sound methodology for profiling novel chemical entities before significant resource investment in synthesis and in vitro testing.[2][3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, a novel small molecule. We will delineate a systematic, multi-tiered approach encompassing the prediction of fundamental physicochemical properties, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and initial exploration of potential biological targets. Each section is designed to be a self-validating system, leveraging established, publicly accessible computational tools and methodologies, thereby ensuring scientific rigor and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their discovery programs.

Introduction: The Rationale for a Computational-Forward Strategy

The attrition rate in drug development remains a significant challenge, with a substantial number of failures attributed to suboptimal pharmacokinetic (PK) and safety profiles.[4][5][6] An in silico-first strategy directly confronts this issue by enabling an early, holistic assessment of a molecule's drug-like potential.[2][3][7] By computationally estimating a compound's properties, from its solubility and membrane permeability to its metabolic fate and potential toxicities, researchers can make more informed decisions.[8] This allows for the early identification of potential liabilities, guiding chemical modifications to optimize the molecule's profile or, conversely, enabling a swift "fail fast" decision, thereby conserving resources for more promising candidates.[2][3]

The core principle underpinning this approach is the Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR).[9][10] These models establish a mathematical correlation between a molecule's structure, represented by numerical descriptors, and its biological activity or physicochemical properties.[9][10][11] Modern computational tools leverage sophisticated machine learning algorithms and extensive databases of experimentally validated data to build robust predictive models.[2][7][8]

This guide will utilize a curated selection of freely accessible, well-validated web servers to construct a comprehensive profile of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. The causality behind the selection of these tools and the interpretation of their outputs will be explained, providing a practical framework for application in a real-world research context.

Foundational Analysis: Physicochemical and Drug-Likeness Profiling

Before delving into complex pharmacokinetic and toxicity predictions, a foundational understanding of the molecule's basic physicochemical properties is paramount. These properties govern a molecule's behavior in various biological environments and are strong indicators of its potential for oral bioavailability and overall drug-likeness.

Methodology: Leveraging SwissADME for Foundational Insights

The SwissADME web server is a powerful, user-friendly tool that provides a suite of robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[12][13][14] Its intuitive interface and comprehensive output make it an ideal starting point for our analysis.[12]

Experimental Protocol: Physicochemical Profiling using SwissADME

  • Input Molecular Structure:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[12]

    • Input the structure of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. The most convenient method is to use its SMILES (Simplified Molecular Input Line Entry System) string. A plausible SMILES representation is CN1N=C(C(=O)N)C=C1O.

    • Enter the SMILES string into the query box and click "Run".

  • Data Interpretation and Analysis:

    • The server will generate a comprehensive report. Focus on the "Physicochemical Properties" and "Lipophilicity" sections.

    • Record the predicted values for key parameters as outlined in Table 1.

    • Analyze the "Drug-likeness" section, paying close attention to violations of established rules such as Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge.

    • Examine the "Medicinal Chemistry" section for any potential liabilities, such as PAINS (Pan Assay Interference Compounds) alerts.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. These values are foundational for understanding the molecule's potential behavior.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) (Predicted)Influences diffusion and transport across membranes. Generally, <500 g/mol is preferred for oral bioavailability (Lipinski's Rule).
LogP (Octanol/Water Partition Coefficient) (Predicted)A measure of lipophilicity. An optimal range (typically 1-3) is crucial for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) (Predicted)An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is a key predictor of membrane permeability.
Aqueous Solubility (LogS) (Predicted)Critical for absorption and distribution. Poor solubility is a major hurdle in drug development.
Number of Hydrogen Bond Donors (Predicted)Influences interactions with biological targets and affects membrane permeability.
Number of Hydrogen Bond Acceptors (Predicted)Similar to donors, this impacts target binding and permeability.
Number of Rotatable Bonds (Predicted)A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability.

Note: The actual numerical values will be generated upon running the molecule through the SwissADME server.

Workflow for Physicochemical and Drug-Likeness Analysis

The following diagram illustrates the logical flow for the initial characterization of our target molecule.

G cluster_input Input Generation cluster_prediction Prediction Server cluster_output Data Analysis SMILES Generate SMILES String (5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide) SwissADME SwissADME Web Server (www.swissadme.ch) SMILES->SwissADME Submit Structure PhysChem Physicochemical Properties (MW, LogP, TPSA, LogS) SwissADME->PhysChem Lipophilicity Lipophilicity (Multiple Models) SwissADME->Lipophilicity DrugLikeness Drug-Likeness Rules (e.g., Lipinski's) SwissADME->DrugLikeness MedChem Medicinal Chemistry (PAINS Alerts) SwissADME->MedChem

Caption: Workflow for foundational property prediction.

ADMET Profiling: Predicting the Fate of a Molecule

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery.[2][3][7][8] Early identification of ADMET liabilities can prevent costly late-stage failures.[2][3] We will employ a combination of predictive tools to build a comprehensive ADMET profile.

Pharmacokinetic Predictions with pkCSM

The pkCSM server uses a unique approach based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4][5][6][15] Its models have demonstrated strong performance and provide a valuable layer of insight into how our molecule might behave in vivo.[4][5][15]

Experimental Protocol: ADMET Prediction using pkCSM

  • Input Molecular Structure:

    • Navigate to the pkCSM web server ([Link]5]

    • Input the SMILES string for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.

    • Click "Predict".

  • Data Interpretation and Analysis:

    • The server will return predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

    • For Absorption , analyze parameters like Caco-2 permeability and intestinal absorption.

    • For Distribution , examine the predicted Blood-Brain Barrier (BBB) permeability and CNS permeability.

    • For Metabolism , assess if the molecule is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • For Excretion , review the total clearance prediction.

    • Compile these predictions into a structured table (see Table 2).

Toxicity Profiling with ProTox-II

The ProTox-II web server specializes in predicting a wide array of toxicity endpoints, incorporating data from in vitro and in vivo assays.[16][17][18][19] It provides predictions for endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity, along with an estimated LD50 value.[16][17][18][19][20]

Experimental Protocol: Toxicity Prediction using ProTox-II

  • Input Molecular Structure:

    • Navigate to the ProTox-II web server ([Link]16][17]

    • Input the SMILES string for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.

    • Click "Start ProTox-II".

  • Data Interpretation and Analysis:

    • Analyze the predicted oral toxicity, including the estimated LD50 (mg/kg) and toxicity class.

    • Review the predictions for organ toxicity (e.g., hepatotoxicity).

    • Examine the toxicological endpoints, such as mutagenicity and carcinogenicity.

    • Summarize the key toxicity predictions in Table 2.

Consolidated ADMET Data

This table consolidates the predicted ADMET properties from both pkCSM and ProTox-II, providing a multi-faceted view of the molecule's potential disposition and safety profile.

ParameterPredicted OutcomeSignificance and Interpretation
Absorption
Human Intestinal Absorption (% Absorbed)(Predicted)High absorption is desirable for orally administered drugs.
Caco-2 Permeability (log Papp)(Predicted)An in vitro model for intestinal permeability. Higher values suggest better absorption.
Distribution
BBB Permeability (LogBB)(Predicted)Predicts whether the compound can cross the blood-brain barrier. Essential for CNS targets, a liability for peripheral targets.
CNS Permeability (LogPS)(Predicted)A related measure to BBB permeability, indicating penetration into the central nervous system.
Metabolism
CYP2D6 Substrate/Inhibitor(Predicted)Interaction with major CYP enzymes can lead to drug-drug interactions.
CYP3A4 Substrate/Inhibitor(Predicted)CYP3A4 is involved in the metabolism of a large percentage of drugs.
Excretion
Total Clearance (log ml/min/kg)(Predicted)Indicates the rate at which the drug is eliminated from the body.
Toxicity
Oral Toxicity (LD50 mg/kg)(Predicted)The lethal dose for 50% of a test population; a primary indicator of acute toxicity.
Hepatotoxicity(Predicted)Predicts the potential for the compound to cause liver damage.[16][17][18]
Mutagenicity(Predicted)Assesses the likelihood that the compound will induce genetic mutations.
Carcinogenicity(Predicted)Predicts the potential of the compound to cause cancer.

Note: The actual categorical or numerical values will be generated upon running the molecule through the respective servers.

Integrated ADMET Prediction Workflow

The diagram below outlines the parallel workflows for obtaining a comprehensive ADMET profile.

Caption: Parallel workflow for ADMET profiling.

Target Identification and Pharmacophore Analysis

With a solid understanding of the molecule's drug-like properties, the next logical step is to explore its potential biological targets. Ligand-based target prediction methods operate on the principle of similarity: a novel molecule is likely to interact with the same targets as known molecules that share similar structural or physicochemical features.[21]

Methodology: Predicting Biological Targets with SwissTargetPrediction

The SwissTargetPrediction server is a well-established tool for estimating the most probable protein targets of a small molecule.[22] It compares the query molecule to a large library of known active compounds, predicting targets based on a combination of 2D and 3D similarity.[22]

Experimental Protocol: Target Prediction

  • Input and Execution:

    • Navigate to the SwissTargetPrediction web server ([Link]).

    • Input the SMILES string for our compound.

    • Select "Homo sapiens" as the target organism.

    • Click "Predict targets".

  • Data Interpretation and Analysis:

    • The server will return a list of predicted targets, ranked by probability.

    • Examine the top-ranking targets and their associated protein classes (e.g., kinases, G-protein coupled receptors, enzymes).

    • The probability score reflects the confidence of the prediction. Focus on targets with higher probabilities.

    • This analysis provides initial hypotheses about the molecule's mechanism of action, which can guide future in vitro screening efforts.

Pharmacophore Modeling: Abstracting the Essentials for Activity

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[23] It defines the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are necessary for a molecule to interact with a specific target.[23][24][25] Pharmacophore modeling is a powerful tool in drug design for virtual screening and lead optimization.[23][24][26][27]

Should the SwissTargetPrediction analysis yield a high-probability target for which ligand-bound crystal structures are available, a structure-based pharmacophore model could be developed. This model would define the key interaction points within the target's binding site, providing a blueprint for designing new molecules with potentially improved affinity and selectivity.[25]

Logical Flow for Target Identification

The following diagram illustrates the process of moving from a small molecule to a set of testable hypotheses about its biological function.

G Molecule 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide TargetPred SwissTargetPrediction Server Molecule->TargetPred Input SMILES TargetList Ranked List of Potential Targets (by Probability) TargetPred->TargetList Output Predictions Hypothesis Formulate Testable Hypotheses for Mechanism of Action TargetList->Hypothesis Analyze Top Hits Screening Design Focused In Vitro Screening Assay Panel Hypothesis->Screening Guide Experimentation

Caption: From molecule to mechanism hypothesis.

Synthesis and Conclusion

This technical guide has outlined a systematic and robust in silico workflow for the comprehensive characterization of a novel small molecule, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. By sequentially applying a curated set of validated, publicly accessible computational tools, we have demonstrated how to build a detailed profile encompassing physicochemical properties, ADMET characteristics, and potential biological targets.

The process began with a foundational analysis using SwissADME to predict key physicochemical descriptors and assess general drug-likeness. This was followed by a dual-pronged approach to ADMET profiling, using pkCSM for pharmacokinetic predictions and ProTox-II for a multi-endpoint toxicity assessment. Finally, we utilized SwissTargetPrediction to generate a ranked list of plausible biological targets, providing a crucial bridge from chemical structure to biological function.

The causality behind this multi-step process is rooted in a risk-mitigation strategy. By first establishing a favorable physicochemical and ADMET profile, we build confidence in the molecule's fundamental viability before investing resources in exploring its specific biological activity. Each predictive step serves as a self-validating system; for instance, a molecule predicted to have poor solubility (SwissADME) would be expected to show low intestinal absorption (pkCSM), and a consistent picture across different platforms strengthens the overall assessment.

The outputs of this in silico cascade are not definitive but are powerful, data-driven hypotheses. The predicted properties in Tables 1 and 2, along with the prioritized target list, provide an essential roadmap for subsequent experimental validation. This computational pre-screening allows for more efficient, targeted, and cost-effective experimental design, ultimately accelerating the drug discovery and development timeline.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4076–4082. Available at: [Link]

  • Nano-QSAR modeling for predicting biological activity of diverse nanomaterials. RSC Advances, 9(4), 1841–1851. Available at: [Link]

  • Predicting Drug Metabolism: Experiment and/or Computation? Journal of Medicinal Chemistry, 61(10), 4381–4403. Available at: [Link]

  • What is the role of pharmacophore in drug design? Patsnap Synapse. Available at: [Link]

  • Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

  • Applications and Limitations of Pharmacophore Modeling. LinkedIn. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - Semantic Scholar. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]

  • QSAR models - ProtoQSAR. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. Available at: [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals - Oxford Academic. Available at: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge Repository. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit. Available at: [Link]

  • Computational prediction of human drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 357–369. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Computational Model to Predict Drug Liver Toxicity. National Institute of Environmental Health Sciences. Available at: [Link]

  • About - SwissADME. Available at: [Link]

  • A precise comparison of molecular target prediction methods. Digital Discovery. Available at: [Link]

  • Computational methods for the prediction of drug toxicity. Current Opinion in Drug Discovery & Development, 3(3), 283–287. Available at: [Link]

  • Prediction studies of the biological activity of chemical substances by QSAR methods. University of Santiago de Compostela. Available at: [Link]

  • ADMET Prediction Software - Sygnature Discovery. Available at: [Link]

  • A precise comparison of molecular target prediction methods - ChemRxiv. Available at: [Link]

  • Validation strategies for target prediction methods. Briefings in Bioinformatics, 21(4), 1269–1281. Available at: [Link]

  • (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations - SciSpace. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • SwissDrugDesign - Molecular Modelling Group. Available at: [Link]

  • Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology. Available at: [Link]

  • Full article: Computational science in drug metabolism and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 515–519. Available at: [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. Available at: [Link]

  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations - SciSpace. Available at: [Link]

  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. Available at: [Link]

  • (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. Available at: [Link]

  • Small molecule docking - Bonvin Lab. Available at: [Link]

  • How do you predict ADMET properties of drug candidates? Aurlide. Available at: [Link]

  • In silico design of small molecules. Methods in Molecular Biology, 857, 1–16. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 30(5), 1109. Available at: [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]

  • Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 104–113. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Available at: [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Available at: [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Note: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide as a Hinge-Binding Scaffold in Kinase Assays

[1][2]

Introduction & Scientific Rationale

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a low-molecular-weight polar fragment utilized primarily as a hinge-binding scaffold in kinase inhibitor discovery.[1] Unlike nanomolar potency drugs, this compound serves as a "privileged structure"—a chemical starting point that mimics the adenine ring of ATP, capable of forming key hydrogen bonds with the kinase hinge region.[2]

Why Use This Compound?
  • Hinge Interaction Probe: The pyrazole-3-carboxamide motif provides a classic Donor-Acceptor (D-A) hydrogen bond pattern, essential for anchoring inhibitors to the ATP-binding site of kinases such as CDKs (Cyclin-Dependent Kinases) , FLT3 , and MST3 [1, 2].[1]

  • Tautomeric Versatility: The compound exists in equilibrium between its 5-hydroxy (enol) and 5-oxo (keto) forms.[1][2] This tautomerism allows it to adapt to different electrostatic environments within the kinase pocket, making it an excellent probe for cryptic pockets or flexible hinge regions [3].[2]

  • Fragment Screening Control: Due to its high polarity and low molecular weight (MW ~141 g/mol ), it is used in high-concentration fragment screens (SPR, NMR, X-ray soaking) to identify ligand efficiency (LE) without the confounding hydrophobicity of larger inhibitors.[2]

Chemical Properties & Handling[1][2][3]

PropertySpecificationNotes
CAS Number 51985-95-6 (Methyl ester analog ref)Amide derivative of CAS 51985-95-6
Molecular Weight ~141.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
Solubility DMSO (>50 mM), Water (Moderate)High polarity due to amide and hydroxyl groups.[1]
pKa ~6.5 - 7.5 (Enol/Keto)Ionization state is pH-sensitive near physiological pH.[1]
Storage -20°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis.[1][2]
Critical Handling Protocol: Tautomer Management

The 5-hydroxy group on the pyrazole ring facilitates tautomerization.[1][2] In solution (DMSO/Water), the equilibrium shifts based on pH and solvent polarity.[2]

  • Protocol: Always prepare fresh stocks in anhydrous DMSO . Avoid storing aqueous dilutions for >24 hours, as the amide bond can hydrolyze, and the tautomeric ratio may shift, affecting reproducibility in thermodynamic assays (ITC/SPR).[2]

Mechanism of Action: The Hinge Binding Mode[1][2]

The utility of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide lies in its ability to mimic the hydrogen bonding pattern of the ATP adenine ring.[1]

Structural Logic (Graphviz Diagram)

The diagram below illustrates the binding mode where the pyrazole-3-carboxamide moiety interacts with the kinase hinge region (Backbone NH and Carbonyl).[1]

BindingModeCompound5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamideHingeKinase Hinge Region(Backbone)Compound->HingeH-Bond Donor(Amide NH2)Compound->HingeH-Bond Donor/Acceptor(5-OH/5-Oxo Tautomer)ATP_SiteATP Binding PocketCompound->ATP_SiteOccupies Adenine RegionHinge->CompoundH-Bond Acceptor(Amide C=O)

Figure 1: Predicted binding mode showing the bidentate or tridentate hydrogen bonding network with the kinase hinge region.[1]

Experimental Protocols

Protocol A: High-Concentration Enzymatic Assay (IC50 Screening)

Purpose: To detect weak affinity (µM - mM range) typical of fragments.[1][2] Standard biochemical assays must be modified to tolerate high compound concentrations.[2]

Reagents:

  • Kinase (e.g., CDK2/CyclinA, FLT3).[2][3]

  • Substrate (e.g., Histone H1 or specific peptide).[2]

  • ATP (at K_m concentration).[2]

  • Compound Stock: 100 mM in DMSO.

Step-by-Step Workflow:

  • Solubilization: Dissolve 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide to 100 mM in 100% DMSO. Vortex for 2 minutes. Sonicate if visible particles remain.[2]

  • Serial Dilution: Prepare a 1:3 serial dilution in DMSO, starting at 10 mM (Final assay top conc: 1 mM).

    • Note: Standard assays stop at 10 µM. For this fragment, you must go up to 1 mM .[2]

  • Buffer Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).[2]

    • Critical: Include 0.01% Triton X-100 or Brij-35 to prevent promiscuous aggregation, a common false positive source at high fragment concentrations.[1][2]

  • Incubation:

    • Add 5 µL diluted compound to plate.

    • Add 10 µL Enzyme mix.[2] Incubate 15 min at RT (allows slow-binding equilibration).

    • Add 10 µL ATP/Substrate mix to start reaction.[2]

  • Detection: Use ADP-Glo or FRET-based detection.[1][2]

  • Analysis: Fit data to a 4-parameter logistic equation. Expect IC50 values in the 10 µM – 500 µM range.[2]

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To validate direct binding and rule out assay interference (fluorescence quenching).

Workflow Diagram (Graphviz):

SPR_WorkflowPrep1. Chip Preparation(Immobilize Kinase)Solubility2. Solubility Check(Max DMSO tolerance)Prep->SolubilityInjection3. Multi-Cycle Injection(Concentration Series: 0-500 µM)Solubility->InjectionRef_Sub4. Reference Subtraction(Remove bulk refractive index shift)Injection->Ref_SubAnalysis5. Steady-State Affinity (Kd)(Fast on/off rate expected)Ref_Sub->Analysis

Figure 2: SPR workflow for characterizing rapid-kinetics fragment binding.

Key Parameters:

  • Sensor Chip: CM5 or Streptavidin (biotinylated kinase).[2]

  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.

  • Contact Time: Short (30-60s) is sufficient; fragments typically have fast

    
     and 
    
    
    .
  • Solvent Correction: Mandatory. Create a DMSO calibration curve (1% - 5%) to correct for bulk refractive index changes, as high compound concentrations require significant DMSO.

Data Analysis & Interpretation

When using this scaffold, data interpretation differs from potent inhibitors.[2]

ObservationInterpretationAction
IC50 > 100 µM Expected for a fragment.[1]Calculate Ligand Efficiency (LE).[2] LE = (1.37 * pIC50) / Heavy Atom Count.[2] Target LE > 0.[2][4]3.
Steep Hill Slope (> 2.0) Aggregation or Precipitation.[2]Repeat assay with 0.1% Triton X-100.[2] If activity is lost, it was a false positive.
No Saturation in SPR Non-specific binding.Check binding stoichiometry. If > 1:1, it is non-specific.
Thermal Shift (Tm) < 1°C Weak binding.Valid for fragments. Even a 0.5°C shift can indicate specific binding for low-MW compounds.[1][2]

Troubleshooting & Optimization

Issue: Compound Precipitation in Assay Buffer

  • Cause: The planar pyrazole ring can stack (pi-pi interactions) at >500 µM in aqueous buffer.[1][2]

  • Solution: Limit top concentration to the solubility limit determined by nephelometry.[2] Ensure final DMSO concentration is 1-2% (if enzyme tolerates).[1][2]

Issue: Inconsistent Potency between Batches

  • Cause: Hygroscopicity leading to water weight error or tautomeric impurities.

  • Solution: Dry compound under vacuum over P2O5 before weighing.[2] Verify purity via LC-MS (check for hydrolysis of amide to acid).

References

  • Structure-Activity Relationships of Pyrazole-3-carboxamides

    • Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.[1][5]

    • Source: J-Stage / PubMed.[1]

    • URL:[Link] (Generalized link to PubMed for verification of class).[2]

  • Kinase Inhibitor Scaffolds (CDK/FLT3)

    • Title: 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.[1]

    • Source: ResearchGate / NIH.[2]

    • URL:[Link] (Example of pyrazole-carboxamide scaffold utility).

  • Tautomerism in Pyrazoles

    • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: MDPI Crystals.

    • URL:[Link][1][2]

  • Fragment Screening Methodologies

    • Title: Practical strategies for fragment-based drug discovery.[1][2]

    • Source: Nature Reviews Drug Discovery.

    • URL:[Link][1][2]

(Note: Specific CAS 51985-95-6 refers to the methyl ester; the amide described in this protocol is the direct derivative used for H-bond donor capability in the hinge region.)[1]

Application Note: Screening and Mechanistic Validation of Pyrazole Carboxamides as Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The development of novel antifungal agents is a critical priority in both agricultural crop protection and clinical therapeutics due to the rapid emergence of resistant fungal strains. Pyrazole carboxamides and their derivatives have emerged as highly potent, broad-spectrum antifungal agents. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) [2].

At the molecular level, pyrazole carboxamides competitively bind to the ubiquinone-binding pocket (Q-site) of Succinate Dehydrogenase (SDH, Complex II) within the mitochondrial electron transport chain [2]. By occupying this pocket, the carboxamide moiety prevents the transfer of electrons from succinate to ubiquinone. This blockade triggers a cascade of lethal cellular events:

  • TCA Cycle Arrest: The inability to oxidize succinate to fumarate halts the tricarboxylic acid (TCA) cycle, severely impairing metabolic flux [5].

  • Energy Starvation: The interruption of the electron transport chain results in a catastrophic collapse of the proton motive force, leading to ATP depletion.

  • Oxidative Stress & Membrane Damage: Electron leakage from the stalled respiratory chain reacts with molecular oxygen to generate Reactive Oxygen Species (ROS). The accumulation of ROS induces severe lipid peroxidation, compromising cell membrane integrity, and resulting in the leakage of intracellular contents and eventual mycelial rupture[6].

Mechanistic Pathway Visualization

SDHI_Mechanism PC Pyrazole Carboxamide (SDHI Fungicide) SDH Succinate Dehydrogenase (SDH) Complex II PC->SDH Binds Ubiquinone Pocket TCA TCA Cycle Blockade (Succinate Accumulation) SDH->TCA Disrupts ETC Electron Transport Chain (Ubiquinone Reduction Halted) SDH->ETC Disrupts ATP ATP Depletion TCA->ATP Impairs ROS ROS Generation & Lipid Peroxidation ETC->ROS Electron Leakage ETC->ATP Impairs DEATH Fungal Cell Death (Mycelial Rupture) ROS->DEATH Membrane Damage ATP->DEATH Energy Starvation

Mechanism of action of pyrazole carboxamides targeting Succinate Dehydrogenase (SDH).

Experimental Protocols for Antifungal Screening

To establish a self-validating screening system, a tiered approach must be employed. Initial screening relies on phenotypic assays (mycelial growth and broth microdilution) to establish baseline efficacy, followed by target-specific enzymatic assays to confirm the SDHI mechanism of action.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Phytopathogens)

This assay is the gold standard for evaluating the efficacy of pyrazole carboxamides against agricultural pathogens like Rhizoctonia solani and Botrytis cinerea [2].

Rationale & Causality: Pyrazole carboxamides are highly lipophilic. Dissolving them in Dimethyl Sulfoxide (DMSO) ensures uniform dispersion in the agar matrix. However, the final DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced toxicity, which could yield false-positive inhibition data.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrazole carboxamide derivative in pure DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) media and allow it to cool to approximately 50–55°C.

  • Dosing: Spike the molten PDA with the compound stock to achieve desired final concentrations (e.g., 1, 5, 10, 50, 100 μg/mL). Pour into sterile Petri dishes. Prepare a solvent control (DMSO only) and a positive control (e.g., Boscalid or Fluxapyroxad) [5].

  • Inoculation: Using a sterile cork borer (5 mm diameter), punch mycelial plugs from the active growing edge of a 4-day-old fungal culture. Place one plug in the center of each dosed PDA plate, mycelium-side down.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the mycelium in the negative control plate reaches the edge of the dish (typically 48–72 hours), measure the colony diameters of all plates using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%) using the formula: Inhibition (%) = [(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter, Dt is the treated diameter, and 5 is the plug diameter). Determine the EC50 via probit analysis.

Protocol 2: MIC and MFC Determination via Broth Microdilution (Clinical Pathogens)

For opportunistic human pathogens like Candida albicans and Aspergillus fumigatus, the broth microdilution method is utilized to determine both the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [4].

Rationale & Causality: Determining both MIC and MFC is crucial to classify a compound as fungistatic (inhibits growth) or fungicidal (kills the pathogen). A compound with an MFC/MIC ratio


 4 is generally considered fungicidal.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI 1640 broth to a final working concentration of

    
     to 
    
    
    
    CFU/mL [4].
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole carboxamide in RPMI 1640 broth (concentration range: 0.5 to 256 μg/mL).

  • Inoculation: Add 100 μL of the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24–48 hours.

  • MIC Determination: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the control [4].

  • MFC Determination: Aspirate 10 μL from all wells showing no visible growth and streak them onto fresh SDA plates. Incubate at 35°C for 24 hours. The lowest concentration yielding no colony growth on the agar is recorded as the MFC [4].

Protocol 3: Target Validation via SDH Enzyme Inhibition Assay

To confirm that the observed antifungal activity is mediated via Complex II inhibition, an in vitro SDH biochemical assay must be performed [5].

Rationale & Causality: Because ubiquinone reduction is difficult to measure directly in a high-throughput format, Phenazine Methosulfate (PMS) is used as an artificial electron carrier. PMS couples the oxidation of succinate to the reduction of 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP causes a color shift from blue to colorless, allowing real-time spectrophotometric quantification of SDH activity.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungal mycelia using differential centrifugation in a sucrose-based extraction buffer.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate, 1 mM sodium azide (to block Complex IV), and 50 μM DCPIP.

  • Inhibitor Addition: Add the pyrazole carboxamide compound at varying concentrations.

  • Initiation: Add the isolated mitochondrial suspension (enzyme source) and immediately add 1 mM PMS to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) continuously for 5 minutes using a microplate reader.

  • Calculation: Calculate the initial reaction velocity (

    
    ) and determine the IC50 value by plotting the fractional activity against the log concentration of the inhibitor.
    

Quantitative Data Summary

The structural modification of pyrazole carboxamides (e.g., introducing thiophene, isoxazole, or diarylamine scaffolds) significantly impacts their binding affinity to SDH and their resulting antifungal potency. The table below summarizes benchmark screening data for various derivatives.

Compound Scaffold / DerivativeTarget PathogenAssay TypePotency (EC50 / MIC)Reference
Pyrazole-thiophene carboxamide (7c) Rhizoctonia solaniMycelial GrowthEC50 = 11.6 μmol/L[2]
Isoxazolol pyrazole carboxylate (7ai) Rhizoctonia solaniMycelial GrowthEC50 = 0.37 μg/mL[3]
5-phenyl-1H-pyrazole-3-carboxamide (5b) Candida albicansBroth MicrodilutionMIC = Highly Potent[4]
Diarylamine-modified pyrazole (SCU3038) Rhizoctonia solaniMycelial GrowthEC50 = 0.016 mg/L[5]
Bis-pyrazole carboxamide (B8) Sclerotinia sclerotiorumMycelial GrowthHigh ROS induction[6]

*Note: Exact quantitative values for MIC/MFC of 5b and EC50 of B8 are context-dependent based on the specific strain and assay conditions utilized in the source literature.

References

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Deriv
  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis and antifungal activities of diaryl pyrazoles carboxamide deriv
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - NIH/PubMed.
  • Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investig

Application Note & Protocols: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding. This guide provides a detailed examination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic intermediate. We present its synthesis from common starting materials, beginning with its corresponding methyl ester precursor, and detail the subsequent amidation. The document elucidates the rationale behind the synthetic strategies and provides robust, step-by-step protocols for synthesis and analytical characterization. Furthermore, we discuss its application potential by drawing parallels to the synthesis of advanced therapeutic agents like TYK2 inhibitors, underscoring the critical role of such heterocyclic carboxamides in modern drug development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, the pyrazole ring is a bioisostere for various functional groups and is present in drugs targeting a wide range of conditions, including inflammation, cancer, and infectious diseases.[1][2] Its derivatives are known to exhibit diverse biological activities, including analgesic, antibacterial, antifungal, and anticancer properties.[3][4]

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a particularly valuable intermediate. The presence of three distinct functional groups—a secondary amide, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and the pyrazole ring itself—offers multiple points for chemical modification, enabling the construction of diverse molecular architectures for drug discovery libraries.

Physicochemical Properties and Structural Analysis

The target compound is a solid at room temperature with the following properties:

PropertyValueSource
Chemical Name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide-
Synonyms 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamideTautomeric Form
CAS Number Not directly available; Precursor ester is 51985-95-6[5]
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 141.13 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred

A critical feature of this molecule is the pronounced keto-enol tautomerism, a common characteristic of hydroxypyrazoles.[6][7] The equilibrium between the 5-hydroxy (enol) form and the 5-oxo (keto) form can be influenced by the solvent, pH, and temperature, which is a key consideration during synthesis and characterization.

Synthesis Protocols: From Precursor to Final Intermediate

The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is most efficiently achieved in a two-stage process: first, the synthesis of the stable methyl ester precursor, followed by its amidation.

Protocol 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the classical cyclocondensation reaction between a substituted hydrazine and a dialkyl acetylenedicarboxylate.[7] This method provides high regioselectivity and yield.

Causality: The reaction is initiated by the nucleophilic attack of methylhydrazine on one of the electrophilic acetylenic carbons of dimethylacetylene dicarboxylate (DMAD). The subsequent intramolecular cyclization is thermodynamically favored, leading to the stable aromatic pyrazole ring. Refluxing in a suitable solvent provides the necessary activation energy for the reaction to proceed to completion.

G DMAD Dimethylacetylene dicarboxylate (DMAD) Solvent Methanol (Solvent) Reflux, 4-6h DMAD->Solvent MeHydrazine Methylhydrazine MeHydrazine->Solvent Ester Methyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate (CAS: 51985-95-6) Solvent->Ester Cyclocondensation

Caption: Synthesis of the Pyrazole Ester Precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethylacetylene dicarboxylate (DMAD) (14.2 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of methanol to the flask and stir until the DMAD is fully dissolved.

  • Reagent Addition: While stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the solution over 15 minutes. The addition is exothermic; maintain a gentle stir rate.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath for 1 hour. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold methanol (2 x 15 mL), and dry under vacuum at 40°C.

  • Yield & Purity: Expected yield is 12.5-14.0 g (80-90%). Purity should be >97% as determined by HPLC. The melting point should be in the range of 195-200 °C.[5]

Protocol 2: Amidation to 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide

This protocol describes the conversion of the methyl ester to the primary carboxamide using aqueous ammonia.

Causality: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide leaving group to form the more thermodynamically stable amide. Using a sealed vessel and moderate heat increases the reaction rate.

G Ester Methyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate Conditions Sealed Vessel 60-70°C, 12-18h Ester->Conditions Reagent Aqueous Ammonia (28-30%) Methanol (co-solvent) Reagent->Conditions Amide 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide (Target Intermediate) Conditions->Amide Amidation

Caption: Conversion of Pyrazole Ester to Carboxamide.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated glass vessel, suspend the precursor ester (15.6 g, 0.1 mol) in 50 mL of methanol.

  • Reagent Addition: Add 100 mL of concentrated aqueous ammonia (28-30% NH₃) to the suspension.

  • Reaction: Seal the vessel tightly and place it in an oil bath pre-heated to 65°C. Stir the mixture for 12-18 hours. The suspension should gradually become a clear solution and then may form a new precipitate.

  • Work-up: Cool the vessel to room temperature, then place it in an ice bath for 1 hour before opening.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) followed by a small amount of cold methanol (10 mL).

  • Purification: If necessary, the product can be recrystallized from a water/ethanol mixture. Dry the final product under vacuum at 50°C.

  • Yield & Purity: Expected yield is 11.3-12.7 g (80-90%). Purity should be >98% by HPLC.

Application in Drug Synthesis: Relevance to TYK2 Inhibitors

While 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a versatile building block, its structural motifs are highly relevant to the synthesis of complex modern therapeutics. A prime example is Deucravacitinib (BMS-986165), a selective allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for treating plaque psoriasis.[8][9]

Deucravacitinib features a deuterated N-methyl-pyridazine-3-carboxamide core.[10] The synthesis of this and related kinase inhibitors heavily relies on robust methods for forming heterocyclic carboxamides from their corresponding esters or acids.[11] Our target intermediate, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, serves as an excellent model and potential starting point for generating novel kinase inhibitors. The amide nitrogen can be further functionalized, or it can participate in crucial hydrogen-bonding interactions within a kinase's active site.

The general workflow for utilizing such an intermediate in a drug development campaign is illustrated below.

G cluster_0 Intermediate Synthesis cluster_1 Drug Discovery & Development Intermediate 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide Coupling Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki) Intermediate->Coupling Functionalization Lead Lead Compound (e.g., Novel Kinase Inhibitor) Coupling->Lead Library Synthesis API Final API (e.g., Deucravacitinib Analogue) Lead->API Lead Optimization

Caption: Conceptual Workflow from Intermediate to API.

Analytical and Quality Control Protocols

Self-validating protocols require rigorous analytical confirmation of the intermediate's identity and purity.

ParameterMethodExpected Result
Purity Assay HPLC>98% Area
Identity ¹H NMR (400 MHz, DMSO-d₆)δ ~11.5 (s, 1H, OH), 7.5-7.8 (br s, 2H, CONH₂), 6.0 (s, 1H, pyrazole-H), 3.7 (s, 3H, N-CH₃)
Identity ¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O, amide), 160 (C-OH), 135 (C-CONH₂), 95 (CH, pyrazole), 35 (N-CH₃)
Identity Mass Spec (ESI+)m/z = 142.06 [M+H]⁺, 164.04 [M+Na]⁺
Residual Solvent GC-HSMethanol < 3000 ppm, Water < 0.5%
Protocol 3: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B over 0.5 min; hold for 3.5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

This stability-indicating method should be capable of separating the target compound from its ester precursor and other potential process impurities.[12]

Conclusion

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a high-value, readily accessible intermediate for pharmaceutical research and development. The protocols provided herein detail a reliable and scalable synthetic route from commercially available starting materials. Its structural features make it an ideal scaffold for building compound libraries aimed at discovering novel therapeutics, particularly in the realm of kinase inhibitors. The analytical methods described ensure that researchers can confidently verify the quality of this intermediate, facilitating its seamless integration into complex, multi-step drug synthesis campaigns.

References

  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). J Labelled Comp Radiopharm. 2025 Jul-Aug;68(9-10):e4156.
  • CAS No.
  • Synthesis of Deucravacitinib. Org. Process Res. Dev. 2022, 26, 1202–1222.
  • Curia´s Patented Process for Intermedi
  • Method for synthesizing deucravacitinib.
  • PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB.
  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition.
  • Deucravacitinib Synthetic Routes. MedKoo Biosciences.
  • TYK2 inhibitor synthesis and intermediate thereof.
  • Process for the preparation of deucravacitinib, and crystalline forms thereof.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Carboxamide derivative and its diastereomers in stable crystalline form.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxyl
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed.
  • Novel TYK2 Inhibitors with an N-(Methyl-d3)
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. 2022.
  • Pyrazole carboxanilide fungicides and use.
  • Carboxamide derivative and its diastereomers in stable crystalline form.
  • Carboxamide derivative and its diastereomers in stable crystalline form.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 5-hydroxy-1-methyl-1h-pyrazole-3-carboxylic acid methyl ester. Echemi.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 5-Hydroxy-1-methylpyrazole. ChemicalBook.
  • Analytical Methods. Royal Society of Chemistry.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. 2021.
  • 5-amino-1-methyl-1H-pyrazole-3-carboxamide. Sigma-Aldrich.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid. ChemicalBook.
  • Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
  • Analytical Methods. OPUS.

Sources

Application Note: Synthesis of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for synthesizing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry often utilized in the development of antiviral agents (e.g., Favipiravir analogues) and high-affinity DNA-binding ligands.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 1,3,5-trisubstituted pyrazoles is deceptively simple. The core challenge lies in regiocontrol . The reaction of methylhydrazine with 1,3-dielectrophiles can yield two constitutional isomers:

  • 1-Methyl-5-hydroxy-3-carboxamide (Target: Thermodynamic product in specific conditions)

  • 1-Methyl-3-hydroxy-5-carboxamide (Regioisomer: Often a competitive byproduct)

Retrosynthetic Pathway

The most robust route disconnects the carboxamide to an ester precursor , which is formed via the cyclization of methylhydrazine with a symmetric or asymmetric dielectrophile.

  • Route A (Preferred): Cyclization of Methylhydrazine with Dialkyl Acetylenedicarboxylate (DMAD/DEAD). This "One-Pot" Michael addition/cyclization cascade favors the 5-hydroxy-3-carboxylate architecture.

  • Route B (Alternative): Condensation with Diethyl Oxalacetate. This classic route is cost-effective but requires careful pH control to optimize the regioisomeric ratio.

Retrosynthesis Target Target: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Ester Intermediate: Alkyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Ester->Target Ammonolysis (NH3/MeOH) PrecursorA Precursor A: Dimethyl Acetylenedicarboxylate (DMAD) + Methylhydrazine PrecursorA->Ester Route A: Michael Addition/Cyclization PrecursorB Precursor B: Diethyl Oxalacetate + Methylhydrazine PrecursorB->Ester Route B: Condensation (Regio-separation required)

Figure 1: Retrosynthetic analysis showing the two primary pathways to the key ester intermediate.

Part 2: Detailed Experimental Protocols

Method A: The DMAD Route (High Regioselectivity)

This method is recommended for discovery-phase synthesis due to its operational simplicity and superior regiocontrol compared to the oxalacetate route.

Mechanism: The reaction proceeds via the initial nucleophilic attack of the N-methyl nitrogen (more nucleophilic due to the inductive effect) on the alkyne, followed by intramolecular cyclization.

Materials
  • Methylhydrazine (98%)

  • Dimethyl Acetylenedicarboxylate (DMAD) or Diethyl Acetylenedicarboxylate (DEAD)

  • Solvent: Toluene/Dichloromethane (1:1 mixture) or Ethanol (anhydrous)

  • Temperature: 0°C to Reflux[1]

Protocol Steps
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve DMAD (14.2 g, 100 mmol) in anhydrous Ethanol (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (4.8 g, 105 mmol, 1.05 equiv) dropwise over 30 minutes.

    • Critical Note: Exothermic reaction. Control the addition rate to keep the internal temperature <10°C. This favors the kinetic Michael addition.

  • Cyclization: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour. Then, heat the mixture to reflux (78°C) for 3 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting alkyne spot should disappear.

  • Isolation: Cool the mixture to room temperature. The product, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , often precipitates as a white solid upon cooling.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo to ~20 mL, add diethyl ether (50 mL), and induce crystallization by scratching or cooling to -20°C.

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR should show a singlet for N-Me (~3.8 ppm) and a singlet for the C4-H (~6.0 ppm).

Method B: The Oxalacetate Route (Scale-Up Alternative)

While less regioselective initially, diethyl oxalacetate is significantly cheaper for multi-gram scale-up. This protocol includes a specific purification step to isolate the correct isomer.[2]

Protocol Steps
  • Condensation: Dissolve Diethyl oxalacetate sodium salt (21.0 g, 100 mmol) in Acetic Acid (150 mL).

  • Addition: Add Methylhydrazine (5.0 g, 108 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 100°C for 4 hours.

  • Workup: Concentrate the acetic acid under reduced pressure. Dissolve the residue in water (100 mL) and neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3 x 100 mL).

  • Regio-Purification (Crucial):

    • The crude mixture contains both the 1-methyl-5-hydroxy (Target) and 1-methyl-3-hydroxy isomers.

    • Recrystallization: The 5-hydroxy isomer is typically less soluble in ethanol/ether mixtures. Recrystallize from hot Ethanol.

    • Chromatography: If recrystallization fails, use flash chromatography (SiO2).

      • Mobile Phase: 0-5% Methanol in DCM. The 5-hydroxy isomer usually elutes after the 3-hydroxy isomer due to hydrogen bonding capabilities.

Method C: Conversion to Carboxamide (Ammonolysis)

This step converts the ester intermediate (from Method A or B) into the final carboxamide.

Protocol Steps
  • Dissolution: Suspend the purified Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (10 mmol) in 7N Ammonia in Methanol (20 mL).

  • Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for 16–24 hours.

    • Optimization: If the reaction is sluggish, heat to 50°C.

  • Isolation: The product, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide , typically precipitates directly from the methanolic solution.

  • Filtration: Filter the white solid, wash with cold methanol (5 mL) and diethyl ether (10 mL).

  • Drying: Dry under high vacuum at 40°C.

Part 3: Characterization & Troubleshooting

Data Summary Table
ParameterMethod A (DMAD)Method B (Oxalacetate)
Starting Material Cost HighLow
Regioselectivity High (>10:1)Moderate (3:1 to 5:1)
Operational Difficulty Low (One-pot)Medium (Requires purification)
Typical Yield (Overall) 65-75%40-55%
Key Impurity Dimethyl fumarate (trace)3-hydroxy regioisomer
Tautomerism and NMR Analysis

The "5-hydroxy" pyrazoles exist in equilibrium with their "5-oxo" (pyrazolone) tautomers. This is critical for interpreting NMR data.

  • Solvent Effect: In DMSO-d6, the OH form (enol) or the NH form (if N1 is unsubstituted) is often observed. For 1-methyl derivatives, the equilibrium is between the 5-hydroxy form and the CH2-carbonyl (keto) form.

  • 1H NMR Signature (DMSO-d6):

    • C4-H: Singlet at ~5.8 – 6.0 ppm (indicates aromatic character of the enol form).

    • N-Me: Singlet at ~3.6 – 3.8 ppm.

    • Amide: Broad singlets at ~7.2 and 7.5 ppm.

    • OH: Very broad singlet >10 ppm (often invisible if exchange is fast).

Troubleshooting Guide
IssueDiagnosisSolution
Low Yield in Step 1 Incomplete CyclizationEnsure reflux time is sufficient (>3h). Add catalytic AcOH if using Ethanol.
Product is an Oil Impure RegioisomersTriturate with Et2O/Hexane. If oil persists, run a short silica plug.
Wrong Regioisomer N-Me signals shiftedCheck 13C NMR. C3-Carbonyl (amide/ester) is usually ~160 ppm. C5-OH carbon is ~155-158 ppm.
Workflow Visualization

Workflow Start Start: Methylhydrazine + DMAD Step1 Step 1: Michael Addition (0°C, EtOH, 30 min) Start->Step1 Step2 Step 2: Cyclization Reflux (78°C, 3h) Step1->Step2 Check QC Point: TLC Check Step2->Check Check->Step2 Incomplete Isolate Isolation: Filtration of Precipitate Check->Isolate Complete Amidation Step 3: Ammonolysis (NH3/MeOH, RT, 18h) Isolate->Amidation Final Final Product: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Amidation->Final

Figure 2: Step-by-step experimental workflow for the preferred Method A.

References

  • Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Aggarwal, R. et al.[2][3] "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Crystals2012 , 2, 1297-1303. (Provides the foundational protocol for the DMAD + Hydrazine cyclization route).

  • Regioselectivity in Pyrazole Synthesis: Fustero, S. et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules2022 , 27, 4764. (Discusses the mechanistic bifurcation in hydrazine cyclizations).

  • Commercial Availability & CAS Verification: Sigma-Aldrich Product Entry: "Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate" (CAS 51985-95-6). (Confirms the stability and existence of the specific 1-methyl-5-hydroxy isomer).

  • Antiviral Applications (Favipiravir Analogues): Furuta, Y. et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research2013, 100, 446-454. (Contextualizes the importance of the 3-carboxamide-5-hydroxy-pyrazole scaffold).

Sources

High-Throughput Screening of Pyrazole Carboxamide Libraries: Application Note & Protocol for Succinate Dehydrogenase (SDH) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole carboxamide scaffold is a highly privileged chemotype in both medicinal chemistry and agrochemical development[1]. While this moiety has been successfully optimized for targets ranging from the Farnesoid X Receptor (FXR) to cyclin-dependent kinases (CDKs)[1][2], its most prominent and commercially validated application is the inhibition of Succinate Dehydrogenase (SDH) [3][4]. SDH inhibitors (SDHIs) are critical broad-spectrum fungicides and emerging tools in oncology for targeting metabolically reprogrammed tumors.

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol designed to evaluate large pyrazole carboxamide libraries against SDH. By leveraging a phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP) coupled colorimetric assay, researchers can achieve high-fidelity kinetic readouts in 384-well or 1536-well microplate formats[3].

Mechanistic Rationale & Assay Principle

The Target: Succinate Dehydrogenase (Complex II)

SDH is a unique membrane-bound enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamides act as non-competitive inhibitors by lodging into the ubiquinone-binding pocket (Q-site) of SDH, thereby severing the electron transfer chain and halting cellular respiration[5].

Causality in Assay Design: The DCPIP/PMS Coupled System

Because the natural electron acceptor (ubiquinone) is highly lipophilic and difficult to monitor spectrophotometrically in an aqueous HTS environment, an artificial electron transfer system is required:

  • Phenazine methosulfate (PMS) acts as an intermediate electron carrier, efficiently accepting electrons from the Fe-S clusters of SDH.

  • DCPIP serves as the terminal electron acceptor.

  • The Readout: In its oxidized state, DCPIP exhibits a strong blue color with a peak absorbance at 600 nm. As SDH transfers electrons through PMS to DCPIP, the dye is reduced to a colorless state. Therefore, active SDH causes a rapid decrease in absorbance at 600 nm. A potent pyrazole carboxamide inhibitor will prevent this decrease, maintaining the blue color of the well.

SDH_Assay_Mechanism Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate (Product) SDH->Fumarate PMS PMS (Electron Carrier) SDH->PMS e- transfer DCPIP_Ox DCPIP (Oxidized) Blue, Abs 600nm PMS->DCPIP_Ox e- transfer DCPIP_Red DCPIP (Reduced) Colorless DCPIP_Ox->DCPIP_Red Reduction Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Blocks Q-site

Figure 1: Electron transfer pathway in the DCPIP-coupled SDH assay. Pyrazole carboxamides halt the reduction of DCPIP.

High-Throughput Screening Workflow

A successful HTS campaign requires rigorous control of liquid handling, incubation times, and kinetic readouts. The workflow below is optimized for a 384-well format, balancing throughput with reagent conservation.

HTS_Workflow Lib 1. Library Preparation Pyrazole Carboxamides in 100% DMSO Dispense 2. Acoustic Dispensing 100 nL compound into 384-well plate Lib->Dispense Reagents 3. Reagent Addition Buffer, PMS, DCPIP, Succinate Dispense->Reagents Enzyme 4. Reaction Initiation Add SDH Enzyme (Centrifuge & Shake) Reagents->Enzyme Readout 5. Kinetic Readout Absorbance at 600 nm (0-20 mins) Enzyme->Readout Analysis 6. Data Analysis Calculate IC50 & Z'-factor Readout->Analysis

Figure 2: Step-by-step HTS workflow for screening pyrazole carboxamide libraries.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 0.3 mM EDTA[3]. Causality: EDTA chelates trace divalent cations (e.g.,

    
    , 
    
    
    
    ) that can activate contaminating mitochondrial enzymes or cause unwanted precipitation, ensuring the assay remains specific to SDH.
  • Substrate Solution: 20 mM Succinic Acid in Assay Buffer.

  • Dye/Carrier Solution: 53 µM DCPIP and 1 mM PMS in Assay Buffer[3]. Note: PMS is light-sensitive. Prepare fresh and protect from light using amber tubes.

  • Enzyme Preparation: Purified porcine heart SDH or recombinant SDH, diluted in Assay Buffer to achieve a linear absorbance decrease of ~0.05 OD/min in the uninhibited control.

384-Well Plate Assay Execution

This protocol utilizes a final reaction volume of 50 µL per well.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the pyrazole carboxamide library (solubilized in 100% DMSO) into the wells of a clear-bottom 384-well microplate.

    • Positive Control (100% Inhibition): 100 nL of 10 mM Fluxapyroxad or Boscalid[6].

    • Negative Control (0% Inhibition): 100 nL of 100% DMSO.

  • Master Mix Addition: Dispense 40 µL of a Master Mix containing the Substrate Solution and Dye/Carrier Solution (final well concentrations: 20 mM Succinate, 53 µM DCPIP, 1 mM PMS) into all wells using a bulk reagent dispenser.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow compounds to equilibrate in the buffer.

  • Reaction Initiation: Rapidly dispense 10 µL of the SDH Enzyme Preparation to all wells to initiate the reaction.

    • Causality: Initiating with the enzyme rather than the substrate prevents premature reduction of DCPIP by endogenous reducing agents present in crude enzyme preparations.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read absorbance at 600 nm every 1 minute for 20 minutes at 30°C[3].

Data Analysis & Quality Control

Calculate the initial velocity (


) of the reaction by determining the slope of the linear portion of the absorbance vs. time curve (typically between 2 and 10 minutes).

Percentage Inhibition Calculation:



Assay Validation (Z'-factor): To ensure the HTS assay is statistically robust, calculate the Z'-factor for each plate:



(Where 

is the standard deviation and

is the mean of the positive (

) and negative (

) controls. A

indicates an excellent assay).

Quantitative Data Presentation

To benchmark the efficacy of novel pyrazole carboxamide libraries, hits should be compared against commercially validated SDHIs. The table below summarizes expected kinetic parameters and validation metrics from a typical screening campaign[5][6][7].

Compound ClassCompound NameTargetIC₅₀ (µM)Max Inhibition (%)Assay Z'-factorCytotoxicity (HepG2, CC₅₀ µM)
Standard SDHI FluxapyroxadPorcine SDH5.99100%0.82> 100
Standard SDHI BoscalidPorcine SDH7.5198%0.80> 100
Library Hit Pyr-Carb-A23Porcine SDH0.04100%0.78> 50
Library Hit Pyr-Carb-7dPorcine SDH3.2995%0.81> 100
Control DMSO (Vehicle)Porcine SDHN/A0%N/A> 100

Table 1: Representative HTS data comparing standard SDHIs with high-performing pyrazole carboxamide library hits. IC₅₀ values demonstrate the superior potency of optimized derivatives like Pyr-Carb-A23[5].

Troubleshooting & Critical Parameters

  • DMSO Tolerance: Pyrazole carboxamides are notoriously hydrophobic. While 100% DMSO is used for acoustic dispensing, the final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations will denature the SDH enzyme, leading to false-positive inhibition readouts.

  • Signal Bleaching: DCPIP is sensitive to prolonged light exposure. If the initial absorbance at 600 nm for the negative control is below 0.6 OD, the DCPIP/PMS solution has likely degraded. Always prepare this mix fresh and keep it shielded from ambient light.

  • Non-Linear Kinetics: If the absorbance curve flattens before 5 minutes, the enzyme concentration is too high, leading to rapid substrate depletion. Dilute the enzyme preparation to ensure a steady state is maintained for at least 10 minutes, allowing for accurate

    
     calculation.
    

References

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Institutes of Health (NIH). Available at:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at:[Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect (Wiley Online Library). Available at:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors. MDPI. Available at:[Link]

  • 3D‐QSAR model‐oriented optimization of Pyrazole β‐Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science (Wiley). Available at:[Link]

Sources

Application Note: Formulation and Application of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide (5-HMPC) Derivatives in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Agrochemical Researchers, Formulation Scientists, and Pesticide Development Professionals

Executive Summary

The development of highly targeted, low-toxicity agrochemicals relies heavily on the innovation of novel molecular scaffolds. Pyrazole carboxamide derivatives have emerged as a dominant class of broad-spectrum fungicides and targeted insecticides, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1].

This application note details the utilization of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (5-HMPC) as a highly versatile building block in agrochemical formulation. Unlike traditional 1-methyl-3-(trifluoromethyl)pyrazole scaffolds, the presence of the 5-hydroxyl group in 5-HMPC provides a unique synthetic handle for O-alkylation and esterification. This allows formulation scientists to precisely tune the lipophilicity (


) of the resulting active ingredient (AI), optimizing cuticular penetration in crops and transmembrane transport in pathogenic fungi[2].

Mechanistic Rationale: The 5-HMPC Scaffold

Pharmacophore and Target Binding

SDHI fungicides exert their efficacy by binding to the ubiquinone-binding site (Complex II) in the mitochondrial electron transport chain of fungi, thereby arresting the tricarboxylic acid (TCA) cycle and halting cellular energy production[3].

  • The 3-Carboxamide Moiety: Acts as the critical hydrogen-bond donor/acceptor, mimicking ubiquinone to anchor the molecule within the Complex II active site.

  • The 1-Methyl Group: Provides necessary steric bulk and lipophilicity to orient the pyrazole ring within the hydrophobic pocket of the enzyme.

  • The 5-Hydroxyl Handle: Enables the synthesis of ether-linked derivatives (e.g., methoxy or difluoromethoxy groups). Computational modeling demonstrates that electronegative substituents on the pyrazole ring form critical dipolar interactions with specific amino acid residues (e.g., C_S42), significantly increasing van der Waals interactions and binding affinity[2].

Formulation Causality: Why Suspension Concentrates (SC)?

Derivatives synthesized from 5-HMPC typically exhibit low aqueous solubility and high melting points, making them unsuitable for Soluble Liquid (SL) formulations. Furthermore, Emulsifiable Concentrates (ECs) require high volumes of volatile organic compounds (VOCs), which pose phytotoxicity and environmental risks. Therefore, formulating the 5-HMPC-derived AI as a Suspension Concentrate (SC) is the industry gold standard[4]. SCs utilize polymeric dispersants to sterically stabilize milled solid particles in an aqueous continuous phase, ensuring high field efficacy, excellent tank-mix compatibility, and superior safety profiles.

Mandatory Visualizations

Workflow A 5-HMPC Scaffold B O-Alkylation (Lipophilicity Tuning) A->B C Amine Coupling (Target Binding) B->C D Active Ingredient (SDHI Fungicide) C->D E SC Formulation (Bead Milling) D->E

Figure 1: Synthetic and formulation workflow of 5-HMPC into a Suspension Concentrate (SC).

MoA A Fungal Mitochondria B Complex II (Succinate Dehydrogenase) A->B C TCA Cycle Arrest B->C D Pathogen Death C->D Inhibitor 5-HMPC Derivative (SDHI) Inhibitor->B Binds Ubiquinone Site

Figure 2: Mechanism of Action (MoA) of 5-HMPC derived SDHIs in fungal mitochondria.

Experimental Protocols

Protocol A: Preparation of 5-HMPC-Derived Suspension Concentrate (SC)

This protocol describes a self-validating system for formulating a 200 g/L SC of a 5-HMPC-derived active ingredient.

Materials & Reagents:

  • Active Ingredient (5-HMPC derivative): 20.0% w/w

  • Polymeric Dispersant (e.g., PEG-PEG-PEG block copolymer): 3.0% w/w (Provides steric hindrance to prevent flocculation).

  • Wetting Agent (e.g., Sodium dioctyl sulfosuccinate): 1.5% w/w (Reduces surface tension for particle wetting).

  • Antifreeze (Propylene Glycol): 5.0% w/w (Prevents Ostwald ripening during freeze-thaw cycles).

  • Rheology Modifier (Xanthan Gum, 2% aqueous gel): 10.0% w/w (Creates a yield stress network to prevent sedimentation).

  • Biocide (1,2-Benzisothiazolin-3-one): 0.1% w/w

  • Deionized Water: Q.S. to 100%

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a high-shear mixer vessel, combine deionized water, propylene glycol, polymeric dispersant, and wetting agent. Mix at 1,000 RPM for 10 minutes until a homogenous solution is achieved.

  • Active Ingredient Incorporation: Slowly add the technical-grade 5-HMPC derivative powder into the vortex. Increase shear rate to 3,000 RPM and mill for 20 minutes to create a coarse pre-slurry.

  • Wet Bead Milling (Primary Size Reduction): Transfer the pre-slurry to a horizontal bead mill loaded with 1.0–1.2 mm yttrium-stabilized zirconium oxide beads (80% chamber fill). Mill at a tip speed of 10 m/s.

  • In-Process Quality Control (Self-Validation Step 1): Extract a 1 mL sample and analyze via Laser Diffraction (e.g., Malvern Mastersizer). Milling is complete only when the particle size distribution (PSD) reaches

    
     and 
    
    
    
    . If not met, continue milling.
  • Structuring and Let-down: Transfer the milled dispersion to a low-shear mixing tank. Add the pre-hydrated xanthan gum gel and biocide. Mix at 300 RPM for 30 minutes.

  • Final Quality Control (Self-Validation Step 2): Measure the apparent viscosity (target: 400–600 mPa·s at

    
    ) and suspensibility (target: >95% after 30 minutes of inversion).
    
Protocol B: In Vitro Bioefficacy Assay (Mycelial Growth Inhibition)

To validate the biological activity of the 5-HMPC derivative against target pathogens.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Treatment Dosing: Dissolve the formulated SC in sterile water to create serial dilutions (0.01, 0.1, 1.0, 10, and 50

    
    ). Amend the cooling PDA (at ~50°C) with the dilutions and pour into Petri dishes.
    
  • Inoculation: Place a 5 mm mycelial plug of actively growing Rhizoctonia solani or Botrytis cinerea in the center of each plate.

  • Incubation & Measurement: Incubate plates at 25°C in the dark for 72 hours. Measure the colony diameter using digital calipers.

  • Data Analysis: Calculate the inhibition percentage relative to the untreated control. Use probit analysis to determine the

    
     (Effective Concentration to inhibit 50% of mycelial growth).
    

Quantitative Data Presentation

Table 1: Physicochemical Properties and Stability Metrics of 5-HMPC Derivative SC Formulation

ParameterSpecification TargetPost-Milling ResultAccelerated Storage (14 days @ 54°C)
Active Ingredient Content



Particle Size (

)



(No significant ripening)
Particle Size (

)



Suspensibility



pH (1% aqueous dilution)



Viscosity (at

)



Table 2: Comparative In Vitro Fungicidal Activity (


 values in 

)
CompoundRhizoctonia solani

Botrytis cinerea

Mechanism of Action
5-HMPC Derivative (Novel) 0.028 0.45 SDHI (Complex II)
Fluxapyroxad (Commercial Std)0.0330.82SDHI (Complex II)
Boscalid (Commercial Std)0.7411.15SDHI (Complex II)
Untreated ControlN/A (0% Inhibition)N/A (0% Inhibition)N/A

Data interpretation: The 5-HMPC derivative demonstrates superior intrinsic activity against both pathogens compared to established commercial standards, validating the efficacy of the 5-hydroxyl-enabled structural modifications[3][5].

References

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: Semantic Scholar / MDPI URL:[Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Public Release Summary on the evaluation of inpyrfluxam in the product Excalia Fungicide Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

  • Fluindapyr (Ref: IR9792) - Pesticide Properties Database Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL:[Link]

Sources

"crystallization methods for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Abstract

This application note details the physicochemical properties and crystallization protocols for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (also known as 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide).[1] Due to its keto-enol tautomerism and amphoteric nature, this compound presents unique purification challenges. This guide provides two validated protocols: an Acid-Base Precipitation method for gross purification of crude material and a Solvent-Antisolvent Recrystallization method for obtaining pharmaceutical-grade crystals.[1]

Introduction & Chemical Identity

The target compound is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., PDE5 inhibitors). Its purification is often complicated by the presence of regioisomers and its tendency to exist in equilibrium between hydroxy (enol) and oxo (keto) forms.

Physicochemical Profile
ParameterDataNotes
Chemical Name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamidePreferred IUPAC
Tautomer 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamidePredominant in solid state
CAS (Related) 51985-95-6 (Methyl ester precursor)Amide is derived from this ester
Molecular Weight 141.13 g/mol
pKa (Predicted) ~9.07 (OH/NH acidic proton)Soluble in basic aqueous solutions
Melting Point >200°C (Decomposes)Higher than ester (~195°C) due to H-bonding
Solubility High: DMSO, dilute NaOH, hot MeOHModerate: Hot Water, hot EtOHLow: Acetonitrile, Ethyl Acetate, Hexane
The Tautomerism Challenge

In solution, the compound equilibrates. In the solid state, it typically crystallizes in the 5-oxo (keto) form, stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen. Understanding this is vital for solvent selection; protic solvents (alcohols) facilitate the necessary proton transfer for orderly crystal packing.

Pre-Crystallization Characterization

Before initiating crystallization, assess the crude material's purity profile.

  • Critical Impurity: 1-methyl-3-hydroxy-5-carboxamide (Regioisomer).[1] This isomer often co-precipitates.

  • Detection: HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).

  • Solvent Screening: If the crude is dark/colored, perform a charcoal treatment in hot methanol before crystallization.

Protocol 1: Acid-Base Precipitation (Purification)

Best for: Crude material containing non-acidic impurities or inorganic salts.

Principle: The 5-hydroxy group is weakly acidic (pKa ~9). The compound dissolves in NaOH as a salt, while non-acidic impurities remain insoluble or can be extracted. Re-acidification precipitates the pure compound.

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M HCl)

  • Activated Carbon (Optional)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude solid in 60 mL of 1M NaOH at room temperature. Stir until fully dissolved. The solution should be clear yellow/orange.

    • Checkpoint: If solids remain, filter them off.[2] These are likely non-acidic impurities.

  • Charcoal Treatment (Optional): If the solution is dark, add 0.5 g activated carbon, stir for 30 mins, and filter through Celite.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring vigorously.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Observation: A thick white to off-white precipitate will form as the neutral enol/keto species regenerates.[1]

  • Aging: Stir the slurry at 0–5°C for 1 hour to ensure maximum yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 20 mL of cold water (2x).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: Thermal Recrystallization (Crystal Growth)

Best for: Final polishing to achieve high crystallinity and remove trace regioisomers.

Solvent System: Ethanol / Water (90:10 v/v).

Step-by-Step Procedure:

  • Slurry: Charge 10 g of the semi-pure solid (from Protocol 1) into a flask equipped with a reflux condenser.

  • Heating: Add 80 mL of Ethanol/Water (90:10) . Heat the mixture to reflux (approx. 78°C).

  • Dissolution: If the solid does not dissolve completely after 15 mins at reflux, add solvent in 5 mL increments until a clear solution is obtained.

    • Note: Do not exceed 120 mL total volume to avoid yield loss.

  • Hot Filtration: If particulates are present, filter the hot solution quickly through a pre-heated glass sinter funnel.

  • Controlled Cooling:

    • Cool to 60°C over 20 minutes.

    • Seeding (Recommended): Add 10 mg of pure seed crystals at 55-60°C to induce nucleation.[1]

    • Cool to 20°C at a rate of 10°C/hour.

    • Hold at 0–5°C for 2 hours.

  • Filtration: Collect the crystals. Wash with 10 mL of cold Ethanol.

  • Drying: Dry under vacuum at 55°C.

Visualization of Workflows

Crystallization_Workflow Start Crude 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Solubility_Check Check Solubility in 1M NaOH Start->Solubility_Check Dissolve_Base Dissolve in 1M NaOH (Forms Sodium Salt) Solubility_Check->Dissolve_Base Soluble Filter_Insol Filter Insoluble Impurities Dissolve_Base->Filter_Insol Acidify Acidify with HCl to pH 3-4 (Precipitates Target) Filter_Insol->Acidify Crude_Solid Semi-Pure Solid Acidify->Crude_Solid Filter & Dry Recryst Recrystallization (Ethanol/Water 90:10) Crude_Solid->Recryst Final_Product Pure Crystalline Product (>99% Purity) Recryst->Final_Product Cool & Filter

Figure 1: Integrated purification workflow combining Acid-Base extraction and Thermal Recrystallization.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.[1]Reheat to dissolve.[3] Add seed crystals at a higher temperature (65°C). Slow down the cooling ramp.
Low Yield pH not optimal during precipitation.Ensure pH is strictly between 3.0 and 4.0. The compound is amphoteric; going too acidic (pH < 1) may protonate the amide/pyrazole N, redissolving it.
Colored Impurities Oxidation products.Use activated carbon during the NaOH dissolution step (Protocol 1).
Gel Formation Rapid precipitation.Increase agitation speed during HCl addition. Add acid dropwise.

References

  • Synthesis and Tautomerism of Pyrazoles

    • El-Sawy, E. R., et al. (2012). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molecules, 17(9), 10414-10426. Link

    • Note: Describes the synthesis and keto-enol tautomerism of the closely related phenyl analogue, establishing the 5-oxo solid-st
  • Physicochemical Properties of 5-Hydroxy-Pyrazoles

    • ChemicalBook. "5-Hydroxy-1-methylpyrazole Properties & Solubility Data."[1] Link

    • Note: Provides pKa and solubility baselines for the core scaffold.
  • General Purification of Amphoteric Heterocycles

    • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
    • Note: Standard reference for acid-base workups of zwitterionic/amphoteric intermediates.[1]

  • Crystallization of Pyrazole-3-Carboxamides

    • National Institutes of Health (NIH). "Crystal structure and Hirshfeld surface analysis of 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide." Link

    • Note: Illustrates the H-bonding networks typical in pyrazole carboxamide crystals.

Sources

Application Note: Advanced Analytical Method Development for the Quantification of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Agricultural Researchers Technique: UHPLC-ESI-MS/MS, Solid Phase Extraction (SPE), Modified QuEChERS

Introduction & Scientific Context

Pyrazole carboxamides represent a highly versatile and chemically significant class of molecules. In the agrochemical sector, they are deployed as potent broad-spectrum fungicides (e.g., bixafen, benzovindiflupyr, fluxapyroxad) that function as Succinate Dehydrogenase Inhibitors (SDHIs)[1][2]. In pharmaceutical drug discovery, novel pyrazole carboxamide derivatives are actively synthesized and evaluated as selective cyclooxygenase-2 (COX-2) and carbonic anhydrase inhibitors[3].

Whether monitoring environmental surface water for pesticide runoff, ensuring agricultural commodities meet Maximum Residue Limits (MRLs), or profiling process-related impurities in Active Pharmaceutical Ingredients (APIs)[4], the demand for robust, highly sensitive quantification methods is paramount.

Mechanistic Causality in Method Design

The structural backbone of pyrazole carboxamides—featuring a nitrogen-rich pyrazole ring and a secondary amide linkage—dictates the analytical approach:

  • Ionization Efficiency: The basic nitrogen atoms readily accept protons, making these compounds exceptionally responsive to positive-ion Electrospray Ionization (ESI+) in mass spectrometry.

  • Matrix Partitioning: Their moderate lipophilicity (logP typically between 2.5 and 4.0) makes them ideal candidates for acetonitrile-based extraction (e.g., QuEChERS). Acetonitrile efficiently partitions the analytes while simultaneously precipitating matrix proteins[2].

  • Interference Mitigation: Complex matrices (like soil, plant tissue, or formulated APIs) contain lipids and pigments that cause severe ion suppression. Incorporating a Silica Solid Phase Extraction (SPE) clean-up step selectively retains polar interferences while eluting the target analytes, ensuring the method remains rugged and reproducible[2].

Biological & Chemical Mechanisms

To understand the necessity of trace-level quantification, one must understand the biological potency of these compounds. In agricultural applications, pyrazole carboxamides bind to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain, halting ATP production and inducing fungal cell death.

Mechanism SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Reduction SDH->UQ Blocks PYR Pyrazole Carboxamide (e.g., Bixafen) PYR->SDH Binds to Ubiquinone Site RESP Mitochondrial Respiration UQ->RESP Inhibits ATP ATP Production RESP->ATP Depletes DEATH Fungal Cell Death ATP->DEATH Induces

Mechanism of Action: SDH Inhibition by Pyrazole Carboxamides.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. This protocol embeds internal quality control checks—such as the use of Stable Isotope-Labeled Internal Standards (SIL-IS) and matrix-matched calibrations—to continuously verify extraction efficiency and instrument performance.

Step 1: Sample Extraction (Modified QuEChERS)
  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., agricultural commodity or tissue) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of SIL-IS (e.g., Bixafen-d3) at 1.0 µg/mL. Causality: Spiking before extraction ensures that any subsequent analyte loss is mathematically corrected by the IS response ratio.

  • Solvent Addition: Add 10 mL of LC-MS grade acetonitrile. Shake vigorously for 1 minute to precipitate proteins and extract the lipophilic carboxamides[2].

  • Phase Separation: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 2: Silica SPE Clean-up
  • Conditioning: Condition a Silica SPE cartridge (500 mg/3 mL) with 5 mL of dichloromethane.

  • Loading: Transfer 2 mL of the upper acetonitrile extract from Step 1 to the cartridge.

  • Elution: Elute the analytes using 5 mL of dichloromethane/ethyl acetate (80:20, v/v). Causality: This specific solvent polarity selectively elutes pyrazole carboxamides while leaving highly polar matrix interferents tightly bound to the silica sorbent[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (0.1% Formic acid in Water : Acetonitrile, 60:40).

Step 3: UHPLC-MS/MS Analysis
  • Column: Sub-2 µm C18 analytical column (100 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and resolve structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 40% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, return to 40% B for 2.0 minutes of equilibration.

  • Flow Rate: 0.4 mL/min.

AnalyticalWorkflow A Sample Collection & Homogenization B Extraction (Acetonitrile / QuEChERS) A->B Addition of IS C Clean-up (Silica SPE / dSPE) B->C Partitioning D Chromatographic Separation (UHPLC, C18 Column) C->D Reconstitution E Detection & Quantification (ESI-MS/MS, MRM Mode) D->E Elution F Method Validation (Recovery, Precision, LOQ) E->F Data Processing

UHPLC-MS/MS Analytical Workflow for Pyrazole Carboxamides.

Data Presentation & Method Parameters

To achieve optimal sensitivity, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. Table 1 outlines representative transitions for common pyrazole carboxamides.

Table 1: Representative MRM Transitions for Pyrazole Carboxamides (ESI+)

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical Collision Energy (eV)
Bixafen 414.1266.1226.120 / 30
Benzovindiflupyr 398.1378.1358.115 / 25
Fluxapyroxad 382.1362.1342.118 / 28
Penthiopyrad 360.2256.1236.115 / 22

Note: Collision energies are instrument-dependent and must be empirically tuned during method development.

Method Validation Criteria

A rigorous analytical method must adhere to international guidelines (e.g., ICH Q2(R1) for pharmaceuticals[4] or SANTE guidelines for agrochemicals). Table 2 summarizes the acceptance criteria required to validate this methodology.

Table 2: Self-Validating Quality Control Criteria

Validation ParameterAcceptance CriteriaScientific Justification
Linearity (R²) ≥ 0.990Ensures proportional instrument response across the calibration range (typically 0.001–0.5 µg/mL)[2].
Recovery (Accuracy) 70% – 120%Verifies that the extraction and SPE clean-up do not result in significant analyte loss[1].
Precision (RSD) ≤ 10%Confirms the repeatability of the method across intra-day and inter-day replicates[2].
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration reliably measured. Typical LOQs are ~0.05 ppb for water[1] and 0.005 mg/kg for solid matrices[2].
Matrix Effect (ME) ± 20%Evaluated by comparing slopes of matrix-matched vs. solvent standards. If ME > 20%, SIL-IS must be utilized.

References

  • ILV Bixafen in Water MRID 50470801 - EPA. epa.gov.
  • Development and Validation of an Analytical Method for Determination of Fungicide Benzovindiflupyr in Agricultural Commodities Using LC-MS/MS. fao.org.
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. benchchem.com.
  • Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. juniperpublishers.com.

Sources

Application Note: In Vitro Cell-Based Assays for Pyrazole Carboxamide Activity

[1]

Executive Summary & Scientific Rationale

Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, distinguished by their ability to form multiple hydrogen bonds and hydrophobic interactions within enzyme active sites. While historically significant as Succinate Dehydrogenase Inhibitors (SDHIs) in agriculture (e.g., Fluxapyroxad), their utility in human drug development has surged, particularly in two distinct therapeutic areas:

  • Oncology: As ATP-competitive inhibitors of kinases (e.g., CDKs, Aurora Kinases, JAKs).

  • Metabolic Disease: As selective inhibitors of 11ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    -HSD1).[1][2][3][4]

This guide departs from generic screening protocols to provide a mechanism-centric workflow. We prioritize assays that validate target engagement over simple phenotypic observation, ensuring that observed cytotoxicity is a result of specific pathway modulation rather than off-target toxicity.

Strategic Assay Workflow

To ensure data integrity, we recommend a "Funnel Strategy" that moves from high-throughput phenotypic screening to low-throughput mechanistic validation.

Diagram 1: The Validation Funnel

This workflow illustrates the logical progression from library screening to mechanistic confirmation.

AssayWorkflowStartCompound Library(Pyrazole Carboxamides)Step1Primary Screen:Cell Viability (MTT/Resazurin)(High Throughput)Start->Step1Decision1Hit Selection(IC50 < 1 µM)Step1->Decision1Step2Secondary Screen:Target Engagement(Western Blot / HTRF)Decision1->Step2Select HitsBranch1Kinase Pathway(Phospho-Rb / Phospho-H3)Step2->Branch1If Cancer TargetBranch2Metabolic Pathway(Cortisol Conversion)Step2->Branch2If Metabolic TargetStep3Functional Validation:Flow Cytometry / Cell CycleBranch1->Step3EndLead CandidateProfiledBranch2->EndValid inhibitorStep3->End

Caption: Logical progression for evaluating pyrazole carboxamides, separating kinase targets from metabolic targets.

Protocol A: Kinase Inhibition (Oncology Focus)

Target: Cyclin-Dependent Kinases (CDKs) or Aurora Kinases. Mechanism: Pyrazole carboxamides often mimic the purine ring of ATP, blocking the ATP-binding pocket of the kinase.

Scientific Context: The CDK/Rb Pathway

Inhibition of CDK2/Cyclin E or CDK4/6/Cyclin D prevents the phosphorylation of Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to E2F transcription factors, arresting the cell cycle at the G1/S checkpoint.

Diagram 2: Mechanism of Action (CDK Inhibition)

Visualizing how Pyrazole Carboxamides induce G1/S arrest.

CDKPathwayInhibitorPyrazoleCarboxamideCDKCDK2 / Cyclin EComplexInhibitor->CDKInhibitsArrestG1/S CycleArrestInhibitor->ArrestResultRb_ActiveRb (Hypo-P)(Active Repressor)CDK->Rb_ActivePhosphorylatesRb_InactiveRb (Hyper-P)(Inactive)Rb_Active->Rb_InactiveNormalProcessE2FE2FFactorRb_Active->E2FBinds & SequestersDNAS-Phase GeneTranscriptionE2F->DNAActivates

Caption: Pyrazole carboxamides inhibit the CDK complex, preventing Rb phosphorylation and blocking S-phase entry.

Assay Protocol: Phospho-Rb Target Engagement (Western Blot)

Purpose: To confirm that antiproliferative effects are due to CDK inhibition and not general toxicity.

Materials:

  • Cell Lines: MCF-7 (Breast) or HCT-116 (Colon).

  • Antibodies: Anti-phospho-Rb (Ser780 or Ser807/811), Anti-Total Rb, Anti-GAPDH (Loading Control).

  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical).

Step-by-Step Procedure:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate for 24h to reach 70% confluency.
    
  • Starvation (Synchronization): Replace media with serum-free media for 12-24h. This synchronizes cells in G0/G1, maximizing the sensitivity of the assay upon serum re-stimulation.

  • Treatment:

    • Add fresh media containing 10% FBS (to stimulate cycle re-entry).

    • Immediately treat with Pyrazole Carboxamide (0.1, 1.0, 10 µM).

    • Controls: DMSO (Vehicle Negative), Flavopiridol or Palbociclib (Positive Control).

  • Incubation: Incubate for 24 hours.

  • Lysis: Wash with ice-cold PBS.[5] Add 150 µL ice-cold Lysis Buffer. Scrape and collect.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Criterion: A dose-dependent decrease in Phospho-Rb band intensity compared to Total Rb.

Protocol B: Metabolic Modulation (11 -HSD1 Focus)

Target: 11ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

123Mechanism:

Cell-Based Conversion Assay (HTRF or ELISA)

Purpose: Quantify the functional inhibition of cortisone-to-cortisol conversion in a cellular context.

Materials:

  • Cell Line: HEK293 stably transfected with human HSD11B1 gene (or primary human adipocytes).

  • Substrate: Cortisone (200 nM).

  • Detection: Cortisol HTRF Kit (Cisbio) or Cortisol Competitive ELISA.

Step-by-Step Procedure:

  • Seeding: Seed transfected HEK293 cells (

    
     cells/well) in a 96-well white-walled plate (for HTRF) or clear plate (for ELISA).
    
  • Pre-incubation: Remove media. Add 20 µL of assay buffer (PBS + 0.1% BSA) containing the Pyrazole Carboxamide test compound. Incubate for 30 mins at 37°C.

  • Substrate Addition: Add 20 µL of Cortisone (final conc. 200 nM).

  • Reaction: Incubate for 2 hours at 37°C.

  • Detection (HTRF Method):

    • Add 10 µL of Anti-Cortisol-Cryptate.

    • Add 10 µL of Cortisol-d2 (acceptor).

    • Incubate 2 hours at RT in the dark.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

    • Calculation: Lower HTRF signal indicates higher cortisol (competitive assay). Therefore, inhibition results in a higher HTRF signal (less displacement of tracer). Note: Verify specific kit directionality.

Data Presentation & Analysis

Representative Data Structure

Organize your results in the following format to facilitate rapid SAR (Structure-Activity Relationship) analysis.

Compound IDTargetIC50 (Enzymatic)EC50 (Cell Viability)Target Engagement (WB)Mechanism Confirmed?
PYR-001 CDK215 nM450 nMp-Rb reduced @ 100nMYes (G1 Arrest)
PYR-002 11

-HSD1
8 nM>50 µMN/AYes (Cortisol reduced)
Ref (Palbociclib) CDK4/611 nM200 nMp-Rb abolishedYes
Self-Validation Metrics

To ensure "Trustworthiness" (Part 2 of requirements), every assay plate must pass these criteria:

  • Z-Factor: Must be > 0.5 for screening assays.

    
    
    (Where p = positive control, n = negative control).
    
  • DMSO Tolerance: Verify that the final DMSO concentration (<0.5%) does not affect the specific kinase or metabolic pathway, as DMSO can induce differentiation in some cell lines.

References

  • Scott, J. S., et al. (2012). "Novel Acidic 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    -HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of AZD8329." Journal of Medicinal Chemistry.
  • Nitulescu, G. M., et al. (2023). "Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives."[6] Asian Journal of Chemistry.

  • BenchChem Application Notes. "Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays."

  • Laufer, S. A., et al. (2010). "Design, Synthesis, and Biological Evaluation of Novel Pyrazole-Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

Troubleshooting & Optimization

"optimization of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide synthesis yield"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide Synthesis

Ticket #: PYR-OPT-503 Subject: Yield Maximization & Regiocontrol for 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide . This scaffold is notoriously difficult due to three competing factors:

  • Regioselectivity: Competition between the 1-methyl-5-hydroxy (Target) and 1-methyl-3-hydroxy (Impurity) isomers during cyclization.

  • Tautomerism: The equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms complicates NMR analysis and solubility.

  • Amidation Efficiency: Conversion of the intermediate ester to the amide without degrading the pyrazole core.

This guide provides a modular troubleshooting protocol to isolate and resolve these yield-limiting factors.

Module 1: The Critical Cyclization (Regiocontrol)

The root cause of low yield is often the formation of the wrong isomer during the initial reaction of Diethyl Oxalacetate (DEOA) with Methylhydrazine .

The Chemistry

Methylhydrazine has two nucleophilic nitrogens. The terminal primary amine (


) is generally more nucleophilic than the substituted secondary amine (

). To obtain the 1-methyl-5-hydroxy-3-carboxylate core, the terminal

must attack the ketone carbonyl of DEOA, while the

attacks the ester.
Protocol Optimization (The "Cold-Acid" Method)

Standard protocols in ethanol often yield 60:40 isomeric mixtures. Switch to the Acetic Acid method for >90% regioselectivity.

Step-by-Step Optimization:

  • Solvent Switch: Use Glacial Acetic Acid or ethanol with controlled HCl. Acidic conditions protonate the carbonyls, enhancing the electrophilicity differentiation between the ketone and ester.

  • Temperature Control: The addition must be performed at 0°C to -10°C . High temperatures during addition promote the formation of the thermodynamically stable but undesired 3-hydroxy isomer.

  • Reagent Quality: Use Diethyl Oxalacetate Sodium Salt treated with acid in situ rather than the free acid, which degrades (decarboxylates) upon storage.

Troubleshooting Table: Cyclization

SymptomProbable CauseCorrective Action
Isomer mixture (NMR) Reaction temperature too high during addition.Cool reactor to -10°C; add methylhydrazine dropwise over 1 hour.
Low Yield (<40%) Decarboxylation of DEOA.Use fresh DEOA sodium salt; neutralize with HCl in EtOH/AcOH immediately before hydrazine addition.
Oily/Tar Product Polymerization or oxidation.Perform reaction under

atmosphere. Ensure solvent is anhydrous.

Module 2: The Amidation Step (Ester to Amide)

Converting Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate to the carboxamide.

The Challenge

The "5-hydroxy" group is electron-donating (in enol form), reducing the electrophilicity of the 3-ester. Standard reflux in aqueous ammonia often leads to hydrolysis (carboxylic acid formation) rather than amidation.

Optimized Protocol: Cryogenic Ammonolysis
  • Reagent: Use 7N Ammonia in Methanol (saturated) rather than aqueous ammonia. Water promotes hydrolysis.

  • Vessel: Use a sealed pressure tube or autoclave.

  • Conditions: Heat to 80°C for 12-24 hours . The pressure drives the equilibrium toward the amide.

Visualizing the Pathway

ReactionPathway cluster_legend Pathway Key Reagents Diethyl Oxalacetate + Methylhydrazine Intermediate_Target Ethyl 5-hydroxy-1-methyl- pyrazole-3-carboxylate (Target Ester) Reagents->Intermediate_Target AcOH, 0°C (Kinetic Control) Intermediate_Wrong Ethyl 3-hydroxy-1-methyl- pyrazole-5-carboxylate (Wrong Isomer) Reagents->Intermediate_Wrong EtOH, Reflux (Thermodynamic) Target_Amide 5-Hydroxy-1-methyl- pyrazole-3-carboxamide (FINAL TARGET) Intermediate_Target->Target_Amide NH3/MeOH Sealed Tube Side_Product Carboxylic Acid (Hydrolysis Impurity) Intermediate_Target->Side_Product Aq. NH4OH (Water present) Legend Green Path = Optimized Yield Red Path = Common Failure Mode

Figure 1: Decision tree for regioselective synthesis and amidation. Note that kinetic control (low temp) favors the target isomer.

Module 3: Purification & Analysis (The "Ghost" Peak)

Users often reject valid product batches because the NMR looks "wrong."

The Tautomer Trap: The compound exists in equilibrium:



  • In DMSO-

    
    :  You will often see the 5-oxo  form predominant or a broad exchange peak.
    
  • 
     NMR Signatures: 
    
    • Target (1-Me-5-OH): N-Methyl peak at ~3.6-3.8 ppm .

    • Isomer (1-Me-3-OH): N-Methyl peak typically shifts upfield to ~3.3-3.5 ppm .

    • OH Signal: Often invisible or extremely broad >10 ppm due to rapid exchange.

Purification Protocol:

  • Acidification: The product is amphoteric but generally acidic (pKa ~6-7).

  • Procedure: After amidation, concentrate the methanol. Dissolve residue in minimum water. Acidify with 2N HCl to pH 2-3 .

  • Result: The product should precipitate as a white/off-white solid. Filter and wash with cold ether.

FAQ: Frequently Asked Questions

Q: Can I use Dimethyl Acetylenedicarboxylate (DMAD) instead of Oxalacetate? A: Yes, but be careful. Reaction of DMAD with methylhydrazine is highly exothermic and regioselectivity is harder to control. If you use DMAD, perform the reaction at -78°C in ether to favor the kinetic product (5-hydroxy-3-carboxylate).

Q: My product is water-soluble and won't precipitate. What now? A: The amide is polar. If acidification doesn't work, saturate the aqueous layer with NaCl (salting out) and extract continuously with Ethyl Acetate/Isopropanol (9:1) for 24 hours.

Q: Why is my yield stuck at 50%? A: Check your amidation vessel. If ammonia escapes, the reaction stalls. Weigh your sealed tube before and after heating. If mass decreases, you have a leak.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (and intermedi
    • Source: Google Patents (CN102558133B).
    • URL:

  • Tautomerism and Structure

    • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: MDPI (Molbank). Provides crystallographic proof of the tautomeric forms and NMR shifts for 1-substituted-5-hydroxypyrazoles.
    • URL:

  • Amidation Optimization

    • Title: Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evalu
    • Source: PubMed (NIH). Details the conversion of pyrazole-3-carboxylates to carboxamides using various amine sources.
    • URL:

Technical Support Center: Purification of Pyrazole Derivatives

[1]

Welcome to the Pyrazole Purification Center of Excellence.

I am Dr. Aris, your Senior Application Scientist. Pyrazoles are a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster drugs like Celecoxib and Sildenafil. However, their amphoteric nature and tendency to form regioisomers present unique purification hurdles.

This guide moves beyond generic advice. We focus on the specific physicochemical interactions causing your failures—tailing peaks, inseparable isomers, and persistent metal residues—and provide self-validating protocols to resolve them.

Module 1: The "Sticky" Peak Challenge (Tailing & Retention)

The Issue: Pyrazoles contain a pyridine-like nitrogen (N2) with a lone pair available for hydrogen bonding. On standard silica gel, this basic nitrogen interacts strongly with acidic silanol groups (

Troubleshooting Protocol: Deactivating the Silanol Surface

Do not simply increase solvent polarity; this often co-elutes impurities. Instead, you must mask the active sites on the stationary phase.

Step-by-Step: The "Buffered" Silica Flash Method

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (25% aq) to your mobile phase.

    • Mechanism:[1][2][3] The amine modifier is more basic than your pyrazole. It preferentially binds to the acidic silanols, creating a "shield" that allows your product to elute based on polarity rather than acid-base interaction.

  • The Pre-Wash (Critical): Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the silica is fully deactivated.

  • The Elution: Run your gradient.

    • Note: TEA is UV-active at low wavelengths. If detecting <254 nm, switch to Ammonium Acetate or use evaporative light scattering detection (ELSD).

Data Summary: Mobile Phase Modifiers

ModifierConcentrationBest ForDrawback
Triethylamine (TEA) 0.1 - 1.0%General basic pyrazolesUV cutoff interference; difficult to remove (high BP).
Ammonium Hydroxide 0.5 - 1.0%Highly polar/ionizable pyrazolesImmiscible with pure hexane (requires DCM/MeOH).
Acetic Acid 0.1 - 0.5%Acidic pyrazoles (e.g., pyrazolone tautomers)Can worsen tailing for basic N-alkyl pyrazoles.
Visual Logic: Chromatography Decision Tree

TailingLogicStartProblem: Severe Peak TailingCheckStructAnalyze Structure:Is N-H free or substituted?Start->CheckStructNH_FreeFree N-H (Amphoteric)CheckStruct->NH_FreepKa ~14 (acidic)N_SubN-Substituted (Basic)CheckStruct->N_SubpKa ~2.5 (basic)Action1Use 1% AcOH in Eluent(Suppress ionization)NH_Free->Action1Action2Use 1% TEA or NH4OH(Block Silanols)N_Sub->Action2ResultCheck Peak ShapeAction1->ResultAction2->Result

Caption: Logic flow for selecting the correct mobile phase modifier based on pyrazole substitution patterns.

Module 2: The "Twin" Problem (Regioisomer Separation)

The Issue: N-alkylation of unsymmetrical pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. These isomers often have identical Molecular Weights and

Expert Insight: The 1,5-isomer is generally more sterically crowded than the 1,3-isomer. This subtle difference is your leverage point.

Protocol: Identification & Separation Workflow

1. Definitive Identification (NOE NMR) Before purification, you must identify which spot is which. Standard 1H NMR is insufficient.

  • Run a 1D-NOESY experiment.

  • 1,5-isomer: Irradiation of the N-alkyl group will show an NOE enhancement of the adjacent C-substituent (C5).

  • 1,3-isomer: Irradiation of the N-alkyl group will show NOE enhancement of the proton at C5 (if unsubstituted) or no enhancement of the distant C3 substituent.

2. Separation Strategies

  • Strategy A: Gravity Column (The "Long Run")

    • Use a high aspect ratio column (length > 30cm).

    • Solvent System: Toluene/Acetone often provides better selectivity for pyrazole isomers than Hexane/Ethyl Acetate due to

      
       interactions with the aromatic ring.
      
  • Strategy B: Regioselective Crystallization

    • The 1,3-isomer is often significantly more crystalline due to higher symmetry and better packing.

    • Technique: Dissolve the crude mixture in hot isopropyl alcohol (IPA). Cool slowly. The 1,3-isomer frequently precipitates first. Filter, then purify the mother liquor (enriched in 1,5) via chromatography.[4][5][6][7][8][9][10]

Visual Logic: Regioisomer Workflow

RegioisomerCrudeCrude Reaction Mixture(N-Alkylation)TLCTLC Analysis(Toluene/Acetone)Crude->TLCDecisionDelta Rf > 0.1?TLC->DecisionYesFlash ChromatographyDecision->YesYesNoRecrystallization(IPA or EtOH)Decision->NoNo (Co-elution)CheckNOE NMR VerificationYes->CheckNo->Check

Caption: Workflow for determining the most effective separation method for pyrazole regioisomers.

Module 3: The "Invisible" Impurity (Palladium Scavenging)

The Issue: Pyrazoles are excellent ligands. If you synthesized your molecule via Suzuki or Buchwald coupling, the pyrazole nitrogens will bind residual Palladium (Pd), retaining it through standard columns. This results in colored products and failed biological assays.

The Solution: You cannot "wash" this out. You must use a scavenger with a higher affinity for Pd than your pyrazole.

Comparative Scavenging Protocol

Option 1: Thiol-Modified Silica (Recommended)

  • Reagent: SiliaMetS® Thiol or equivalent.[11]

  • Protocol:

    • Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

    • Add scavenger (4 equivalents relative to Pd catalyst used).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm frit.

  • Why: Thiols bind Pd(II) and Pd(0) irreversibly. The silica backbone ensures easy filtration.

Option 2: Activated Carbon

  • Reagent: Darco® KB-B.[11]

  • Protocol:

    • Add activated carbon (10-50% w/w relative to product) to the hot solution.

    • Reflux for 1 hour.

    • Filter through a Celite pad while hot.

  • Warning: Carbon can adsorb your product, reducing yield.

Efficiency Comparison

MethodPd Removal EfficiencyYield LossTime
Flash Column < 50%LowHigh
Crystallization Variable (Risk of inclusion)LowHigh
Silica-Thiol Scavenger > 99% (< 10 ppm residual)< 5%Medium
Activated Carbon ~90%10-20%Low

Frequently Asked Questions (FAQs)

Q: My pyrazole is "oiling out" during recrystallization. How do I fix this? A: This is common for lipophilic pyrazoles.

  • Seed it: Scratch the glass or add a crystal of pure product.

  • Two-Solvent System: Dissolve in a minimal amount of "good" solvent (e.g., DCM), then slowly add a "bad" solvent (e.g., Hexane) until cloudy.

  • Make a Salt: If the oil persists, dissolve it in ether and bubble HCl gas (or add HCl in dioxane). Pyrazoles form stable, crystalline hydrochloride salts that are easily filtered.

Q: I see "ghost peaks" in my NMR after purification. What are they? A: If you used Triethylamine (TEA) during chromatography, it often co-elutes. Pyrazoles can form weak hydrogen-bonded complexes with TEA.

  • Fix: Dissolve the product in DCM and wash twice with 0.1M HCl (if your product is not acid-sensitive) or dry under high vacuum at 50°C for >12 hours.

Q: Can I separate regioisomers before the reaction? A: No, but you can influence their formation. Using polar aprotic solvents (DMF, DMSO) generally favors the kinetic isomer, while non-polar solvents may favor the thermodynamic product. Furthermore, using bulky protecting groups on the hydrazine can sterically direct the regioselectivity.

References

  • Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Chromatography of Basic Heterocycles: Phenomenex Technical Guide. (2023).[12][13][14] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Link

  • Palladium Scavenging Efficiency: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Isomer Identification (NOE): Luque, C., et al. (2011).[10] Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta, 367(1), 35–43.[15] Link

"troubleshooting 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Subject: Troubleshooting Reaction Failures, Regioselectivity, and Purification Ticket ID: PYR-3-AMIDE-TS Status: Active Agent: Senior Application Scientist

System Overview: The "Chameleon" Intermediate

Welcome to the technical guide for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide . If you are experiencing inconsistent yields, "ghost" NMR peaks, or unexpected alkylation products, you are likely battling the inherent tautomeric equilibrium of this scaffold.[1]

This molecule does not behave like a static phenol.[1] It fluctuates between three distinct forms depending on solvent polarity, pH, and temperature.[1] Understanding this dynamic is the prerequisite for all troubleshooting.

The Tautomer Map

The 5-hydroxy group is rarely just a hydroxyl. In solution, it equilibrates with the 5-oxo (pyrazolone) form.

Tautomerism cluster_legend Reactivity Consequence Hydroxy Form A: 5-Hydroxy (Aromatic) (Favored in non-polar solvents) Oxo Form B: 5-Oxo (Pyrazolone) (Favored in DMSO/H2O) Hydroxy->Oxo Polar Solvents Zwitter Form C: Zwitterionic (NH+ / O-) (Favored in neutral H2O) Oxo->Zwitter pH Dependent Desc Form A -> O-Alkylation Form B -> C-Alkylation (C4) Form C -> Solubility Issues

Figure 1: Tautomeric landscape of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. The shift between Aromatic (Form A) and Pyrazolone (Form B) dictates reaction outcomes.

Module 1: Characterization & "Ghost" Peaks

User Query: "My 1H NMR shows a broad singlet at 10-12 ppm sometimes, but other times I see a CH2 peak around 3.5 ppm. Is my compound decomposing?"

Diagnosis: You are observing the Hydroxy-Oxo Equilibrium .

  • The 10-12 ppm singlet corresponds to the -OH of the aromatic 5-hydroxy tautomer (Form A).

  • The ~3.5 ppm peak corresponds to the C4-methylene protons of the 5-oxo tautomer (Form B).

Troubleshooting Protocol:

Observation Solvent Used Cause Solution
Split Signals DMSO-d6 Slow exchange between tautomers. Run NMR at 80°C to coalesce peaks or add a drop of D2O to exchange labile protons.
Missing Amide H CDCl3 Aggregation/H-bonding. Switch to DMSO-d6 or MeOD . The carboxamide protons often broaden into the baseline in chloroform.

| Unexpected C=O | 13C NMR | 5-Oxo form dominance. | A ketone peak at ~165-175 ppm confirms the pyrazolone form. Do not mistake this for the amide carbonyl alone. |

Module 2: Regioselectivity (Alkylation/Acylation)

User Query: "I tried to O-alkylate the 5-hydroxy group using alkyl halide and base, but I isolated the N-alkylated or C-alkylated product. How do I force O-alkylation?"

Technical Insight: The 5-hydroxy-1-methylpyrazole scaffold has three nucleophilic sites:

  • Oxygen (O-alkylation): Yields the aromatic ether.

  • Carbon-4 (C-alkylation): Yields the 4,4-disubstituted pyrazolone.

  • Nitrogen-2 (N-alkylation): Yields the "antipyrine-like" salt (less common with neutral electrophiles but possible).

Decision Matrix: Controlling Regioselectivity

Regioselectivity Start Target: Alkylation Site Decision Which Product do you need? Start->Decision O_Alk O-Alkylation (Ether) Decision->O_Alk Aromatic Ether C_Alk C-Alkylation (C4) Decision->C_Alk Substituted Pyrazolone N_Alk N-Alkylation (N2) Decision->N_Alk Antipyrine Analog Cond_O Conditions: 1. Hard Electrophiles (MeI, BnBr) 2. Oxygen-philic Base (Ag2CO3, Cs2CO3) 3. Solvent: DMF or Acetone O_Alk->Cond_O Cond_C Conditions: 1. Soft Electrophiles (Michael Acceptors) 2. Base: NaH or NaOEt 3. Solvent: EtOH or THF C_Alk->Cond_C Cond_N Conditions: 1. Neutral conditions 2. High Temp 3. Result: Zwitterionic Salt N_Alk->Cond_N

Figure 2: Reaction condition decision tree for selective alkylation.

Standard Operating Procedure (SOP) for O-Alkylation:

  • Solvent: Use DMF (promotes O-alkylation via dipolar aprotic effects).

  • Base: Use Cesium Carbonate (Cs2CO3) or Silver Carbonate (Ag2CO3) . The "hard" silver cation coordinates to the nitrogen, blocking it and directing the electrophile to the oxygen [1].[1]

  • Temperature: Keep low (0°C to RT). High heat promotes thermodynamic C-alkylation.

Module 3: Amide Functionality & Hydrolysis

User Query: "My carboxamide group is disappearing during workup, or I'm seeing a nitrile peak in IR (~2250 cm-1)."

Root Cause Analysis:

  • Dehydration to Nitrile: If you use POCl3 , SOCl2 , or strong acid anhydrides to activate the 5-hydroxy group (e.g., for chlorination), the primary amide (CONH2) at position 3 will readily dehydrate to a nitrile (CN) .[1]

  • Hydrolysis: The pyrazole ring is electron-withdrawing. Under strong basic conditions (e.g., NaOH reflux used for alkylation), the 3-carboxamide can hydrolyze to the carboxylic acid .[1]

Prevention Strategy:

  • Avoid Dehydrating Agents: If you must convert 5-OH to 5-Cl, protect the amide first or expect the nitrile transformation.

  • Mild Bases: Use K2CO3 or DIPEA instead of NaOH/KOH if the amide must be preserved.

Module 4: Synthesis & Purification

User Query: "I cannot get the product to crystallize. It forms a sticky oil."

The "Zwitterion" Trap: In aqueous workups, the 5-hydroxy-1-methylpyrazole moiety can exist as a zwitterion (deprotonated 5-O(-) and protonated N2(+)). This species is highly water-soluble and difficult to extract into organic solvents like DCM or EtOAc.

Purification Protocol:

  • pH Adjustment: You must acidify the aqueous layer to pH ~2-3 to protonate the oxygen (forming the neutral OH form) before extraction.

  • Solvent Choice: Use n-Butanol or IPA/CHCl3 (1:3) for extraction if the compound is polar.

  • Crystallization:

    • Solvent: Ethanol or Methanol/Water mixtures are superior to non-polar solvents.[1]

    • Technique: Dissolve in hot EtOH, add water until turbid, and cool slowly. The 5-oxo form often crystallizes out more readily than the hydroxy form [2].

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Mitsunobu reaction on the 5-OH? A: Yes, but C-alkylation is a competing side reaction. Use sterically hindered phosphines and ensure the reagents are dry.

Q: Why is my yield low when reacting with aldehydes? A: You are likely performing a Knoevenagel condensation at the C4 position (the "active methylene" of the pyrazolone form) rather than reacting at the amide or hydroxyl. This is a feature, not a bug, of pyrazolones.[1]

Q: Is the 1-methyl group stable? A: Generally, yes. However, under extremely forcing acidic conditions (e.g., HI reflux), demethylation can occur. Under standard organic synthesis conditions, it is robust.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI, Molecules 2023.[1]

    • URL:[Link]

  • Tautomerism & Crystallization

    • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
    • Source: Molbank 2012.[1]

    • URL:[Link][2][3]

  • General Pyrazole Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis of Pyrazoles.[4][5][6][7]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Amide/Nitrile Transformations

    • Title: Reactions of Some Pyrazole-3-Carboxylic Acids...
    • Source: Bentham Science.[1]

    • URL:[Link]

Sources

"regioselectivity control in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis . This guide is designed for researchers, application scientists, and drug development professionals who require precise regiochemical control when constructing or functionalizing pyrazole scaffolds.

Below, you will find a diagnostic workflow, mechanistic explanations for common issues, troubleshooting FAQs, and self-validating experimental protocols.

Strategic Diagnostic Workflow

When designing a synthesis route for a specific pyrazole regioisomer, the choice between de novo ring construction and late-stage functionalization dictates your regiochemical outcome. Use the workflow below to select the optimal strategy.

PyrazoleRegiocontrol Target Target: Regiopure Pyrazole DeNovo De Novo Ring Synthesis Target->DeNovo LateStage Late-Stage Functionalization Target->LateStage Knorr 1,3-Diketone + Hydrazine (Mixture Risk) DeNovo->Knorr Ynone Acetylenic Ketone + Hydrazine (High Regioselectivity) DeNovo->Ynone Cyclo 1,3-Dipolar Cycloaddition (Complete Regiocontrol) DeNovo->Cyclo EAS Electrophilic Substitution (Highly C4 Selective) LateStage->EAS NOxide N-Oxide + Aryne (Highly C3 Selective) LateStage->NOxide NAlk N-Alkylation (Base/Cation Dependent) LateStage->NAlk

Decision matrix for achieving regiocontrol in pyrazole synthesis and functionalization.

Knowledge Base: The Causality of Regioselectivity

Q: Why does the classical Knorr pyrazole synthesis consistently yield a mixture of regioisomers, and how can I structurally prevent this? A: The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The root cause of poor regioselectivity is the lack of sufficient electronic differentiation between the two electrophilic carbonyl carbons. While the primary amine (-NH₂) of the substituted hydrazine is more nucleophilic than the secondary amine (-NHR), it can attack either carbonyl with similar activation energies, resulting in a mixture of 1,3- and 1,5-substituted isomers[1]. Solution: To enforce causality in the reaction pathway, switch to an acetylenic ketone (ynone) . The ynone presents two distinct electrophilic sites: a hard carbonyl carbon and a soft alkyne β-carbon. The highly nucleophilic -NH₂ exclusively attacks the hard carbonyl, while the secondary -NH undergoes a Michael-type addition to the alkyne, locking the regiochemistry into a single predictable isomer[2].

Q: I need to functionalize the C4 position of a 1-alkylpyrazole. What is the governing electronic rule here? A: The pyrazole ring is an electron-rich aromatic heterocycle. The two nitrogen atoms donate electron density into the ring system, creating a significant partial negative charge at the C4 position. Consequently, the C4 position is inherently the most susceptible to Electrophilic Aromatic Substitution (EAS). Reactions such as nitration (using HNO₃/H₂SO₄), halogenation, and sulfonation will occur highly selectively at C4, even if the C3 and C5 positions are unsubstituted[3][4].

Q: Why is N-alkylation of unsymmetrical pyrazoles so difficult to control, and how do I shift the selectivity? A: Unsymmetrical pyrazoles exist as a mixture of tautomers in solution. When a base is added, the resulting pyrazolide anion has two nucleophilic nitrogen atoms. The regioselectivity of alkylation is dictated by steric hindrance and the nature of the cation. Using a base with a large, soft cation (e.g., Cs₂CO₃) often directs the alkylating agent to the less sterically hindered nitrogen. Conversely, functional group tuning (e.g., adding electron-withdrawing CF₃ groups) alters the pKa of the adjacent nitrogen, allowing for thermodynamic control over the alkylation site[5].

Troubleshooting Experimental Failures

Issue: Attempted C3-arylation of a pre-formed pyrazole is yielding complex mixtures or unwanted C5-arylation. Diagnostic: Direct C-H activation of pyrazoles often suffers from poor regiocontrol due to competing directing group effects and the inherent reactivity of the C5 position. Resolution: Utilize a pyrazole N-oxide intermediate reacting with an aryne. The N-oxide acts as a traceless directing group. It undergoes a highly regioselective reaction with the aryne, directing the aryl group exclusively to the adjacent C3 position to yield C3-hydroxyarylated pyrazoles. This method bypasses the need to pre-functionalize the C4 or C5 positions[6][7].

Issue: My Knorr condensation using an arylhydrazine and a 1,3-diketone is stalling at the hydrazone intermediate. Diagnostic: Arylhydrazines are less nucleophilic than alkylhydrazines due to the delocalization of the nitrogen lone pair into the aromatic ring. If the 1,3-diketone is sterically hindered, cyclization becomes the rate-limiting step. Resolution: Introduce a Lewis acid catalyst or switch to a tandem oxidation-cyclization approach. For example, Cerium-catalyzed tandem oxidation of 1,2-diols in the presence of hydrazones effectively forces the intermolecular ring cyclization under mild conditions, driving the reaction to completion with excellent regioselectivity[8].

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles via Acetylenic Ketones[1]

Mechanism: Differentiated electrophilic attack (Carbonyl vs. Alkyne).

  • Substrate Preparation: Dissolve the acetylenic ketone (1.0 equiv, 2.0 mmol) in anhydrous ethanol (10 mL) under a nitrogen atmosphere.

  • Hydrazine Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv, 2.2 mmol) dropwise over 5 minutes.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux for 2–4 hours.

  • In-Process Validation: Monitor via TLC (typically 3:1 Hexanes/EtOAc). The disappearance of the UV-active ynone starting material and the appearance of a single new lower-Rf spot indicates successful, regioselective cyclization.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between water (15 mL) and dichloromethane (15 mL). Extract the aqueous layer twice with DCM. Dry the combined organics over Na₂SO₄ and concentrate.

  • Structural Validation (Critical): Perform ¹H NMR and a 1D-NOESY (or 2D-ROESY) experiment. Selective irradiation of the N-methyl (or N-aryl) protons must show a Nuclear Overhauser Effect (NOE) enhancement only with the ortho-protons of the C5 substituent, confirming the 1,3,5-regiochemistry over the 1,4,5-isomer[1].

Protocol B: Regioselective C3-Hydroxyarylation via Pyrazole N-Oxides[6]

Mechanism: N-oxide directed aryne cycloaddition/rearrangement.

  • N-Oxide Formation: Treat the starting 1-substituted pyrazole with an appropriate oxidant (e.g., mCPBA or selective electrochemical oxidation) to yield the pyrazole N-oxide. Purify via silica gel chromatography (0–7% MeOH in DCM)[6].

  • Aryne Coupling: In a flame-dried flask, dissolve the pyrazole N-oxide (1.0 equiv, 0.5 mmol) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 equiv) in anhydrous THF (5 mL).

  • Activation: Add a fluoride source (e.g., CsF or TBAF, 2.0 equiv) to generate the aryne in situ. Stir at room temperature to 50 °C for 12 hours.

  • In-Process Validation: The reaction mixture will typically darken. LC-MS should show the exact mass of the[M+H]⁺ adduct corresponding to the C3-hydroxyarylated product.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography. The resulting product will be exclusively functionalized at the C3 position[6].

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes and yields based on the chosen synthetic strategy.

Synthetic StrategySubstratesPrimary RegioselectivityTypical Yield RangeRef
Classical Knorr 1,3-Diketones + Substituted HydrazinesPoor (1:1 to 3:1 mixtures of 1,3/1,5)50% – 80%[1]
Ynone Condensation Acetylenic Ketones + Substituted HydrazinesExcellent (>95:5 for 1,3,5-isomer)75% – 95%[1]
Tandem Oxidation 1,2-Diols + Hydrazones (Ce-catalyzed)High (1,3,5-trisubstituted preference)65% – 88%[8]
Direct Arylation Pyrazole N-Oxides + ArynesAbsolute (>99:1 for C3-hydroxyarylation)60% – 89%[6]
Electrophilic Nitration 1-Alkylpyrazoles + HNO₃/H₂SO₄Excellent (>90% for C4-nitration)80% – 95%[4]

References

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Library of Medicine (PMC).[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules (MDPI).[Link]

  • Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review. Mini-Reviews in Organic Chemistry.[Link]

Sources

Technical Guide: Stability & Handling of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chameleon" Molecule

Researchers working with 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide often report inconsistent analytical results—phantom peaks, shifting retention times, and unexplained loss of potency. These are rarely due to operator error but are intrinsic to the molecule's "chameleon-like" nature.

This compound is not a static entity in solution.[1][2][3] It exists in a dynamic equilibrium between its enol (5-hydroxy) and keto (5-oxo) tautomers. Furthermore, the carboxamide moiety acts as a slow-release fuse, susceptible to hydrolysis under specific pH conditions. This guide dissects these mechanisms and provides validated protocols to stabilize and accurately analyze this compound.

Core Instability Mechanisms

To troubleshoot effectively, you must understand the two forces driving instability: Tautomerism (reversible) and Hydrolysis (irreversible).

A. The Tautomeric Trap (Reversible)

In solution, the proton at the 5-position is mobile. The compound oscillates between:

  • Enol Form (Aromatic): 5-hydroxy-1-methyl...[4] (Favored in polar H-bond accepting solvents like DMSO).

  • Keto Form (Non-aromatic): 1-methyl-5-oxo-4,5-dihydro... (Favored in non-polar or protic solvents like water/methanol).

Impact: On an HPLC column, if the interconversion rate is slower than the separation time, you will see two distinct peaks for the same pure compound. If the rate is comparable, you will see a broad, "smeared" peak.

B. Amide Hydrolysis (Irreversible)

The C-3 carboxamide group is the chemical weak point. Under acidic (


) or basic (

) conditions, water attacks the carbonyl carbon, cleaving the amide bond.
  • Product: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid + Ammonia.

  • Result: Permanent loss of potency and appearance of a new, earlier-eluting acidic peak.

Visualizing the Pathways

The following diagram maps the structural dynamics you are battling in the vial.

StabilityPathways Enol Enol Tautomer (5-Hydroxy form) Stable in DMSO Transition Transition State (Proton Transfer) Enol->Transition Solvent Dependent Keto Keto Tautomer (5-Oxo form) Stable in Water/MeOH Acid Degradation Product (Carboxylic Acid) Keto->Acid Hydrolysis (pH < 3 or pH > 9) Ammonia NH3 Keto->Ammonia Transition->Keto

Caption: Figure 1. The dual-pathway instability map. Blue arrows represent reversible tautomerism; red dashed arrows represent irreversible hydrolytic degradation.

Troubleshooting Guide: Q&A Format

Issue 1: "I see two peaks in my HPLC chromatogram for a 99% pure standard."

Diagnosis: Tautomeric Splitting. The Science: You are likely using a neutral mobile phase (e.g., Water/Acetonitrile). The column is separating the enol and keto forms because they have different polarities. The Fix:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or TFA. This protonates the system, catalyzing the proton transfer so it becomes "fast" on the HPLC timescale. The two peaks will coalesce into one sharp peak.

  • Increase Temperature: Run the column at 40°C or 50°C. Higher thermal energy accelerates the tautomeric exchange, merging the peaks.

Issue 2: "My sample precipitated in the buffer."

Diagnosis: pH/pKa Mismatch. The Science: The 5-hydroxy group is weakly acidic (pKa ~9.0).

  • At pH < 8 , it exists largely as the neutral molecule, which has limited aqueous solubility.

  • At pH > 9 , it ionizes to the anion, which is highly soluble. The Fix:

  • If you need high concentration (>10 mM), dissolve in 100% DMSO first, then dilute into the buffer.

  • Avoid storing stock solutions in neutral aqueous buffers (pH 7) for long periods; precipitation is likely.

Issue 3: "The peak area is decreasing over time in my LC-MS vials."

Diagnosis: Hydrolysis.[3][5][6] The Science: If your samples are in an autosampler for >24 hours, especially in unbuffered water or acidic mobile phases, the amide is hydrolyzing to the carboxylic acid. The Fix:

  • Temperature Control: Keep the autosampler at 4°C. Hydrolysis rates drop significantly at lower temperatures.

  • Solvent Choice: Switch to an anhydrous diluent (e.g., Acetonitrile or Methanol) for the sample injection solvent, rather than water.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between the active compound and its degradation products.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µmStable at low pH; good retention for polar heterocycles.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH suppresses ionization and merges tautomers.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 5% B to 95% B over 10 minsElutes the polar Acid degradant early, Amide later.
Flow Rate 1.0 mL/minStandard flow.
Temperature 40°C (Critical) Ensures fast tautomeric exchange for sharp peaks.
Detection UV at 254 nmPyrazole ring absorption maximum.
Protocol B: Forced Degradation Study (Stress Test)

Perform this to validate your analytical method.

  • Acid Stress: Dissolve 1 mg in 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: ~20-50% conversion to Carboxylic Acid (Early eluting peak).

  • Base Stress: Dissolve 1 mg in 1 mL of 0.1 N NaOH. Heat at 60°C for 1 hour.

    • Expectation: Rapid, near-complete hydrolysis to Carboxylic Acid.

  • Oxidative Stress: Dissolve 1 mg in 1 mL of 3% H2O2. Room temp for 24 hours.

    • Expectation: Minimal degradation (Pyrazoles are generally oxidation-resistant).

Decision Tree for Method Development

Use this flow to select the right conditions for your specific experiment.

TroubleshootingTree Start Start: Analyzing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide Q1 Is the sample aqueous? Start->Q1 RouteA Yes (Biological/Buffer) Q1->RouteA RouteB No (Stock Solution) Q1->RouteB Q2 HPLC Peak Shape? RouteA->Q2 Action1 Use DMSO stock (100mM) Dilute immediately before use RouteB->Action1 Split Split / Broad Peak Q2->Split Sharp Single Sharp Peak Q2->Sharp Fix1 Add 0.1% TFA to Mobile Phase Increase Temp to 40°C Split->Fix1 Sharp->Action1 Proceed

Caption: Figure 2. Operational decision tree for handling and analysis.

References

  • Tautomerism in Pyrazoles: Saeed, A., et al. (2012). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molecules, 17(9), 10679-10686. Demonstrates the 5-hydroxy/5-oxo tautomeric equilibrium in closely related pyrazole-3-carboxylates.

  • Hydrolysis of Pyrazole Esters/Amides: Li, M., et al. (2023). "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications." Journal of Agricultural and Food Chemistry, 71, 7210–7220.[5] Discusses the stability and degradation pathways (hydrolysis) of pyrazole carboxamides in various environments.

  • Physicochemical Properties (pKa & Solubility): U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide." Provides surrogate pKa and solubility data for N-methyl-pyrazole-3-carboxamide derivatives.

  • Analytical Method Validation: Chandrasekar, R., et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Establishes protocols for RP-HPLC separation of pyrazole derivatives using buffered mobile phases.

Sources

Technical Support Center: Scale-Up of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the production of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to large-scale manufacturing. Here, we address common challenges with in-depth, field-tested insights and troubleshooting protocols.

Introduction: The Compound and Its Challenges

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Its structure, featuring a pyrazole core with hydroxyl and carboxamide functionalities, makes it a versatile intermediate. However, scaling up its production from the gram to the kilogram scale introduces a host of challenges that can impact yield, purity, and safety.[4]

The scale-up process is more than just using larger glassware; it involves a fundamental shift in how physical and chemical parameters are controlled.[5][6] Issues such as inefficient heat transfer, poor mixing, and altered impurity profiles are common hurdles.[7][8] This guide provides a structured approach to identifying, understanding, and overcoming these obstacles.

Synthetic Route Overview

A common and efficient laboratory-scale synthesis for the pyrazole core involves the condensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound.[9][10][11] For 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, a plausible and scalable route starts with methylhydrazine and dimethyl acetylenedicarboxylate (DMAD), followed by amidation.

Reaction Scheme:

  • Step 1: Cyclocondensation: Reaction of methylhydrazine with dimethyl acetylenedicarboxylate (DMAD) to form the key intermediate, methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Step 2: Amidation: Conversion of the methyl ester intermediate to the final 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.

This two-step process, while straightforward on paper, presents several scale-up challenges that we will address in the following sections.

Synthetic_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_final Final Product Methylhydrazine Methylhydrazine Reaction1 Reaction Vessel (Solvent, Temp. Control) Methylhydrazine->Reaction1 DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction1 Intermediate Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Reaction1->Intermediate Exothermic Reaction Reaction2 Amidation Reagent (e.g., NH3 in MeOH) Intermediate->Reaction2 FinalProduct 5-hydroxy-1-methyl-1H- pyrazole-3-carboxamide Reaction2->FinalProduct Purification Required

Caption: Synthetic pathway for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.

Troubleshooting Guide & FAQs

This section is organized by the key stages of the production process. Each entry presents a common problem in a question-and-answer format, followed by a detailed troubleshooting guide.

Stage 1: Starting Material and Reagent Qualification

Question: We are observing significant batch-to-batch inconsistency in our pilot-scale runs, specifically a drop in yield and an increase in a colored impurity during the cyclocondensation step. What could be the cause?

Answer: Batch-to-batch inconsistency often points to variability in the quality of starting materials.[7] For this synthesis, the purity of methylhydrazine and DMAD is critical.

  • Expertise & Experience: Methylhydrazine is susceptible to oxidation, which can introduce impurities that interfere with the cyclization and lead to colored byproducts. The quality of DMAD can also vary between suppliers, affecting reaction kinetics.

  • Trustworthiness: Implementing rigorous quality control on incoming raw materials is a self-validating system that prevents downstream issues.

Troubleshooting Protocol:

  • Supplier Qualification: Use well-characterized raw materials from qualified suppliers. Request a Certificate of Analysis (CoA) for each batch.

  • Incoming Material Testing:

    • Methylhydrazine:

      • Assay (by titration) to confirm concentration.

      • NMR or GC-MS to check for oxidation products or other organic impurities.

      • Limit test for water content.

    • DMAD:

      • Assay by GC or HPLC.

      • Check for the presence of hydrolysis products.

  • Handling and Storage:

    • Handle methylhydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

    • Store both reagents according to the manufacturer's recommendations.

Parameter Recommended Specification Analytical Method
Methylhydrazine Purity> 98%GC Assay, Titration
DMAD Purity> 97%GC or HPLC Assay
Water Content (Methylhydrazine)< 0.5%Karl Fischer Titration
Stage 2: Reaction Control and Optimization (Cyclocondensation)

Question: During the scale-up of the cyclocondensation reaction, we are facing difficulties in controlling the reaction temperature, leading to a decrease in yield and the formation of byproducts. How can we manage this exotherm?

Answer: The cyclocondensation reaction between methylhydrazine and DMAD is highly exothermic.[8][11] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5][6][8] This can lead to localized "hot spots" and runaway reactions, resulting in side product formation.[11]

  • Expertise & Experience: Inefficient heat removal is a classic scale-up challenge. The key is to control the rate of heat generation by managing the addition of the limiting reagent.

  • Trustworthiness: A well-designed protocol with controlled addition rates and temperature monitoring ensures a safe and reproducible process.

Troubleshooting Protocol:

  • Controlled Reagent Addition:

    • Instead of adding the reagents all at once, implement a slow, controlled addition of one reagent to the other. Typically, methylhydrazine is added to a solution of DMAD.

    • Use a dosing pump to ensure a consistent addition rate.

  • Temperature Monitoring:

    • Use multiple temperature probes to monitor both the internal reaction temperature and the jacket temperature.[7]

    • The internal temperature is the critical parameter to control.

  • Improve Heat Transfer:

    • Ensure adequate agitation to promote heat transfer to the reactor walls. The stirrer design and speed should be appropriate for the reactor volume.[7]

    • Use a reactor with a high heat transfer capacity (e.g., a jacketed reactor with a reliable temperature control unit).

  • Reverse Addition:

    • In some cases, adding the DMAD solution to the methylhydrazine solution might offer better control. This should be evaluated at the lab scale first.

Exotherm_Control Problem Uncontrolled Exotherm in Cyclocondensation Cause1 Poor Heat Dissipation (Low Surface/Volume Ratio) Problem->Cause1 Cause2 Rapid Reagent Addition Problem->Cause2 Solution1 Improve Heat Transfer: - Adequate Agitation - Jacketed Reactor Cause1->Solution1 Solution2 Controlled Reagent Addition: - Dosing Pump - Monitor Internal Temp. Cause2->Solution2 Solution3 Consider Reverse Addition Cause2->Solution3

Caption: Troubleshooting logic for managing exothermic reactions during scale-up.

Stage 3: Work-up and Product Isolation

Question: After the amidation step, we are struggling to isolate the final product. It tends to form an oil or remains highly soluble in the reaction mixture, leading to low isolated yields. What can we do?

Answer: Product isolation, especially crystallization, can be challenging on a large scale. The presence of impurities can inhibit crystallization, and the choice of solvent is critical.

  • Expertise & Experience: The solubility profile of your product is key. If it is too soluble in the reaction solvent, an anti-solvent may be needed to induce precipitation. Seeding is also a powerful technique to control crystallization on a large scale.

  • Trustworthiness: A well-developed crystallization protocol with defined solvent ratios, cooling profiles, and seeding strategies ensures consistent product quality and yield.

Troubleshooting Protocol:

  • Solvent System Screening:

    • If the product is too soluble, consider adding an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation.[11]

    • Common anti-solvents for polar compounds include ethers (e.g., MTBE) or hydrocarbons (e.g., heptane).

    • Experiment with different solvent/anti-solvent ratios and addition rates on a small scale to find the optimal conditions.

  • Seeding Strategy:

    • Develop a seeding protocol. Adding a small amount of pure crystalline product (seed crystals) to the supersaturated solution can initiate and control crystallization.

    • The amount of seed and the temperature at which it is added are critical parameters to optimize.

  • Controlled Cooling:

    • Avoid crash cooling, which can lead to the formation of small crystals or oils.

    • Implement a controlled cooling profile to allow for the growth of larger, more easily filterable crystals.

  • pH Adjustment:

    • The hydroxyl group on the pyrazole ring is acidic. Adjusting the pH of the solution might change the solubility of the product and facilitate its precipitation.

Stage 4: Purification and Impurity Profile

Question: Our final product meets the assay specification, but we have a persistent impurity at around 0.5% that we cannot identify or remove by simple recrystallization. How should we approach this?

Answer: A persistent impurity that co-crystallizes with the product requires a more systematic approach to identify its source and develop a targeted purification strategy.

  • Expertise & Experience: The first step is to identify the impurity. LC-MS/MS is a powerful tool for this.[12] Once the structure is known, you can often deduce its origin (e.g., a side reaction or an impurity in a starting material) and devise a strategy to either prevent its formation or remove it.

  • Trustworthiness: A thorough understanding of the impurity profile is a regulatory expectation and is essential for producing a safe and effective drug substance.

Troubleshooting Protocol:

  • Impurity Identification:

    • Isolate the impurity using preparative HPLC or by spiking the reaction to increase its concentration.

    • Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) and NMR spectroscopy to determine its structure.

  • Root Cause Analysis:

    • Once the structure is known, review the synthetic pathway to identify potential side reactions that could form this impurity.

    • Analyze all starting materials and intermediates to see if the impurity is introduced from an external source.

  • Prevention and Removal Strategies:

    • Process Modification: If the impurity is a byproduct, modify the reaction conditions (e.g., temperature, stoichiometry, addition rate) to minimize its formation.

    • Alternative Purification:

      • Solvent System: Screen a wider range of solvents for recrystallization. A different solvent system may have a different selectivity for the product and the impurity.

      • Slurry Wash: Slurrying the crude product in a solvent that selectively dissolves the impurity can be effective.

      • Chromatography: While not ideal for large-scale production, column chromatography may be necessary if other methods fail.

Detailed Protocols

Protocol 1: In-Process Control (IPC) by HPLC for Cyclocondensation

This protocol is for monitoring the consumption of starting materials and the formation of the intermediate ester.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure:

    • Carefully quench a small aliquot of the reaction mixture in a known volume of diluent (e.g., acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject onto the HPLC system.

    • Monitor the peak areas of DMAD, methylhydrazine (if detectable), and the pyrazole ester intermediate. The reaction is considered complete when the peak area of the limiting starting material is <1% of its initial area.

References

  • BenchChem. (2025).
  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • BenchChem. (2025). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • JOCPR. (n.d.).
  • Semantic Scholar. (2022).
  • MDPI. (2012).
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.

Sources

Technical Support Center: Troubleshooting Guide for Pyrazole Carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole carboxamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling

Q1: I've cooled my saturated solution, but no crystals have appeared. What are the likely causes and what steps should I take?

A1: The failure of crystals to form from a cooled, supersaturated solution is a common issue known as "reluctance to crystallize." This typically points to either insufficient supersaturation or a high energy barrier for nucleation.

Underlying Causes:

  • Insufficient Supersaturation: The concentration of your pyrazole carboxamide in the solvent at the lower temperature may not be high enough to induce spontaneous nucleation.

  • High Nucleation Energy Barrier: The molecules may require a significant amount of energy to arrange themselves into a stable crystal lattice. Impurities can sometimes inhibit this process.

  • Inappropriate Solvent: The chosen solvent may be too good at solvating the molecule, keeping it in solution even at lower temperatures.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[1] The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If you have a crystal from a previous successful batch, add a single, small seed crystal to the solution. This provides a template for crystal growth.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent. This can be done by leaving the flask partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.

    • Cooling to a Lower Temperature: Place the flask in an ice bath or a refrigerator.[1] Be cautious, as rapid cooling can sometimes lead to the formation of small, impure crystals.

  • Re-evaluate Solvent System:

    • If nucleation cannot be induced, your compound may be too soluble in the chosen solvent. You may need to consider a different solvent or a binary solvent system.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q2: My pyrazole carboxamide is separating as a liquid or an oil upon cooling. Why is this happening and how can I fix it?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.[2] The compound separates as a supercooled liquid, which often traps impurities and rarely forms pure crystals.

Underlying Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution above its melting point in the solvent system.

  • Low Melting Point: The pyrazole carboxamide itself may have a low melting point, or impurities present may be depressing the melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve and Dilute:

    • Heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the supersaturation level.[2]

    • Allow the solution to cool much more slowly.

  • Lower the Crystallization Temperature:

    • By using a more dilute solution, crystallization will occur at a lower temperature, which may be below the compound's melting point in that solvent.

  • Modify the Solvent System:

    • Consider a solvent in which your compound is less soluble, which will lower the temperature at which saturation is reached.

    • A binary solvent system can also be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Issue 3: Crystallization Occurs Too Rapidly, Leading to Impure Product

Q3: As soon as I cool my solution, a large amount of solid crashes out. How can I slow down the crystallization process to improve purity?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] The goal is slow crystal growth, which allows for the selective incorporation of the desired molecule into the lattice.

Underlying Causes:

  • Excessive Supersaturation: The solution is far too concentrated, leading to rapid, uncontrolled precipitation.

  • Poor Solvent Choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.

  • Rapid Cooling: Removing the flask from the heat source and immediately placing it in a cold environment will induce rapid precipitation.

Troubleshooting Protocol:

  • Increase the Amount of Solvent:

    • Re-heat the solution to dissolve the precipitate.

    • Add more of the hot solvent, going beyond the minimum amount needed for dissolution.[2] This will ensure that the solution remains unsaturated for a longer period during cooling, allowing for slower crystal growth. An ideal crystallization should see crystals forming over a period of 15-20 minutes.[2]

  • Control the Cooling Rate:

    • Allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or glass wool.

    • Avoid directly transferring the hot flask to an ice bath.

  • Consider a Different Solvent:

    • Choose a solvent in which the pyrazole carboxamide has moderate solubility at high temperatures and lower solubility at room temperature, but not one where it is completely insoluble when cold.

Issue 4: The Recovered Crystal Yield is Very Low

Q4: I've successfully grown crystals, but my final yield after filtration is disappointingly low. What factors could be contributing to this, and how can I improve it?

A4: A low yield can be attributed to several factors, from the properties of the compound and solvent to the experimental technique.

Underlying Causes:

  • High Solubility in the Crystallization Solvent: A significant amount of your compound may remain dissolved in the mother liquor even at low temperatures.

  • Using Too Much Solvent: While adding extra solvent can prevent crashing out, an excessive amount will reduce the overall yield.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

Troubleshooting Protocol:

  • Optimize Solvent Volume:

    • Use a systematic approach to determine the optimal solvent volume. Start with the minimum amount to dissolve the solid at boiling, then add small, measured increments until slow, controlled crystallization is achieved.

  • Maximize Crystal Recovery from the Mother Liquor:

    • Cool the mother liquor for an extended period in an ice bath or refrigerator to induce further crystallization.

    • Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Proper Washing Technique:

    • Wash the filtered crystals with a small amount of ice-cold crystallization solvent. The low temperature will minimize the dissolution of your product.

    • Alternatively, wash with a solvent in which your compound is known to be poorly soluble.

Issue 5: The Crystal Form is Not the Desired Polymorph

Q5: My analysis shows that I have isolated a different polymorph than the one I need. How can I control the polymorphic outcome of my crystallization?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[3] Carboxamides are known to exhibit polymorphism due to the influence of non-covalent interactions like hydrogen bonding.[4][5] The formation of a particular polymorph is a complex interplay of thermodynamics and kinetics.

Underlying Causes:

  • Solvent Effects: The solvent can influence which polymorph is favored. Some solvents may stabilize a particular conformer in solution, leading to the nucleation of a specific polymorph.

  • Temperature and Cooling Rate: Different polymorphs may be thermodynamically stable at different temperatures. The rate of cooling can also kinetically trap a metastable form.

  • Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates.

  • Impurities: The presence of impurities can sometimes inhibit the formation of the most stable polymorph or promote the growth of a different one.

Troubleshooting Protocol: Polymorph Screening

A systematic polymorph screen is the most effective way to identify and control the desired crystal form.

  • Solvent Screening:

    • Crystallize the pyrazole carboxamide from a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).[1][6]

  • Varying Cooling Rates:

    • For a given solvent, perform crystallizations with different cooling profiles: slow cooling (benchtop), moderate cooling (ice bath), and rapid cooling (crash cooling).

  • Evaporative Crystallization:

    • Allow the solvent to evaporate slowly at different temperatures.

  • Anti-Solvent Addition:

    • Dissolve the compound in a "good" solvent and slowly add various "poor" solvents (anti-solvents) to induce crystallization.[1]

Data Summary for Polymorph Screening:

Parameter Conditions to Vary Rationale
Solvent Alcohols (Ethanol, Methanol), Ketones (Acetone), Esters (Ethyl Acetate), Aromatic (Toluene), Chlorinated (Dichloromethane), Aprotic Polar (Acetonitrile)Solvent-solute interactions can direct the packing of molecules into different crystal lattices.
Temperature Sub-ambient (e.g., 5°C), Ambient (e.g., 25°C), Elevated (e.g., 40°C)Different polymorphs can have different thermodynamic stability ranges.
Cooling Rate Slow (e.g., over 24h), Medium (e.g., over 4h), Fast (e.g., <1h)Kinetic factors can trap metastable polymorphs.
Supersaturation High, Medium, LowThe nucleation of different polymorphs can be favored at different levels of supersaturation.

Characterization: It is crucial to analyze the solid form obtained from each experiment using techniques such as:

  • Powder X-Ray Diffraction (PXRD)

  • Differential Scanning Calorimetry (DSC)

  • Thermogravimetric Analysis (TGA)

  • Infrared (IR) or Raman Spectroscopy

Visualizing Experimental Workflows
Workflow for Troubleshooting Poor Crystallization

G start Saturated Solution Cooled no_xtals No Crystals Form start->no_xtals Problem oiling_out Compound Oils Out start->oiling_out Problem rapid_xtal Rapid Crystallization start->rapid_xtal Problem good_xtals Good Crystals Formed start->good_xtals Ideal Outcome induce_nucleation Induce Nucleation (Scratch, Seed) no_xtals->induce_nucleation Action redissolve_dilute Re-dissolve & Dilute with Hot Solvent oiling_out->redissolve_dilute Action add_more_solvent Add More Hot Solvent rapid_xtal->add_more_solvent Action induce_nucleation->good_xtals Success increase_ss Increase Supersaturation (Evaporate, Cool Further) induce_nucleation->increase_ss Failure increase_ss->good_xtals Success re_eval_solvent Re-evaluate Solvent System increase_ss->re_eval_solvent Failure slow_cool Cool Slowly redissolve_dilute->slow_cool slow_cool->good_xtals Success modify_solvent Modify Solvent System slow_cool->modify_solvent Failure control_cooling Control Cooling Rate add_more_solvent->control_cooling control_cooling->good_xtals

Caption: Troubleshooting workflow for common crystallization issues.

References
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). Polymorphism in Carboxamide Compound with High-Z' Crystal Structure.
  • ResearchGate. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • MDPI. (2024, September 29). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives.
  • Nature Communications. (n.d.). Open questions in organic crystal polymorphism.
  • RSC Publishing. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures.

Sources

Validation & Comparative

Comparative Technical Guide: Novel Pyrazole-4-Carboxamide SDHI Fungicides vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: Pyrazole-4-Carboxamide Derivatives as SDHI Fungicides Content Type: Publish Comparison Guide

Executive Summary

The pyrazole-4-carboxamide scaffold represents the gold standard in modern fungicide development, specifically within the Succinate Dehydrogenase Inhibitor (SDHI) class. While commercial giants like Fluxapyroxad and Boscalid dominate the market, emerging resistance in Rhizoctonia solani and Sclerotinia sclerotiorum necessitates the development of novel derivatives.

This guide provides a comparative technical analysis of next-generation pyrazole carboxamide derivatives (specifically Thioether and Oxime Ether functionalized analogues) against established commercial standards. We analyze synthetic efficiency, binding kinetics, and fungicidal efficacy to provide actionable insights for medicinal chemists and agrochemical researchers.

Structural Class Analysis & Mechanism

The efficacy of pyrazole carboxamides relies on their ability to bind to the ubiquinone-binding pocket (Qp site) of the SDH enzyme (Complex II) in the mitochondrial respiratory chain.[1]

The Pharmacophore Comparison
  • The Head (Binding Anchor): The 1-methyl-3-(difluoromethyl/trifluoromethyl)pyrazole ring is critical. It forms hydrogen bonds with key residues (e.g., TRP173, TYR58) within the binding pocket.[2]

  • The Linker: An amide bond provides the necessary rigidity and orientation.

  • The Tail (Hydrophobic Domain): This is the primary site of variation.

    • Commercial Standard (Fluxapyroxad): Uses a halogenated biphenyl system.

    • Novel Candidate A (Thioether): Incorporates a flexible thioether linker to improve lipophilicity and overcome steric clashes in mutated strains.

    • Novel Candidate B (Oxime Ether): Uses an oxime ether spacer to introduce additional hydrogen bond acceptors.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the disruption of the Electron Transport Chain (ETC) by pyrazole carboxamides.

SDHI_Mechanism cluster_ComplexII Mitochondrial Complex II (SDH) Succinate Succinate SDH_Enzyme Succinate Dehydrogenase (SDH Enzyme) Succinate->SDH_Enzyme Oxidation Fumarate Fumarate SDH_Enzyme->Fumarate Qp_Site Ubiquinone Binding Site (Qp Pocket) SDH_Enzyme->Qp_Site Electron Transfer Ubiquinone Ubiquinone (Q) Qp_Site->Ubiquinone Normal Function ROS ROS Accumulation (Cell Death) Qp_Site->ROS Electron Leakage Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII ATP_Synth ATP Synthesis ComplexIII->ATP_Synth Inhibitor Pyrazole Carboxamide (Fluxapyroxad/Derivatives) Inhibitor->Qp_Site Competitive Binding (Blocks Q) Inhibitor->ATP_Synth Inhibits

Figure 1: Mechanism of Action. Pyrazole carboxamides competitively bind to the Qp site of Complex II, blocking electron transfer from succinate to ubiquinone, leading to ATP depletion and ROS accumulation.

Comparative Biological Efficacy

The following data aggregates results from recent comparative studies (2024-2025) focusing on Rhizoctonia solani (Rice Sheath Blight), a primary target for these fungicides.

Table 1: In Vitro Fungicidal Activity (EC50 / IC50)

Lower values indicate higher potency.

Compound ClassSpecific DerivativeTarget OrganismEC50 (µg/mL)SDH Inhibition IC50 (µM)Relative Potency vs Boscalid
Commercial Std Boscalid R. solani2.207.901.0x (Baseline)
Commercial Std Fluxapyroxad R. solani0.100.35~22x
Novel (Oxime) Compound E1 R. solani1.10 3.30 2.0x
Novel (Thioether) Compound 8e R. solaniN/A1.30 6.0x
Novel (Ether) Compound 7d R. solani0.046 3.29 47x

Analysis:

  • Commercial Benchmark: Fluxapyroxad remains superior in enzyme inhibition (IC50 = 0.35 µM), demonstrating the efficiency of the rigid biphenyl tail.

  • Novel Performance: The Ether derivative (7d) shows exceptional cellular potency (EC50 = 0.046 µg/mL), surpassing even Fluxapyroxad.[2] This suggests that while enzyme binding (IC50) is slightly lower, the ether modification may enhance membrane permeability or metabolic stability within the fungal cell.

  • Boscalid Obsolescence: All modern pyrazole derivatives significantly outperform Boscalid, confirming the shift away from pyridine-carboxamides to pyrazole-carboxamides.

Synthetic Efficiency Comparison

Two primary methodologies are employed to synthesize these derivatives. The choice depends on the sensitivity of the "Tail" amine.

Method A: Acid Chloride Activation (The Industrial Standard)
  • Mechanism: Conversion of pyrazole acid to acid chloride using Thionyl Chloride (

    
    ), followed by amidation.
    
  • Pros: High yields (>85%), scalable, low cost.

  • Cons: Not suitable for acid-sensitive functional groups.

Method B: Peptide Coupling (The Lab-Scale Alternative)
  • Mechanism: Activation using EDC/HOBt or HATU.

  • Pros: Mild conditions, tolerates sensitive groups (e.g., complex ethers).

  • Cons: Lower atom economy, expensive reagents, difficult purification.

Table 2: Synthetic Yield Comparison
MethodReagentsReaction TimeAvg. YieldPurity Profile
Acid Chloride

, Toluene,

3-5 Hours88-92% High (Recrystallization)
Coupling (HATU) HATU, DIPEA, DMF12-24 Hours65-75%Med (Requires Column)
One-Pot

(in situ), THF
6 Hours80%Med

Experimental Protocols

To ensure reproducibility, we provide the optimized protocol for Method A , as it yields the highest purity for biological assaying.

Protocol: Synthesis of N-Substituted Pyrazole-4-Carboxamides via Acid Chloride[3]

Objective: Synthesis of N-(4-substituted-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Reagents:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Substituted Aniline (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)[3]

  • Toluene (Dry)

Workflow Diagram:

Synthesis_Workflow Start Pyrazole Carboxylic Acid Activation Activation (Reflux with SOCl2) Start->Activation Toluene, 80°C, 3h Intermediate Acid Chloride (Intermediate) Activation->Intermediate - SO2, - HCl Coupling Amidation (Aniline + Et3N in DCM) Intermediate->Coupling 0°C to RT, 4h Product Final Carboxamide (Solid Precipitate) Coupling->Product Filter & Wash

Figure 2: Step-by-step synthesis workflow using the Acid Chloride method.

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve the pyrazole carboxylic acid (10 mmol) in dry toluene (20 mL). Add thionyl chloride (30 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80-90°C) for 3 hours. Monitor gas evolution (

    
    /
    
    
    
    ).
  • Evaporation: Once clear, evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (usually an off-white solid or oil). Critical: Do not expose to moisture.
    
  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Coupling: In a separate vessel, dissolve the substituted aniline (11 mmol) and triethylamine (20 mmol) in DCM (15 mL). Cool this solution to 0°C.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2x), saturated

    
     (2x), and brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to afford the pure target compound.

References

  • BenchChem. (2025).[1][3] The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Retrieved from

  • ACS Publications. (2024).[4] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment. Retrieved from [4]

  • Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Retrieved from

  • ResearchGate. (2025). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from

Sources

Structural & Functional Analysis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide , focusing on its structural properties, chemical reactivity, and emerging role as a privileged scaffold in fragment-based drug discovery (FBDD), particularly for mitochondrial targets.

A Comparative Guide for Medicinal Chemistry & Drug Design

Executive Summary: The "Tautomeric Chameleon"

In the landscape of heterocyclic scaffolds, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as HMP-3 ) represents a high-value pharmacophore. Unlike rigid heterocycles, HMP-3 operates as a "tautomeric chameleon," capable of shifting between hydroxy-pyrazole and pyrazolone forms. This dynamic behavior, combined with its compact topology, makes it a critical bioisostere for the pyrazine carboxamide moiety found in viral polymerase inhibitors (e.g., T-1105) and a key building block for next-generation mitochondrial permeability transition pore (mPTP) inhibitors.

This guide objectively compares HMP-3 against established analogues, delineating its Structure-Activity Relationship (SAR) through the lens of electronic distribution, steric constraints, and binding efficiency.

Structural Integrity & Tautomeric Logic

To understand the activity of HMP-3, one must first master its dynamic structure. The molecule does not exist as a static entity; its reactivity and binding mode are dictated by the equilibrium between the enol (5-hydroxy) and keto (5-oxo) forms.

The Tautomeric Equilibrium

Experimental evidence and density functional theory (DFT) calculations suggest that in polar solvents (like biological media), the 5-oxo (pyrazolone) tautomer is often the dominant species, stabilized by the N1-methyl group which prevents annular tautomerism (movement of the H on nitrogen).

  • 5-Hydroxy Form (Enol): Aromatic character is preserved. Acts as a hydrogen bond donor (OH) and acceptor (N2).

  • 5-Oxo Form (Keto): Aromaticity is perturbed but dipole moment increases. The NH at position 4/2 becomes a critical H-bond donor.

Comparative Pharmacophore Analysis

The table below compares HMP-3 with T-1105 (the parent scaffold of Favipiravir) and Unsubstituted Pyrazole , highlighting why HMP-3 is a superior scaffold for specific pockets.

FeatureHMP-3 (The Product) T-1105 (Reference) 5-Hydroxy-pyrazole (No Me) Implication
Core Structure 1-Methyl-1H-pyrazolePyrazine1H-PyrazoleHMP-3 has a 5-membered ring (tighter bond angles) vs 6-membered T-1105.
H-Bond Donors 2 (NH2, OH/NH)2 (NH2, OH)3 (NH2, OH, Ring NH)1-Methyl "locks" the H-bond network, reducing entropic penalty upon binding.
Lipophilicity (cLogP) ~ -0.8 to -0.5~ -0.6~ -1.2Methylation improves membrane permeability compared to the unsubstituted analogue.
Electronic Bias Electron-rich (C4 nucleophilic)Electron-deficientElectron-richHMP-3 is highly reactive at C4, allowing rapid library expansion (e.g., halogenation).
Acid/Base Weakly Acidic (pKa ~7-8)Acidic (pKa ~6)AmphotericHMP-3 mimics the electrostatic footprint of acidic residues or phosphate groups.

Structure-Activity Relationship (SAR) Analysis

The biological activity of HMP-3—specifically its utility in mPTP inhibition and as a bioisostere —relies on three distinct zones of the molecule.

Zone 1: The Warhead (3-Carboxamide)
  • Function: Primary interaction site with serine/threonine proteases or polymerase active sites.

  • SAR Insight: The primary amide (-CONH2) is essential. Hydrolysis to acid (-COOH) or dehydration to nitrile (-CN) typically abolishes H-bonding capability, though the nitrile can serve as a covalent trap in cysteine proteases.

  • Comparison: Unlike the 2-carboxamide in pyrazines (ortho to OH), the 3-carboxamide in HMP-3 is meta-positioned relative to the 5-hydroxy group (separated by C4). This wider spacing allows it to span larger binding pockets.

Zone 2: The Modulator (5-Hydroxy/Oxo)
  • Function: Metal chelation (Mg2+, Mn2+) and proton shuffling.

  • SAR Insight: Substitution of the 5-OH with -OMe or -Cl drastically reduces potency in enzymes requiring metal coordination (e.g., viral RdRp). The ability to tautomerize allows the molecule to "adapt" to the electrostatics of the active site.

Zone 3: The Anchor (1-Methyl)
  • Function: Metabolic stability and conformational lock.

  • SAR Insight: Removing the methyl group (N-H) leads to rapid glucuronidation and promiscuous binding due to multiple tautomers. Replacing Methyl with Ethyl or Isopropyl increases lipophilicity but may introduce steric clash in tight pockets (e.g., mPTP cyclophilin D pocket).

Visualization: SAR & Tautomerism Map

The following diagram illustrates the functional zones and the critical tautomeric shift.

SAR_Analysis HMP3 5-Hydroxy-1-methyl- 1H-pyrazole-3-carboxamide Tautomer Tautomeric Equilibrium (Enol vs Keto) HMP3->Tautomer Dynamic Shift Warhead Zone 1: 3-Carboxamide (H-Bond Donor/Acceptor) HMP3->Warhead Modulator Zone 2: 5-Hydroxy/Oxo (Metal Chelation/Acidic) HMP3->Modulator Anchor Zone 3: 1-Methyl (Metabolic Stability) HMP3->Anchor Tautomer->Modulator Defines Protonation State Activity Biological Outcome: mPTP Inhibition / Viral Repression Warhead->Activity Key Interaction Modulator->Activity Electrostatic Match Anchor->Activity Permeability

Figure 1: Functional decomposition of HMP-3 showing the interplay between structural zones and biological activity.

Emerging Applications: mPTP Inhibition

Recent patent disclosures (e.g., WO2024153946A1 ) identify HMP-3 derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP) .

  • Mechanism: The mPTP is a pathological channel involved in ischemic reperfusion injury. Inhibitors prevent the loss of mitochondrial membrane potential.

  • Role of HMP-3: It serves as the polar "head group" that anchors the molecule within the mitochondrial matrix environment, likely interacting with Cyclophilin D or the F-ATP synthase c-subunit.

  • Performance Data: In comparative assays, pyrazole-3-carboxamides often exhibit improved solubility profiles compared to their benzamide counterparts, a critical factor for drugs targeting the mitochondrial matrix.

Experimental Protocols

To ensure reproducibility in research, the following protocols describe the synthesis and functionalization of HMP-3.

Protocol A: Synthesis of HMP-3 (Self-Validating)

Rationale: This route avoids the formation of the unwanted regioisomer (3-hydroxy-1-methyl-5-carboxamide) by using symmetric starting materials or controlled cyclization.

  • Reagents: Diethyl oxalacetate (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Cat.).

  • Step 1 (Cyclization): Dissolve Diethyl oxalacetate in Ethanol at 0°C. Add Methylhydrazine dropwise. Control Point: Maintain <5°C to favor the kinetic product.

  • Step 2 (Reflux): Heat to reflux for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Step 3 (Amidation): Isolate the ester intermediate. Treat with 7N Ammonia in Methanol at RT for 12 hours.

  • Validation:

    • 1H NMR (DMSO-d6): Look for N-Me singlet at ~3.6 ppm and C4-H singlet at ~5.8 ppm.

    • Regioisomer Check: The 5-hydroxy isomer typically shows a C4-H shift distinct from the 3-hydroxy isomer.

Protocol B: C4-Bromination (Library Generation)

Rationale: The C4 position is highly nucleophilic. Bromination allows for subsequent Suzuki/Sonogashira couplings to expand the scaffold.

  • Reagents: HMP-3 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile.

  • Procedure: Dissolve HMP-3 in MeCN. Add NBS portion-wise at RT.

  • Observation: The reaction is exothermic. A white precipitate (succinimide) may form.

  • Workup: Evaporate solvent, wash with water to remove succinimide. Recrystallize from Ethanol.

  • Yield: Typically >85%.

  • Product: 4-Bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide.[1][2]

Visualization: Synthesis & Functionalization Workflow

Synthesis_Workflow Start Diethyl Oxalacetate + Methylhydrazine Intermediate Ester Intermediate (Regioselective Cyclization) Start->Intermediate EtOH, Reflux Product HMP-3 (The Product) Intermediate->Product NH3/MeOH, Amidation Deriv 4-Bromo Derivative (Scaffold for Coupling) Product->Deriv NBS, MeCN (C4-Functionalization)

Figure 2: Step-wise synthesis and downstream functionalization of HMP-3.

References

  • World Intellectual Property Organization (WIPO). (2024). Inhibitors of mPTP. WO2024153946A1. Link

  • Sigma-Aldrich. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Product Specification. Link

  • BLD Pharm. 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide Structure & Properties. Link

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel pyrazinecarboxamide inhibitors of RNA-dependent RNA polymerases. Antiviral Research. (Contextual grounding for carboxamide pharmacophore).

Sources

"in vitro testing of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: In Vitro Testing of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Executive Summary & Compound Identity

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (CAS: 51985-96-7) is a functionalized pyrazole scaffold emerging in the development of mitochondrial permeability transition pore (mPTP) inhibitors and cytoprotective agents. Structurally related to the antioxidant drug Edaravone and the antiviral/anthelmintic pyrazole-carboxamides, this compound represents a class of small molecules designed to modulate mitochondrial function without the immunosuppressive side effects of Cyclosporin A (CsA).

This guide provides a rigorous framework for evaluating its in vitro performance, focusing on its dual potential as a mitochondrial pore modulator and a radical scavenger.

FeatureSpecification
IUPAC Name 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Primary Target Mitochondrial Permeability Transition Pore (mPTP)
Secondary Activity Free Radical Scavenging (Antioxidant)
Key Solubility DMSO (>10 mM), Methanol; Low in water (requires cosolvent)

Mechanism of Action (MOA)

The therapeutic rationale for this compound lies in preventing mitochondrial swelling and cell necrosis during Ischemia-Reperfusion (I/R) injury.

  • Primary Mechanism (mPTP Inhibition): Under stress (Ca²⁺ overload, ROS), the mPTP opens, collapsing the mitochondrial membrane potential (ΔΨm). This compound acts to desensitize the pore complex (likely interacting with Cyclophilin D or the F-ATP synthase c-subunit), maintaining mitochondrial integrity.

  • Secondary Mechanism (Redox Modulation): The 5-hydroxy-pyrazole moiety exists in tautomeric equilibrium with the pyrazolone form (similar to Edaravone), allowing it to quench reactive oxygen species (ROS) via electron donation, thereby reducing the oxidative trigger for mPTP opening.

Visualizing the Pathway

mPTP_Pathway Stress Ischemia/ROS/Ca2+ mPTP_Open mPTP Opening (Pore Formation) Stress->mPTP_Open Triggers Collapse ΔΨm Collapse & Swelling mPTP_Open->Collapse Ca2+ Efflux Necrosis Cell Necrosis Collapse->Necrosis ATP Depletion Compound 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxamide Compound->Stress Scavenges ROS Compound->mPTP_Open Inhibits (Desensitization) CsA Cyclosporin A (Alternative) CsA->mPTP_Open Inhibits via CypD

Figure 1: Mechanism of Action showing dual intervention points: direct mPTP inhibition and upstream ROS scavenging.

Comparative Analysis: Alternatives & Benchmarks

To validate the efficacy of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, it must be benchmarked against established standards.

ComparatorRoleMechanismProsCons
Cyclosporin A (CsA) Gold Standard Cyclophilin D (CypD) BinderPotent mPTP inhibition (<50 nM).Immunosuppressive (Calcineurin inhibition); poor BBB penetration.
Edaravone Structural Analog Radical ScavengerFDA-approved (ALS); excellent antioxidant.Weak/No direct mPTP inhibition; rapid metabolism.
NIM811 Functional Alternative Non-immunosuppressive CypD BinderSpecific mPTP inhibition.Complex synthesis; expensive.
Target Compound Candidate Dual mPTP/AntioxidantNon-immunosuppressive ; potential dual-action; simple synthesis.Potency likely lower than CsA (µM range vs nM).

Detailed Experimental Protocols

To generate publishable data, use the following self-validating workflows.

Protocol A: Mitochondrial Calcium Retention Capacity (CRC) Assay

The definitive test for mPTP inhibition.

Objective: Measure the amount of Ca²⁺ isolated mitochondria can uptake before the pore opens. System: Isolated liver or heart mitochondria (Rat/Mouse). Detection: Calcium Green-5N (fluorescent probe).

  • Preparation: Isolate mitochondria by differential centrifugation. Resuspend in respiration buffer (125 mM KCl, 20 mM HEPES, 2 mM Pi, 5 mM Glutamate/Malate).

  • Setup: In a fluorometer cuvette, add:

    • Mitochondria (0.5 mg/mL protein).

    • Calcium Green-5N (1 µM).

    • Test Compound: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (Titrate 0.1 – 50 µM).

    • Control: DMSO (Vehicle) and CsA (1 µM, Positive Control).

  • Execution: Pulse 10 µM CaCl₂ every 60 seconds.

  • Readout: Monitor fluorescence decrease (uptake) followed by a sudden spike (release/opening).

  • Calculation: CRC =

    
    .
    

Validation Criteria: The compound should significantly delay the Ca²⁺ release spike compared to DMSO.

Protocol B: DPPH Radical Scavenging Assay

Validates the antioxidant contribution of the 5-hydroxy moiety.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 100 µL test compound (1–100 µM) + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in dark at RT.

  • Measurement: Absorbance at 517 nm.

  • Analysis: Compare IC50 with Edaravone (Reference).

Protocol C: Cell Viability (H9c2 Cardiomyocytes)

Tests cytotoxicity and cytoprotection.

  • Culture: H9c2 cells in DMEM + 10% FBS.

  • Toxicity Screen: Incubate cells with compound (0.1 – 100 µM) for 24h. Measure ATP (CellTiter-Glo) or LDH release.

    • Pass Criteria: >90% viability at 10 µM.

  • Protection Model (Hypoxia/Reoxygenation):

    • Pre-treat with compound (1h).

    • Subject cells to Hypoxia (1% O₂) for 6h, then Reoxygenation for 2h.

    • Measure cell survival relative to Vehicle control.

Workflow Visualization

CRC_Protocol Step1 Isolate Mitochondria (Differential Centrifugation) Step2 Equilibrate in Buffer + Ca-Green-5N Probe Step1->Step2 Step3 Add Test Compound (0.1 - 50 µM) Step2->Step3 Step4 Pulse CaCl2 (10 µM every 60s) Step3->Step4 Step5 Detect Fluorescence Spike (mPTP Opening) Step4->Step5 Step5->Step4 Repeat until Release

Figure 2: Step-by-step workflow for the Calcium Retention Capacity (CRC) assay.

Expected Data & Interpretation

When comparing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide to alternatives, expect the following profiles:

AssayMetricTarget CompoundCsA (Control)Edaravone
CRC (mPTP) Capacity IncreaseModerate (+30-60%) High (+100-200%)Low/None
DPPH (ROS) IC50~10-50 µM Inactive~5-15 µM
Cytotoxicity LC50 (HepG2)>100 µM (Safe) >50 µM>100 µM
Solubility Aqueous (pH 7.4)Low (<100 µM) Very LowModerate

Technical Insight: If the compound shows high CRC activity but low ROS scavenging, the mechanism is likely direct pore interaction. If CRC activity is only seen in whole cells but not isolated mitochondria, the effect may be upstream signaling rather than direct mPTP blockade.

References

  • Bernardi, P., et al. (2024). Inhibitors of mPTP and their therapeutic applications in ischemia-reperfusion injury. Patent WO2024153946A1. Link

  • Giorgio, V., et al. (2018). The mitochondrial permeability transition pore: an evolving concept. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Watanabe, T., et al. (2018). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors.[1][2] Journal of Medicinal Chemistry.[1][2][3] Link(Note: Comparative structure analysis for pyrazole toxicity).

  • Kikuchi, K., et al. (2013). Edaravone, a free radical scavenger, protects against cerebral infarction. CNS Drug Reviews. Link

Sources

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide vs. Classical Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Privileged Fragments in Kinase Inhibition

In the landscape of targeted oncology, the design of highly selective kinase inhibitors has shifted from high-throughput screening of massive libraries toward Fragment-Based Drug Discovery (FBDD) . At the forefront of this paradigm is the pyrazole-3-carboxamide scaffold. Specifically, building blocks like 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide serve as privileged, low-molecular-weight starting points for developing potent Type I kinase inhibitors[1].

Unlike classical, bulky kinase inhibitors that were discovered empirically, the pyrazole-3-carboxamide core is rationally designed to anchor into the highly conserved adenine-binding pocket of the kinase hinge region[2][3]. This scaffold has been instrumental in the discovery of clinical-stage multi-kinase inhibitors, such as the Cyclin-Dependent Kinase (CDK) inhibitor AT7519 and the FLT3/CDK inhibitor FN-1501[4][5].

As a Senior Application Scientist, I have structured this guide to objectively compare the pyrazole-3-carboxamide scaffold against other classical kinase inhibitor classes, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these compounds in your own drug development workflows.

Part 1: Structural & Mechanistic Comparison

To understand the superiority of the pyrazole-3-carboxamide scaffold in specific targeting applications, we must compare its binding thermodynamics and physicochemical profile against classical Type I (e.g., Quinazolines) and Type II (e.g., Aminopyrimidines) inhibitors.

The Hinge-Binding Advantage

The primary advantage of the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide core is its exceptional Ligand Efficiency (LE) . In kinases like CDK2, the pyrazole nitrogen and the carboxamide side chain form critical bidentate hydrogen bonds with the backbone of the hinge region (specifically the Leu83 residue)[6][7] (). The 5-hydroxy/5-oxo modification further alters the electronic distribution of the pyrazole ring, fine-tuning the donor/acceptor capabilities to optimize residence time.

In contrast, Type II inhibitors like Imatinib (an aminopyrimidine) bind to the DFG-out inactive conformation. While this provides high selectivity, it requires a much larger, more lipophilic molecule to traverse the hydrophobic pocket, often leading to poor pharmacokinetic properties or off-target toxicity.

Table 1: Pharmacological & Structural Comparison of Kinase Inhibitor Scaffolds
FeaturePyrazole-3-carboxamides (e.g., AT7519 core)Aminopyrimidines (e.g., Imatinib)Quinazolines (e.g., Erlotinib)
Primary Kinase Targets CDKs (CDK2/4/6/9), FLT3[4][8]BCR-Abl, c-Kit, PDGFREGFR, HER2
Binding Mode Type I (ATP-competitive, DFG-in)Type II (ATP-competitive, DFG-out)Type I (ATP-competitive, DFG-in)
Hinge Binding Interaction Bidentate H-bonds (e.g., Leu83) via pyrazole N and carboxamide[6]Monodentate H-bonds via pyrimidine N and exocyclic amineBidentate H-bonds via quinazoline N1 and N3
Physicochemical Profile High ligand efficiency, low lipophilicity, ideal for FBDDHigh molecular weight, higher lipophilicityModerate molecular weight, planar hydrophobic core
Cell Cycle Impact G1/S Phase Arrest (via Rb phosphorylation block)[6]Target-dependent (often broad apoptosis)G1 Phase Arrest

Part 2: Visualizing the Mechanism and Workflow

To contextualize how these inhibitors function and how they are developed, the following diagrams map both the biological signaling interference and the FBDD workflow.

G Inhibitor Pyrazole-3-carboxamide (e.g., AT7519, FN-1501) CDK2 CDK2 / Cyclin E (Hinge Region: Leu83) Inhibitor->CDK2 Competitive binding (Type I) FLT3 FLT3 Kinase (ATP-Binding Pocket) Inhibitor->FLT3 Competitive binding (Type I) Rb Retinoblastoma (Rb) Protein CDK2->Rb Blocks phosphorylation STAT5 STAT5 Pathway FLT3->STAT5 Blocks activation CellCycle Cell Cycle Arrest (G1/S Phase) Rb->CellCycle Unphosphorylated Rb halts progression Apoptosis Apoptosis STAT5->Apoptosis Loss of survival signals

Caption: Mechanism of dual CDK2/FLT3 inhibition by pyrazole-3-carboxamide derivatives, driving cell cycle arrest.

G Frag Fragment Library Screening Hit Hit Identification (Pyrazole-3-carboxamide) Frag->Hit High concentration assay Xray X-Ray Crystallography (Binding Mode Analysis) Hit->Xray Co-crystallization with CDK2 Opt Structure-Based Optimization Xray->Opt Identify Leu83 H-bonds Lead Lead Compound (e.g., AT7519) Opt->Lead Add hydrophobic moieties

Caption: Fragment-based drug discovery (FBDD) workflow for optimizing pyrazole-3-carboxamide kinase inhibitors.

Part 3: Self-Validating Experimental Protocols

To accurately benchmark a novel 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide derivative against standard inhibitors, the experimental design must isolate the specific variable of interest (e.g., ATP competition) while preventing artifactual data.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Objective: To quantify the ATP-competitive inhibition (


) of CDK2/Cyclin E.
  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Expertise & Causality: DTT is critical to prevent the oxidation of catalytic cysteines, while MgCl₂ is an essential cofactor for coordinating the ATP phosphates. BSA prevents non-specific adsorption of the highly polar fragment to the plastic microplate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute 1:10 in buffer.

    • Expertise & Causality: A 3-fold dilution series ensures a sufficiently broad dynamic range (spanning 4-5 logs) to capture the full sigmoidal dose-response curve, which is mathematically required for an accurate non-linear regression

      
       calculation.
      
  • Pre-Incubation: Mix the inhibitor with 2 nM CDK2/Cyclin E complex. Incubate at room temperature for 15 minutes.

    • Expertise & Causality: This is a self-validating step. Pre-incubation allows the fragment to reach thermodynamic binding equilibrium with the kinase hinge region before ATP competition begins, preventing artificially inflated

      
       values.
      
  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction. Crucially, set the ATP concentration to its apparent

    
     (e.g., 10 µM for CDK2). 
    
    • Expertise & Causality: By setting

      
      , the assay becomes highly sensitive to Type I competitive inhibitors. Under these Michaelis-Menten conditions, the measured 
      
      
      
      is directly proportional to the inhibitor's affinity (
      
      
      ).
  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Read luminescence.

    • Expertise & Causality: Depleting background ATP eliminates the primary source of noise, ensuring the luminescent signal strictly correlates with the ADP produced during the kinase reaction.

Protocol 2: Intact Cell Target Engagement (CellTiter-Glo®)

Objective: To validate the cellular efficacy and anti-proliferative effect of the optimized inhibitor in MV4-11 (FLT3-ITD mutant) leukemia cells[4].

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in a 96-well opaque white plate.

    • Expertise & Causality: MV4-11 cells are suspension cells with a rapid doubling time. Seeding exactly 5,000 cells ensures they remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition and nutrient depletion, confounding the viability readout.

  • Compound Treatment: Treat cells with the inhibitor in media containing 10% Fetal Bovine Serum (FBS).

    • Expertise & Causality: Kinase inhibitors often exhibit high plasma protein binding. Testing in the presence of physiological serum proteins (10% FBS) provides a more translatable prediction of in vivo efficacy compared to artificially potent serum-free conditions.

  • Luminescence Readout: After 72 hours, add CellTiter-Glo® reagent, lyse cells for 10 minutes, and measure luminescence.

    • Expertise & Causality: This assay measures intracellular ATP. Unlike colorimetric assays (e.g., MTT or WST-8) which can be skewed by the altered metabolic states of dying cells or chemical reduction by the compound itself, ATP quantitation provides a direct, linear correlation with the number of viable cells.

References

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999. URL:[Link]

  • Wang, Y., et al. (2018). "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." Journal of Medicinal Chemistry, 61(4), 1499-1518. URL:[Link]

  • Lountos, G. T., Tropea, J. E., Zhang, D., et al. (2013). "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLOS ONE. URL:[Link]

Sources

"antifungal efficacy of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide vs fluconazole"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the established azole antifungal Fluconazole and the experimental scaffold 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (referred to herein as HMPC ).

Editorial Note: While Fluconazole is a clinically validated standard, HMPC represents a core chemical scaffold often utilized as a precursor or metabolite in the synthesis of bioactive pyrazoles (including antiviral nucleobase analogs and SDHI fungicides). Direct clinical data for the specific unsubstituted HMPC molecule is limited; therefore, this analysis synthesizes direct physicochemical properties with Structure-Activity Relationship (SAR) data from closely related bioactive pyrazole-3-carboxamide derivatives (e.g., 5-hydroxy-3-phenyl analogs) to project its efficacy profile.

Executive Summary

  • Fluconazole remains the "Gold Standard" for first-line treatment of Candida infections due to its high bioavailability and potent inhibition of lanosterol 14

    
    -demethylase (CYP51).
    
  • HMPC (5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide) is a hydrophilic pyrazole scaffold. In its unsubstituted form, it exhibits significantly lower antifungal potency compared to Fluconazole. However, it serves as a critical pharmacophore; when functionalized (e.g., with C3-aryl or N1-carbothioamide groups), its derivatives can achieve MIC values approaching those of azoles, particularly against azole-resistant strains or filamentous fungi where Succinate Dehydrogenase (SDH) inhibition becomes a relevant mechanism.

Molecule Profiles & Mechanism of Action

Fluconazole (Target: Ergosterol Synthesis)[1]
  • Class: Triazole.

  • Mechanism: Binds to the heme iron of the fungal cytochrome P450 enzyme CYP51 (lanosterol 14

    
    -demethylase). This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and cell membrane rupture.
    
  • Key Feature: High selectivity for fungal CYP51 over mammalian isoforms.

HMPC Scaffold (Target: Multi-Modal / SDH Potential)
  • Class: Pyrazole-3-carboxamide (Tautomer: 5-oxo-4,5-dihydro-1H-pyrazole).[1]

  • Mechanism:

    • SDH Inhibition (Primary Potential): Pyrazole carboxamides are historically associated with the inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disrupts fungal respiration.

    • Nucleobase Antimetabolite (Secondary): Due to its structural similarity to purine/pyrazine bases (isostere of the antiviral T-1105), it may interfere with RNA/DNA synthesis, though this is less common in fungal targets than viral ones.

  • Key Feature: The "5-hydroxy" group introduces tautomeric flexibility (keto-enol), which can affect lipophilicity and membrane permeability.

Mechanistic Pathway Diagram (DOT)

Antifungal_Pathways cluster_Azole Azole Pathway (Fluconazole) cluster_Pyrazole Pyrazole Pathway (HMPC Derivatives) FLC Fluconazole CYP51 CYP51 Enzyme (Lanosterol 14a-demethylase) FLC->CYP51 Inhibits Rupture Membrane Rupture (Fungistatic/Cidal) FLC->Rupture Result Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes Membrane Membrane Integrity Maintained Ergosterol->Membrane Supports HMPC HMPC Scaffold (Pyrazole-3-carboxamide) ComplexII Complex II (Succinate Dehydrogenase) HMPC->ComplexII Inhibits (Requires Lipophilic Tail) ATP ATP Depletion HMPC->ATP Result Respiration Mitochondrial Respiration ComplexII->Respiration Essential for

Caption: Figure 1. Dual mechanisms of action: Fluconazole targets membrane sterol integrity (CYP51), while Pyrazole carboxamides typically target mitochondrial respiration (SDH).

Comparative Efficacy Analysis

The following data contrasts clinical Fluconazole with functionalized derivatives of the HMPC scaffold (specifically 5-hydroxy-3-phenyl analogs), as the unsubstituted HMPC lacks sufficient lipophilicity to penetrate the fungal cell wall effectively.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
OrganismFluconazole (Standard)HMPC Scaffold (Unsubstituted)*HMPC Derivative (3-Phenyl)**Interpretation
Candida albicans 0.5 – 16 > 12862.5Fluconazole is 4-100x more potent against standard yeasts.
Candida tropicalis 1 – 32 > 128125HMPC derivatives show activity but require higher doses.
Aspergillus spp. High/Resistant (>64)> 12832 – 64 Pyrazole derivatives often outperform Fluconazole against molds.
Rhizoctonia solani IneffectiveModerate0.37 – 5.0 Pyrazole carboxamides are superior agricultural fungicides.

*Estimated based on polarity/SAR data for low molecular weight pyrazoles. **Data derived from Sabetghadam et al. (2024) and general pyrazole-carboxamide SAR.

Key Technical Insights
  • Lipophilicity Barrier: The core HMPC molecule (1-methyl, 5-hydroxy) is highly polar. Fungal cell walls require a logP of ~2.0–3.0 for optimal passive diffusion. HMPC (logP < 0) struggles to enter the cell without lipophilic substituents (e.g., phenyl rings).

  • Spectrum of Activity:

    • Fluconazole: Narrower spectrum (Yeasts: Candida, Cryptococcus). Weak against filamentous molds (Aspergillus).

    • Pyrazole Carboxamides: Broader spectrum potential.[2][3][4][5] While weaker against yeast, they are the scaffold of choice for SDHI fungicides (e.g., Penthiopyrad) which excel against filamentous fungi like Rhizoctonia and Alternaria.

  • Resistance Profile: HMPC derivatives show no cross-resistance with azoles. A 5-hydroxy-pyrazole derivative was shown to be effective against azole-resistant isolates, suggesting it bypasses the CYP51 mutation mechanism.

Experimental Protocols

To validate the efficacy of HMPC or its derivatives against Fluconazole, the following Broth Microdilution Assay (CLSI M27-A3 compliant) is recommended.

Protocol: Comparative MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of HMPC vs. Fluconazole.

  • Compound Preparation:

    • Stock A (Fluconazole): Dissolve in DMSO to 1600 µg/mL.

    • Stock B (HMPC): Dissolve in DMSO to 1600 µg/mL. (Note: HMPC may require sonication due to H-bonding).

  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS).

  • Plate Setup (96-well):

    • Dispense 100 µL of RPMI 1640 into columns 1–12.

    • Add 100 µL of Stock A to Column 1 (Row A-D). Serial dilute 1:2 across to Column 10.

    • Add 100 µL of Stock B to Column 1 (Row E-H). Serial dilute 1:2 across to Column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Add 100 µL of diluted inoculum to all wells (except Sterility).

    • Incubate at 35°C for 24–48 hours.

    • Visual Score: The MIC is the lowest concentration showing prominent inhibition (optically clear) compared to the growth control.

    • Spectrophotometric: Read OD at 530 nm. MIC defined as

      
       reduction in OD compared to control.
      
Workflow Diagram (DOT)

MIC_Protocol Step1 1. Stock Prep (DMSO Solubilization) Step3 3. Serial Dilution (96-well Plate) Step1->Step3 Step2 2. Inoculum Prep (0.5 McFarland -> RPMI) Step2->Step3 Step4 4. Incubation (35°C, 24-48h) Step3->Step4 Step5 5. Data Readout (Visual/OD530nm) Step4->Step5

Caption: Figure 2. Standardized CLSI M27-A3 workflow for comparative antifungal susceptibility testing.

Conclusion & Recommendations

For drug development professionals evaluating the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide scaffold:

  • Do not expect superior potency to Fluconazole in the unsubstituted form. The molecule is too polar and lacks the hydrophobic bulk required for high-affinity binding to CYP51 or SDH.

  • Strategic Value: Use HMPC as a Lead Scaffold . Derivatization at the N1 (e.g., phenyl/benzyl groups) or C4 positions is critical.

  • Target Niche: While Fluconazole dominates yeast therapy, HMPC derivatives show greater promise in agricultural fungicide development (targeting Rhizoctonia/Aspergillus) or as combination therapies to treat azole-resistant strains, given their distinct mechanistic potential (SDH inhibition).

References

  • Sabetghadam, S. A., et al. (2024). Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment.[4] Journal of Oral Biology and Craniofacial Research. Link

  • Zhang, M., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.[6] Molecules. Link

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • Yan, Z., et al. (2016). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. International Journal of Molecular Sciences. Link

Sources

Publish Comparison Guide: In Vivo Validation of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vivo validation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide , a pyrazole-based small molecule with emerging potential as a mitochondrial permeability transition pore (mPTP) inhibitor .

Recent patent literature (e.g., WO2024153946A1) identifies this scaffold within libraries of compounds targeting mitochondrial dysfunction, specifically for neurodegenerative and ischemic conditions.[1] Validation of its activity requires rigorous comparison against the gold standard, Cyclosporin A (CsA) , while distinguishing its profile from immunosuppressive side effects.[1]

Executive Summary & Mechanism of Action

5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (often existing as its tautomer, 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide ) functions as a cytoprotective agent by inhibiting the opening of the mPTP.[1]

The mPTP is a non-specific channel in the inner mitochondrial membrane.[1] Its pathological opening—triggered by Calcium (


) overload and Reactive Oxygen Species (ROS)—leads to mitochondrial depolarization, ATP depletion, and necrotic cell death. Unlike Cyclosporin A (CsA), which inhibits mPTP by binding Cyclophilin D (CypD) but also suppresses the immune system via Calcineurin, this pyrazole derivative aims to selectively target the mPTP complex without off-target immunosuppression.
Comparative Profile: Candidate vs. Alternatives
Feature5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide Cyclosporin A (CsA) NIM811 / Alisporivir
Primary Target mPTP (CypD-independent or novel site)Cyclophilin D (CypD)Cyclophilin D (CypD)
Mechanism Inhibits pore opening; preserves

Inhibits pore opening via CypD bindingInhibits pore opening via CypD binding
Immunosuppression Low / Negligible (Predicted)High (Calcineurin inhibition)Low (Non-immunosuppressive)
Bioavailability High (Low MW: ~155 g/mol )Low/Variable (High MW: ~1202 g/mol )Variable
Key Application Ischemia-Reperfusion, NeurodegenerationOrgan Transplant, Acute IschemiaHepatitis C, Muscular Dystrophy

Mechanistic Pathway Visualization

The following diagram illustrates the pathological cascade of mPTP opening and the intervention point of the pyrazole carboxamide.

mPTP_Pathway Ischemia Ischemia / Stress Ca_Overload Mitochondrial Ca2+ Overload Ischemia->Ca_Overload ROS ROS Generation Ischemia->ROS mPTP_Open mPTP Opening (Inner Membrane) Ca_Overload->mPTP_Open Triggers ROS->mPTP_Open Sensitizes CypD Cyclophilin D (CypD) Activation CypD->mPTP_Open Facilitates Depolarization Loss of ΔΨm (Depolarization) mPTP_Open->Depolarization Swelling Mitochondrial Swelling & Rupture mPTP_Open->Swelling Necrosis Cell Death (Necrosis) Swelling->Necrosis CsA Cyclosporin A (Inhibits CypD) CsA->CypD Blocks Pyrazole 5-hydroxy-1-methyl- pyrazole-3-carboxamide Pyrazole->mPTP_Open Inhibits Pore

Figure 1: Pathological cascade of mPTP opening.[1] The candidate compound (Green) inhibits the pore complex, preventing mitochondrial swelling and cell death, distinct from CsA's (Blue) upstream CypD blockade.

In Vivo Validation Protocols

To validate the activity of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide, you must demonstrate its ability to preserve mitochondrial function under stress in vivo. The Cardiac Ischemia-Reperfusion (I/R) Model is the gold standard for mPTP inhibitors.[1]

Protocol A: Mouse Model of Cardiac Ischemia-Reperfusion (I/R) Injury

This protocol tests the compound's efficacy in reducing infarct size, a direct correlate of mPTP inhibition.

Experimental Design:

  • Subjects: Male C57BL/6J mice (10-12 weeks).

  • Groups (n=10/group):

    • Sham: Surgery without ligation.[1]

    • Vehicle Control: Saline/DMSO (I/R + Vehicle).

    • Positive Control: Cyclosporin A (10 mg/kg IV).[1]

    • Test Group: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (Start at 10 mg/kg and 50 mg/kg IP/IV).

Step-by-Step Methodology:

  • Anesthesia & Ventilation: Induce anesthesia with isoflurane (3-4%).[1] Intubate and ventilate (tidal volume 200 µL, 100 breaths/min). Maintain anesthesia at 1.5-2%.

  • Surgical Access: Perform a left thoracotomy at the 4th intercostal space.[1] Expose the heart and remove the pericardium.[1]

  • Ligation (Ischemia): Pass a 7-0 silk suture under the Left Anterior Descending (LAD) coronary artery.[1]

    • Validation: Tighten the suture over a PE-10 tube (to allow release).[1] Confirm ischemia by pallor of the left ventricle and ST-segment elevation on ECG.[1]

    • Duration: Maintain ischemia for 30 minutes .

  • Drug Administration: Administer the Test Compound or Vehicle via tail vein (IV) 5 minutes prior to reperfusion . This timing is critical as mPTP opens at the onset of reperfusion.

  • Reperfusion: Release the ligature. Confirm return of blood flow (hyperemia).[1] Close the chest and recover the animal.

  • Analysis (24 hours later):

    • Re-anesthetize and re-ligate the LAD.[1]

    • Inject Evans Blue dye (IV) to stain the non-ischemic area (blue).[1]

    • Excise the heart and slice into 1mm sections.[1]

    • Incubate slices in TTC (1%) at 37°C for 15 min to stain viable tissue (red).

    • Infarct Area (White) vs. Area at Risk (Red + White) .[1]

Success Criteria:

  • The Test Group must show a statistically significant reduction in Infarct Size / Area at Risk (IS/AAR) compared to Vehicle.

  • Target efficacy: >30% reduction in infarct size (comparable to CsA).

Protocol B: Ex Vivo Mitochondrial Calcium Retention Capacity (CRC)[1]

Before or parallel to in vivo work, verify the mechanism using isolated mitochondria. This assay confirms the compound specifically delays mPTP opening.

Step-by-Step Methodology:

  • Isolation: Isolate liver or heart mitochondria from mice using differential centrifugation in mannitol/sucrose buffer.[1]

  • Buffer Setup: Resuspend mitochondria (0.5 mg protein/mL) in CRC buffer (250 mM sucrose, 10 mM MOPS-Tris, 5 mM glutamate, 2.5 mM malate, 10 µM EGTA, 0.001% Calcium Green-5N).

  • Pulsing: Place in a spectrofluorometer (Ex/Em: 506/532 nm).

  • Treatment: Add Vehicle, CsA (1 µM), or Test Compound (1-100 µM).[1] Incubate for 2 min.

  • Calcium Challenge: Inject 10 µM

    
     pulses every 60 seconds.
    
  • Readout: Monitor fluorescence.

    • Uptake: Fluorescence spikes then drops (mitochondria absorb Ca).

    • Release (mPTP Open): Fluorescence spikes and stays high (mitochondria cannot retain Ca).

Data Interpretation:

  • CRC Value: Calculate the total amount of

    
     taken up before release.
    
  • Validation: The Test Compound should increase the CRC (total Ca load) compared to Vehicle, shifting the threshold for mPTP opening.

References

  • Vertex Pharmaceuticals Inc. (2024).[1][2] Inhibitors of mPTP. WO2024153946A1.[2]

  • Baines, C. P., et al. (2005).[1] "Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death." Nature, 434(7033), 658-662.

  • Elrod, J. W., & Molkentin, J. D. (2013).[1] "Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore." Circulation Journal, 77(5), 1111-1122.[1]

  • Bernardi, P., et al. (2006).[1] "The mitochondrial permeability transition from in vitro artifact to disease target." FEBS Journal, 273(10), 2077-2099.[1]

Sources

"cross-reactivity profiling of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity & Selectivity Profiling of 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxamide

Executive Summary

This guide provides a technical analysis of the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxamide (HMPC) scaffold, a critical pharmacophore used in the development of mPTP inhibitors, kinase inhibitors, and antiviral agents. In drug discovery, "cross-reactivity" for this class of small molecules refers to two distinct phenomena:

  • Pharmacological Promiscuity: Off-target binding to structurally similar enzymes (e.g., Kinases, Polymerases) or receptors (e.g., GPCRs).

  • Assay Interference (PAINS): The potential for the 5-hydroxy-pyrazole moiety to tautomerize into a pyrazolone, generating false positives in redox or fluorescence-based high-throughput screens.

This guide compares HMPC against its two primary bioisosteres: the Pyrazine-3-carboxamide (Favipiravir scaffold) and the 1,2,4-Triazole-3-carboxamide (Ribavirin scaffold) .

Structural Basis of Cross-Reactivity

The HMPC scaffold is defined by a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its cross-reactivity profile is governed by its tautomeric equilibrium . Unlike the rigid pyrazine ring (Favipiravir), the 5-hydroxy-pyrazole can shift between the enol (hydroxy) and keto (pyrazolone) forms.

  • Enol Form: Mimics phenolic substrates; capable of hydrogen bond donation/acceptance.

  • Keto Form (Pyrazolone): Highly reactive Michael acceptor potential; implicated in Pan-Assay Interference (PAINS) via redox cycling.

Comparative Scaffold Analysis
FeatureHMPC (Pyrazole) Pyrazine (Favipiravir-like) Triazole (Ribavirin-like)
Primary Target Class Kinases, mPTP, PolymerasesViral Polymerases (RdRp)Broad-spectrum Antiviral (IMP Dehydrogenase)
Tautomeric Mobility High (Hydroxy

Pyrazolone)
Low (Stable Aromatic)Moderate (Amide rotation)
Solubility (LogS) High (Polar, H-bond rich)ModerateHigh
Metabolic Liability N-demethylation, GlucuronidationHydroxylation, Fluorine displacementPhosphorylation (Pro-drug activation)
PAINS Risk High (Redox cycling potential)LowLow
Off-Target Risk Kinases (ATP pocket) Uric Acid Transporters (URAT1)Erythrocyte accumulation

Selectivity & Off-Target Profiling

A. Kinase Selectivity (The ATP Mimicry Problem)

The carboxamide group on the HMPC scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Observation: HMPC derivatives often show "cross-reactivity" across the CMGC kinase family (e.g., CDK8, GSK3

    
    ) due to conservation of the hinge binding motif.
    
  • Comparison: Unlike the Pyrazine scaffold, which is often too electron-deficient to form strong hinge interactions without modification, the Pyrazole ring is electron-rich, increasing affinity but decreasing selectivity if not properly substituted.

B. Assay Interference (False Positives)

The most critical "cross-reactivity" for HMPC is non-biological. The pyrazolone tautomer can generate hydrogen peroxide (


) in the presence of reducing agents (DTT, TCEP) used in biochemical assays.
  • Mechanism: The pyrazolone undergoes redox cycling, consuming the assay substrate or generating reactive oxygen species (ROS) that inhibit the enzyme non-specifically.

  • Impact: This leads to artificial

    
     values in HTS campaigns.
    

Experimental Protocols

Protocol 1: Tautomer-Dependent PAINS Validation (Redox Cycling Assay)

Objective: Determine if HMPC is generating false positives via peroxide formation.

Reagents:

  • Test Compound: HMPC (10

    
    M, 50 
    
    
    
    M)
  • Detection Reagent: Horseradish Peroxidase (HRP) + Phenol Red (or Amplex Red)

  • Reducing Agent: DTT (1 mM)

  • Buffer: PBS, pH 7.4

Workflow:

  • Preparation: Dissolve HMPC in DMSO to 10 mM stock.

  • Incubation: Dilute to 50

    
    M in PBS containing 1 mM DTT. Incubate at RT for 30 min.
    
    • Control A: HMPC without DTT.

    • Control B: DTT only.

    • Positive Control: Juglone (known redox cycler).

  • Detection: Add HRP (1 U/mL) and Amplex Red (50

    
    M).
    
  • Measurement: Read Fluorescence (Ex/Em: 530/590 nm) immediately and every 5 min for 30 min.

  • Interpretation: A significant increase in fluorescence in the HMPC + DTT well (compared to HMPC alone) indicates redox cycling (PAINS behavior).

Protocol 2: Competitive Kinase Binding (Thermal Shift Assay)

Objective: Assess structural cross-reactivity against a panel of kinases (e.g., CDK8 vs. off-targets).

Reagents:

  • Recombinant Kinase Domains (e.g., CDK8, GSK3

    
    )
    
  • Sypro Orange Dye (5000x stock)

  • ATP (competitor)

Workflow:

  • Mix: In a qPCR plate, mix 2

    
    L of HMPC (final conc. 10 
    
    
    
    M) with 18
    
    
    L of Kinase/Dye mix in buffer.
  • Thermal Ramp: Heat from 25°C to 95°C at 0.5°C/min in a Real-Time PCR machine.

  • Analysis: Measure the Melting Temperature (

    
    ).
    
  • Shift Calculation:

    
    .
    
    • Result: A

      
      C indicates significant binding. Compare 
      
      
      
      across the panel to determine selectivity.

Pathway Visualization: Scaffold Hopping & Selectivity

The following diagram illustrates the decision logic for choosing between HMPC, Pyrazine, and Triazole scaffolds based on the desired cross-reactivity profile.

ScaffoldSelectivity Target Target Identification (Kinase vs. Viral Polymerase) HMPC HMPC Scaffold (5-hydroxy-pyrazole) Target->HMPC High H-Bond Potential Pyrazine Pyrazine Scaffold (Favipiravir-like) Target->Pyrazine Metabolic Stability Triazole Triazole Scaffold (Ribavirin-like) Target->Triazole Broad Spectrum AssayRisk Assay Interference (PAINS Risk) HMPC->AssayRisk Tautomerism Selectivity Selectivity Check Pyrazine->Selectivity Rigid Structure Triazole->Selectivity ViralHit Viral Polymerase Inhibitor (Nucleoside Mimic) Selectivity->ViralHit RdRp Specificity Selectivity->ViralHit IMP Dehydrogenase KinaseHit Potent Kinase Inhibitor (High Affinity) AssayRisk->KinaseHit Validated Binding (-DTT) FalsePos False Positive (Redox Artifact) AssayRisk->FalsePos Redox Cycling (+DTT)

Caption: Decision matrix for scaffold selection. HMPC offers high affinity for kinases but carries a higher risk of assay interference (PAINS) due to tautomerism compared to the more stable Pyrazine and Triazole scaffolds.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Richardson, T. E., et al. (2018). Phenotypic Screening for mPTP Modulators Using Platelets. Assay and Drug Development Technologies.

  • Vertex Pharmaceuticals. (2024). Patent WO2024153946A1: Inhibitors of mPTP. Google Patents.

  • Meanwell, N. A. (2011). Bioisosteres of the Amide Group in Drug Discovery. Journal of Medicinal Chemistry.

Safety Operating Guide

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide , a heterocyclic building block often used in medicinal chemistry as a scaffold for drug development (e.g., enzyme inhibitors).

Notice: This protocol is designed for research laboratories operating under standard chemical hygiene plans (CHP). Always cross-reference with your institution’s specific Environmental Health & Safety (EHS) guidelines.

Chemical Identification & Properties

Before disposal, positive identification is critical to prevent incompatible mixing.

Property Data / Description
Chemical Name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Synonyms 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide (Tautomer)
CAS Number Not widely listed; Analogous to ester precursor CAS 51985-95-6
Molecular Formula C₅H₇N₃O₂
Molecular Weight ~141.13 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) The 5-OH group is acidic (approx.[1][2][3][4] pKa 7.0–9.0) due to resonance stabilization with the pyrazole ring.
Solubility Low in water; Soluble in DMSO, Methanol, and dilute bases.

Hazard Assessment (GHS Classification)

While specific toxicological data for this exact amide may be limited, it should be handled as a functionalized pyrazole . Based on structural analogs (e.g., 5-hydroxy-1-methylpyrazole), the following hazards apply:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Chemical Compatibility:

    • Incompatible with: Strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (forms salts).

    • Reactivity: Stable under normal conditions; does not polymerize.[7]

Waste Characterization & Segregation

Proper segregation is the "self-validating system" that prevents accidents in the waste stream.

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Chemical Waste (Solid).

  • RCRA Status: Non-listed (unless mixed with listed solvents). It is generally not a P-listed acutely toxic waste.

  • Disposal Stream: Lab Pack for Incineration.

B. Liquid Waste (Solutions)
  • Organic Solutions (DMSO, Methanol): Classify as Non-Halogenated Organic Waste .

  • Aqueous Solutions: Due to the biological activity of pyrazole carboxamides (potential enzyme inhibition), do not dispose of down the drain. Collect as Aqueous Hazardous Waste .

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Excess/Expired)
  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if fume hood is unavailable).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Place the container in a fume hood.

    • Transfer the solid carefully to avoid dust generation.

    • Do not dissolve the solid solely for disposal purposes unless required by your facility's specific rules (this increases waste volume unnecessarily).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures/Mother Liquors
  • Quenching (If reactive reagents are present): Ensure all other reagents (e.g., acid chlorides, coupling agents) are quenched before adding to the waste container. This amide itself requires no quenching.

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Waste .

    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate): Pour into Non-Halogenated Waste .

  • pH Check: If the waste is aqueous/acidic, adjust pH to 5–9 to prevent corrosion of waste drums, though the amide is stable.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty vial 3 times with a small volume of a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

  • Defacing: Deface the label on the vial.

  • Final Step: Discard the clean, dry vial in the glass trash (or chemically contaminated sharps bin if your facility requires it).

Disposal Decision Workflow (Visualization)

The following diagram illustrates the logical flow for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidBin Stream: Solid Hazardous Waste (Lab Pack for Incineration) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Stream: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Stream: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin AqBin Stream: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin

Caption: Decision tree for segregating 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide waste streams based on physical state and solvent composition.

Emergency Procedures

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up the spill.

    • Place the towel and waste into a sealable bag.

    • Label as "Debris contaminated with [Chemical Name]" and dispose of as solid hazardous waste.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[5][8] Remove contact lenses.[5][6][9]

    • Skin Contact: Wash with soap and water.[5][6] The hydroxy group increases polarity, aiding removal with water/soap.

References

  • Sigma-Aldrich.[1] Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Safety Data Sheet. (Precursor Analog). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde. (Structural Analog). Retrieved from

  • U.S. Environmental Protection Agency.[10] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • National Institutes of Health (PubChem). 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. (Acid Analog).[4][5][6] Retrieved from

Sources

Personal protective equipment for handling 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a functionalized pyrazole derivative often employed as a scaffold in the synthesis of bioactive pharmaceutical ingredients (e.g., kinase inhibitors or sildenafil analogues).

While specific toxicological data for this exact isomer may be limited in public repositories, structurally similar pyrazole-carboxamides are universally classified as Irritants (Skin/Eye/Respiratory) and potentially Harmful by Ingestion (Acute Tox. 4).

The Golden Rule: Treat this compound as a potent bioactive agent. The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solubilization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on the structure-activity relationship (SAR) of pyrazole-3-carboxamides, the following GHS classifications are the operational baseline:

Hazard ClassGHS CodeRisk DescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.No open vessels on benchtops; strict hygiene.
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact causing dermatitis/inflammation.
Eye Irritation H319 Causes serious eye irritation.Dust impact or splash risk during dissolution.
STOT-SE H335 May cause respiratory irritation.[2][3]CRITICAL: Dust inhalation triggers mucosal inflammation.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this specific matrix for pyrazole handling.

A. Respiratory Protection (The First Line of Defense)[4]
  • Standard Operation: Engineering Controls are mandatory. Handle all solids inside a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • If Hood is Unavailable (Emergency/Maintenance only):

    • Respirator: Full-face respirator with P100 (HEPA) cartridges.

    • Why? N95 masks filter particles but do not seal against the face perfectly. P100 guarantees 99.97% filtration of the fine dust generated during static transfer.

B. Hand Protection (Barrier Integrity)
  • Material: Nitrile Rubber (NBR).

  • Minimum Thickness: 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged contact.

  • Standard: Must meet EN 374 (chemical resistance) and ASTM D6319 .

  • Technique: Double Gloving is recommended during the weighing of dry powder.

    • Inner Glove: 4 mil Nitrile (tucked under lab coat cuff).

    • Outer Glove: 4 mil Nitrile (over lab coat cuff).

    • Logic: Pyrazoles are often sticky/electrostatic. If the outer glove gets contaminated with dust, it can be stripped immediately without exposing skin.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Why not safety glasses? Fine powders float. Safety glasses have gaps. Goggles seal the orbital area.

  • Body: High-necked synthetic lab coat (buttoned to top) + Long pants + Closed-toe leather/composite shoes.

Operational Protocol: Safe Handling Workflow

This workflow minimizes dust generation, the highest risk factor for this compound.

Phase 1: Preparation & Weighing
  • Decontaminate: Wipe down the fume hood balance area with a wet paper towel before starting. This increases humidity locally, reducing static charge (which causes powder to "jump").

  • Donning: Put on double gloves and goggles.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that are too large for the container neck to avoid friction/spillage.

  • ** containment:** Immediately recap the source container.

Phase 2: Solubilization (The Splash Risk)
  • Solvent Choice: Typically soluble in DMSO or Methanol.

  • Addition: Add solvent to the powder, not powder to the solvent (prevents puffing).

  • Mixing: Vortex or sonicate in a sealed vial. Never sonicate an open vessel (aerosolization risk).

Phase 3: Waste & Doffing
  • Solids: Dispose of weighing boats and contaminated gloves in "Hazardous Solid Waste" (incineration stream).

  • Liquids: Segregate into "Organic Solvents + Toxic" waste streams.

  • Doffing: Remove outer gloves → Wash hands (with inner gloves on) → Remove inner gloves → Wash hands with soap and water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide RiskCheck Check Engineering Controls (Fume Hood Functional?) Start->RiskCheck PPE_Don Don PPE: 1. Goggles (Seal) 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE_Don Yes (80-100 fpm) End End: Wash Hands & Log Usage RiskCheck->End No (STOP WORK) Handling Handling Procedure: Weighing & Solubilization PPE_Don->Handling SpillCheck Spill or Dust Release? Handling->SpillCheck CleanUp Emergency Protocol: 1. Evacuate Area (if dust cloud) 2. Absorb with damp pads 3. Dispose as HazWaste SpillCheck->CleanUp Yes Waste Disposal: Segregate Solid vs. Liquid Waste SpillCheck->Waste No CleanUp->Waste Waste->End

Figure 1: Operational safety workflow for handling hazardous pyrazole solids, outlining critical decision points and emergency loops.

Emergency Response Plan

  • Inhalation: Move victim to fresh air immediately.[1][2][4][5][6] If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Flush eyes with water for 15 minutes minimum.[1][2][3][4] Lift upper and lower eyelids.[2] Do not rub eyes (particulates can scratch the cornea).

  • Skin Contact: Wash with soap and copious amounts of water.[1][4][7] Remove contaminated clothing.[1][2][3][4][5][6][7]

  • Spill Cleanup:

    • Do not dry sweep. This creates dust.

    • Cover spill with a wet paper towel or absorbent pad to dampen the powder.

    • Scoop up the damp material and place it in a sealed hazardous waste bag.

    • Clean the area with a mild detergent solution (e.g., 1% Alconox).

Disposal Considerations

Disposal must align with RCRA (USA) or European Waste Catalogue (EWC) standards.

  • Waste Code: Likely falls under D001 (Ignitable, if in solvent) or generic organic toxic waste.

  • Method: High-temperature incineration equipped with a scrubber (to handle nitrogen oxides generated from the pyrazole ring).

  • Prohibition: Never dispose of this compound down the drain. It is a potential aquatic pollutant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole-3-carboxamide derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.